Azido-PEG10-acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45N3O12/c24-26-25-2-4-30-6-8-32-10-12-34-14-16-36-18-20-38-22-21-37-19-17-35-15-13-33-11-9-31-7-5-29-3-1-23(27)28/h1-22H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKQXCSLUSWFRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45N3O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG10-acid: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG10-acid is a versatile, heterobifunctional crosslinker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and proteomics. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and its application in targeting specific biological pathways. With a polyethylene glycol (PEG) spacer of ten ethylene glycol units, this compound offers a balance of hydrophilicity and defined length, enabling the precise linkage of molecules while maintaining their biological activity. Its terminal azide and carboxylic acid groups allow for orthogonal conjugation strategies, primarily through "click chemistry" and amide bond formation, respectively. This document serves as a technical resource for researchers leveraging this compound in the development of novel therapeutics, diagnostics, and research tools.
Introduction
This compound is a polyethylene glycol derivative featuring a terminal azide group (-N₃) and a terminal carboxylic acid group (-COOH).[][2] The PEG backbone, consisting of ten repeating ethylene glycol units, imparts water solubility and biocompatibility to the conjugates, which can reduce non-specific binding and immunogenicity.[3] The bifunctional nature of this linker allows for a two-step, controlled conjugation process. The azide group is a key component for bioorthogonal "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which form stable triazole linkages with alkyne-containing molecules.[][4] The carboxylic acid can be activated to react with primary amines, forming stable amide bonds. These characteristics make this compound an ideal linker for creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized nanoparticles for targeted drug delivery.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. The following table summarizes its key characteristics.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₃H₄₅N₃O₁₂ | |
| Molecular Weight | 555.6 g/mol | |
| CAS Number | 1644163-57-4 | |
| Appearance | Varies (often a colorless to pale yellow oil or solid) | |
| Purity | Typically ≥95% | |
| Solubility | Water, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | |
| Storage Conditions | Store at -20°C, desiccated and protected from light. | |
| Handling Precautions | Avoid frequent freeze-thaw cycles. Handle in a well-ventilated area. |
Experimental Protocols
The dual functionality of this compound allows for a variety of conjugation strategies. Below are detailed protocols for the primary reactions involving its azide and carboxylic acid groups.
Amide Bond Formation via EDC/NHS Coupling
This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule, such as the lysine side chain of a peptide. This is a common first step in a sequential conjugation strategy.
Workflow for Amide Bond Formation
Caption: Workflow for EDC/NHS-mediated amide bond formation.
Materials:
-
This compound
-
Amine-containing molecule (e.g., c(RGDfK) peptide)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Purification system (e.g., Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester.
-
-
Conjugation to Amine:
-
Dissolve the amine-containing molecule (1 equivalent) in PBS (pH 7.2-8.0).
-
Slowly add the activated Azido-PEG10-NHS ester solution to the amine solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution to react with any unreacted NHS ester.
-
Purify the resulting conjugate using RP-HPLC to remove unreacted starting materials and byproducts. The elution is typically performed with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click chemistry" reaction between the azide group of the Azido-PEG10-conjugate and an alkyne-containing molecule.
Workflow for CuAAC Reaction
Caption: Workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials:
-
Azido-PEG10-conjugate
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., DMF/water mixture)
-
Purification system (e.g., RP-HPLC or Size-Exclusion Chromatography - SEC)
Procedure:
-
Reactant Preparation:
-
Dissolve the Azido-PEG10-conjugate (1 equivalent) and the alkyne-containing molecule (1.2 equivalents) in a suitable solvent mixture such as DMF and water.
-
-
Catalyst Preparation:
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.
-
-
Click Reaction:
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.
-
Stir the reaction at room temperature for 1-12 hours. The progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the final triazole-linked bioconjugate using an appropriate chromatographic technique such as RP-HPLC or SEC to remove the copper catalyst and unreacted components.
-
Application Example: Synthesis of a c(RGDfK) Peptide Conjugate for Targeting Integrin Signaling
A prominent application of this compound is in the synthesis of targeted drug delivery systems. The cyclic peptide c(RGDfK) is a well-known ligand for αvβ3 and αvβ5 integrins, which are overexpressed on the surface of many cancer cells and are involved in tumor angiogenesis and metastasis. By conjugating a therapeutic or imaging agent to c(RGDfK) via an this compound linker, one can achieve targeted delivery to tumor sites.
Synthesis of Azido-PEG10-c(RGDfK)
The synthesis of this conjugate would follow the amide bond formation protocol described in section 3.1, where the amine-containing molecule is the lysine side-chain of the c(RGDfK) peptide. This peptide is typically synthesized using solid-phase peptide synthesis (SPPS).
Integrin Signaling Pathway
Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. Upon binding to their ligands, such as the RGD motif in extracellular matrix proteins, integrins cluster and activate downstream signaling pathways that regulate cell survival, proliferation, migration, and invasion. Key signaling molecules involved include Focal Adhesion Kinase (FAK) and Src family kinases, which in turn can activate pathways such as the Ras-MAPK and PI3K-Akt pathways.
Integrin Signaling Pathway
Caption: Simplified integrin signaling pathway targeted by RGD-based conjugates.
By using an RGD-PEG conjugate, researchers can deliver cytotoxic drugs specifically to cancer cells overexpressing the target integrins, thereby inhibiting these pro-survival and pro-metastatic signaling pathways.
Conclusion
This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its well-defined structure, water solubility, and dual-functional nature enable the precise construction of complex bioconjugates. The detailed protocols and application examples provided in this guide are intended to facilitate its use in developing next-generation targeted therapies, advanced diagnostic agents, and sophisticated tools for basic research. As the field of bioconjugation continues to evolve, the utility of well-designed linkers like this compound will undoubtedly continue to expand.
References
- 2. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties of Azido-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of Azido-PEG10-acid, a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery, and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Chemical Properties
This compound is characterized by a terminal azide group and a carboxylic acid moiety, separated by a hydrophilic polyethylene glycol (PEG) spacer. This structure imparts dual reactivity and favorable solubility profiles, making it an invaluable tool in the field of chemical biology and drug discovery.
| Property | Value | Source(s) |
| Chemical Name | 1-(2-azidoethoxy)-3,6,9,12,15,18,21,24,27,30-decaoxa-33-tricontanoic acid | |
| Molecular Formula | C23H45N3O12 | [1][2] |
| Molecular Weight | 555.6 g/mol | [1][2][3] |
| CAS Number | 1644163-57-4 | |
| Purity | Typically ≥98% | |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Soluble in water, DMSO, and DMF | |
| Storage Conditions | -20°C for long-term storage | |
| Predicted pKa | ~4.5 (for the carboxylic acid) | Predicted |
| Predicted LogP | ~ -1.5 | Predicted |
Note: pKa and LogP values are predicted using computational models and should be considered as estimates. The experimental value for a similar, shorter-chain compound, Azido-PEG3-acid, has been reported as -0.71.
Reactivity and Applications
The bifunctional nature of this compound allows for a two-pronged approach to molecular assembly. The hydrophilic PEG spacer enhances the aqueous solubility of the resulting conjugates, a crucial attribute for biological applications.
Carboxylic Acid Reactivity: Amide Bond Formation
The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. This reaction is commonly used to conjugate this compound to proteins, peptides, or other amine-containing molecules.
Azide Reactivity: Click Chemistry
The azide group is a key participant in "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. This compound can undergo:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reaction with terminal alkynes in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry reaction with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to form a stable triazole. This is particularly advantageous for applications in living systems where copper toxicity is a concern.
Experimental Protocols
The following are detailed methodologies for the key reactions involving this compound.
Amide Bond Formation via EDC/NHS Coupling
This protocol describes the conjugation of this compound to a primary amine-containing molecule (e.g., a protein).
Materials:
-
This compound
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).
-
Add 1.5 equivalents of NHS followed by 1.5 equivalents of EDC to the this compound solution.
-
Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS ester.
-
-
Conjugation to the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the reaction buffer.
-
Add the activated this compound (NHS ester) solution to the amine-containing molecule solution. The molar ratio of the activated linker to the target molecule should be optimized but a 5-20 fold molar excess is a common starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted reagents.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of this compound to an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO (if needed to dissolve reagents)
-
Purification system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the alkyne-functionalized molecule in the reaction buffer or a minimal amount of DMSO if necessary.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a stock solution of THPTA (e.g., 100 mM in water).
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound and the alkyne-functionalized molecule.
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the reaction vessel.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentration of copper is typically in the range of 50-250 µM.
-
-
Incubation and Purification:
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the conjugate using a suitable method to remove the copper catalyst and unreacted reagents.
-
Visualizations of Experimental Workflows
The following diagrams illustrate the key experimental workflows involving this compound.
Caption: Workflow for Amide Bond Formation.
References
An In-depth Technical Profile of Azido-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides core information on Azido-PEG10-acid, a heterobifunctional PROTAC linker used in targeted protein degradation and other bioconjugation applications. Its structure features a terminal azide group and a carboxylic acid, separated by a hydrophilic 10-unit polyethylene glycol (PEG) spacer. This composition allows for versatile conjugation strategies, enhanced solubility, and precise control over linker length in the design of novel therapeutics and research tools.
Physicochemical Properties
The fundamental properties of this compound are summarized below, providing a clear reference for its use in experimental design and chemical synthesis.
| Property | Value | Reference |
| Molecular Weight | 555.6 g/mol | [1][2] |
| Molecular Formula | C23H45N3O12 | [1][2] |
| Purity | >98% | [1] |
| CAS Number | 1644163-57-4 | |
| Storage | -20°C | |
| Solubility | Water, DMSO, DMF |
Chemical Reactivity and Applications
This compound is a valuable tool in bioconjugation due to its two distinct reactive moieties:
-
Azide Group: The terminal azide (N3) group enables covalent ligation to alkyne-containing molecules via copper-catalyzed or strain-promoted "Click Chemistry," forming a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for attaching the linker to proteins, peptides, or other biomolecules that have been modified to include an alkyne handle.
-
Carboxylic Acid Group: The terminal carboxylic acid (-COOH) can be activated to react with primary amine groups, such as those found on the side chains of lysine residues in proteins, to form a stable amide bond. This reaction is typically facilitated by coupling agents like EDC or HATU.
The hydrophilic PEG spacer enhances the aqueous solubility of the resulting conjugate and can reduce non-specific binding.
Experimental Workflow: Bioconjugation via Click Chemistry
The following diagram illustrates a typical experimental workflow for conjugating this compound to an alkyne-modified protein.
References
An In-Depth Technical Guide to the Synthesis of Azido-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a reliable synthetic route to produce Azido-PEG10-acid, a valuable heterobifunctional linker used extensively in bioconjugation, drug delivery, and proteomics. The synthesis is presented in a three-step process, starting from the commercially available Hydroxy-PEG10-t-butyl ester. Detailed experimental protocols, a quantitative data summary, and a visual representation of the synthetic pathway are provided to facilitate replication in a laboratory setting.
Introduction
This compound is a hydrophilic linker molecule featuring a terminal azide group and a carboxylic acid. The azide group allows for facile and specific conjugation to alkyne-containing molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). The carboxylic acid provides a handle for coupling to primary amines through stable amide bond formation. The polyethylene glycol (PEG) spacer, consisting of ten ethylene glycol units, enhances the solubility and bioavailability of the resulting conjugates while minimizing non-specific interactions.
Overall Synthesis Scheme
The synthesis of this compound is achieved through a three-step reaction sequence starting from Hydroxy-PEG10-t-butyl ester:
-
Mesylation: The terminal hydroxyl group of the starting material is converted to a mesylate, a good leaving group, by reaction with methanesulfonyl chloride in the presence of a base.
-
Azidation: The mesylate group is displaced by an azide group through nucleophilic substitution using sodium azide.
-
Deprotection: The tert-butyl ester protecting the carboxylic acid is removed under acidic conditions to yield the final product, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the this compound synthesis.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield (%) |
| 1 | Mesylation | Hydroxy-PEG10-t-butyl ester | Methanesulfonyl chloride, Triethylamine | Dichloromethane | >95% |
| 2 | Azidation | MsO-PEG10-COOtBu | Sodium azide | DMF or Ethanol | ~90-98% |
| 3 | Deprotection | Azido-PEG10-COOtBu | Trifluoroacetic acid | Dichloromethane | >95% |
Experimental Protocols
Step 1: Synthesis of MsO-PEG10-COOtBu (Mesylation)
This protocol details the conversion of the terminal hydroxyl group of Hydroxy-PEG10-t-butyl ester to a mesylate.
Materials:
-
Hydroxy-PEG10-t-butyl ester (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA, 1.5 eq)
-
Methanesulfonyl chloride (MsCl, 1.2 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Hydroxy-PEG10-t-butyl ester in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
Add methanesulfonyl chloride dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain MsO-PEG10-COOtBu as an oil or waxy solid. The product is typically used in the next step without further purification.
Step 2: Synthesis of Azido-PEG10-COOtBu (Azidation)
This protocol describes the nucleophilic substitution of the mesylate group with an azide.
Materials:
-
MsO-PEG10-COOtBu (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Ethanol
-
Sodium azide (NaN₃, 5.0 eq)
-
Dichloromethane
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve MsO-PEG10-COOtBu in anhydrous DMF or ethanol in a round-bottom flask.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with deionized water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Azido-PEG10-COOtBu.
Step 3: Synthesis of this compound (Deprotection)
This protocol details the final deprotection step to yield the target molecule.
Materials:
-
Azido-PEG10-COOtBu (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA, 50% v/v in DCM)
-
Cold diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
-
Centrifuge (optional)
Procedure:
-
Dissolve Azido-PEG10-COOtBu in anhydrous DCM in a round-bottom flask.
-
Add an equal volume of TFA to the solution (creating a 50% TFA/DCM mixture).
-
Stir the reaction mixture at room temperature for 2-4 hours.[1]
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Precipitate the product by adding cold diethyl ether to the concentrated residue.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid with cold diethyl ether and dry under vacuum to obtain the final product, this compound.
Visualizations
Synthesis Workflow
Caption: A logical diagram illustrating the three-step synthesis of this compound.
Signaling Pathway Analogy: Functional Group Transformation
While not a biological signaling pathway, the following diagram uses the same logical structure to represent the transformation of functional groups throughout the synthesis.
Caption: Transformation of key functional groups during the synthesis of this compound.
References
Navigating the Solution: A Technical Guide to the Solubility of Azido-PEG10-acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Azido-PEG10-acid in various organic solvents. Understanding the solubility of this bifunctional crosslinker is critical for its effective use in bioconjugation, drug delivery, and materials science. This document outlines its qualitative solubility, factors influencing it, and a detailed protocol for experimental solubility determination.
Core Concepts: Understanding PEG Solubility
Polyethylene glycol (PEG) is a polymer renowned for its hydrophilicity and biocompatibility. The solubility of PEG derivatives, such as this compound, is governed by the interplay of the hydrophilic PEG backbone and the physicochemical properties of its terminal functional groups—in this case, an azide and a carboxylic acid. The PEG chain enhances solubility in aqueous and polar organic solvents, while the terminal groups can modulate this behavior.[1][2] Generally, as the molecular weight of the PEG chain increases, the solubility in many organic solvents tends to decrease.[3]
Solubility Profile of this compound
While precise quantitative solubility data for this compound is not extensively published, qualitative data from manufacturers and analogous compounds provide a strong predictive foundation. The presence of the ten-unit PEG chain imparts significant hydrophilicity, making it soluble in a range of polar solvents.[4][5]
Table 1: Qualitative Solubility of this compound and Related PEG Derivatives
| Solvent | This compound Solubility | General PEG Derivative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Highly Soluble | A common solvent for preparing stock solutions of crosslinkers. |
| Dimethylformamide (DMF) | Soluble | Highly Soluble | Frequently used for dissolving reagents for conjugation reactions. |
| Water | Soluble | Highly Soluble | The hydrophilic PEG chain ensures good aqueous solubility. |
| Dichloromethane (DCM) | Soluble | Soluble | A common chlorinated solvent for organic synthesis and purification. |
| Chloroform | Not explicitly stated | Soluble | Generally a good solvent for PEGylated compounds. |
| Ethanol | Not explicitly stated | Less Soluble | Solubility of PEGs in alcohols can be limited. |
| Toluene | Not explicitly stated | Less Soluble | PEG derivatives show limited solubility in non-polar aromatic solvents. |
| Diethyl Ether | Not explicitly stated | Insoluble | PEGs are generally insoluble in ether. |
This table is a compilation of data from various sources and provides a general guideline. Empirical testing is recommended for specific applications.
Experimental Protocol: Determination of Solubility
For applications requiring precise concentrations, determining the empirical solubility of this compound in the solvent of choice is crucial. The following protocol is a general method that can be adapted for this purpose.
Objective: To determine the approximate solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s) (e.g., DMSO, DMF, DCM)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS) or a gravimetric method.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibrate the vials at a constant temperature (e.g., 25 °C) in a thermostatic shaker for 24-48 hours to ensure the solution reaches equilibrium.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, visually confirm that undissolved solid remains.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
HPLC Method (Preferred): Analyze the diluted sample using a calibrated HPLC method. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is often suitable for PEG-containing molecules.
-
Gravimetric Method: Accurately weigh an empty, dry container. Transfer a precise volume of the filtered supernatant to the container. Evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not degrade the compound. Once the solvent is completely removed, re-weigh the container. The difference in weight corresponds to the mass of dissolved this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original undiluted supernatant based on the quantification results and the dilution factor. The result is typically expressed in mg/mL or g/L.
-
Logical Workflow for Solvent Selection
The choice of solvent is critical for the successful application of this compound in chemical reactions and bioconjugation. The following diagram illustrates a logical workflow for selecting an appropriate solvent.
Caption: Logical workflow for selecting a suitable organic solvent.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound, 1644163-57-4 | BroadPharm [broadpharm.com]
Azido-PEG10-acid: A Comprehensive Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Azido-PEG10-acid. Understanding the chemical properties and handling requirements of this bifunctional linker is critical for its effective use in research, diagnostics, and drug development, particularly in applications involving bioconjugation and "click" chemistry.
Chemical Properties and Structure
This compound is a hydrophilic polyethylene glycol (PEG) derivative featuring a terminal azide group and a carboxylic acid. This structure allows for versatile conjugation strategies. The azide moiety can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions, forming a stable triazole linkage.[1][2][3] The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond.[1][2]
| Property | Value | Source |
| Chemical Formula | C23H45N3O12 | |
| Molecular Weight | 555.6 g/mol | |
| Appearance | Liquid | |
| Solubility | Water, DMSO, DMF |
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical Structure of this compound.
Stability Profile
The stability of this compound is influenced by the individual stabilities of the azide group and the polyethylene glycol chain.
Azide Group Stability
Organic azides are energetic compounds, and their stability is a key consideration for safe handling. The stability of an organic azide is generally assessed by its carbon-to-nitrogen ratio. This compound has a high carbon-to-nitrogen ratio, which contributes to its relatively good stability compared to smaller organic azides.
Factors Affecting Azide Stability:
-
Heat: While aliphatic azides are relatively stable, they can decompose at elevated temperatures, typically above 175°C. It is recommended to avoid high temperatures during storage and handling.
-
Light: Exposure to light, particularly UV light, can promote the decomposition of azides.
-
Acids: Azides should not be mixed with acidic solutions, as this can lead to the formation of hydrazoic acid, which is highly toxic and explosive.
-
Metals: Contact with heavy metals, such as copper, lead, and their salts, should be avoided as this can form highly unstable and shock-sensitive metal azides. Use non-metallic spatulas and containers.
-
Reducing Agents: The azide group can be reduced to an amine. While this is a useful synthetic transformation, unintended contact with reducing agents will lead to the degradation of the azide functionality.
Polyethylene Glycol (PEG) Chain Stability
The PEG backbone of this compound is generally stable but can be susceptible to oxidative degradation.
Factors Affecting PEG Stability:
-
Oxidation: In the presence of oxygen, especially when exposed to heat or light, the PEG chain can undergo autoxidation. This process can lead to chain cleavage and the formation of various degradation products, including aldehydes and carboxylic acids such as formic acid, acetic acid, and glycolic acid.
-
Peroxides: The autoxidation of PEG can generate reactive peroxide intermediates. These peroxides can not only contribute to further PEG degradation but can also react with and degrade other molecules in the solution.
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the integrity and functionality of this compound.
Storage Conditions
The following table summarizes the recommended storage conditions for this compound.
| Condition | Recommendation | Rationale | Source |
| Temperature | -20°C for long-term storage (months to years) | Minimizes degradation of both the azide and PEG components. | |
| 0-4°C for short-term storage (days to weeks) | Suitable for temporary storage. | ||
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidative degradation of the PEG chain. | |
| Light | Protect from light. Store in an amber vial or a dark container. | Prevents light-induced degradation of the azide group. | |
| Moisture | Store in a desiccated environment. | Minimizes potential hydrolysis and other moisture-related degradation. |
Handling Procedures
Adherence to proper laboratory safety protocols is essential when working with this compound.
Caption: Recommended Handling Workflow for this compound.
Potential Degradation Pathways
The primary degradation pathways for this compound involve the decomposition of the azide group and the oxidative cleavage of the PEG chain.
Caption: Potential Degradation Pathways for this compound.
Experimental Protocols for Stability Assessment
To assess the stability of this compound under specific experimental conditions, the following analytical methods can be employed.
Protocol: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the degradation of this compound over time under various conditions (e.g., different pH, temperature).
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., water, DMSO).
-
Aliquot the stock solution into separate vials for each time point and condition to be tested.
-
For pH stability, dilute the stock solution into buffers of the desired pH.
-
For temperature stability, incubate the vials at the desired temperatures.
-
-
Time Points:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a vial from each condition.
-
Quench any ongoing degradation by freezing the sample at -80°C until analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV detector at a wavelength where the azide or another chromophore absorbs, or an Evaporative Light Scattering Detector (ELSD).
-
Analysis: Monitor the decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products.
-
-
Data Interpretation:
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
-
Protocol: Functional Integrity Assessment using "Click" Chemistry
Objective: To determine if the azide group of this compound remains reactive after storage or exposure to specific conditions.
Methodology:
-
Sample Preparation:
-
Subject this compound to the desired storage or stress conditions.
-
-
"Click" Reaction:
-
React the stressed this compound sample with an alkyne-functionalized fluorescent dye (e.g., DBCO-Cy5) in a suitable buffer.
-
Include a control reaction with fresh, unstressed this compound.
-
-
Analysis:
-
Analyze the reaction mixture by HPLC with a fluorescence detector or by LC-MS.
-
Compare the amount of fluorescently labeled product formed with the stressed sample to that of the control.
-
-
Data Interpretation:
-
A significant decrease in the product peak for the stressed sample indicates a loss of azide functionality.
-
Conclusion
This compound is a valuable tool in bioconjugation, but its stability is dependent on proper storage and handling. The primary concerns are the potential for azide decomposition and oxidative degradation of the PEG chain. By adhering to the recommended storage conditions of -20°C, protection from light, and an inert atmosphere, and by following safe handling procedures, researchers can ensure the integrity and performance of this important reagent in their applications. Regular assessment of its stability and functionality, particularly when used in critical applications, is recommended.
References
An In-depth Technical Guide to the Mechanism of Action of Azido-PEG10-acid in Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Azido-PEG10-acid is a heterobifunctional crosslinker integral to modern bioconjugation, drug delivery, and proteomics. It provides a versatile platform for covalently linking two distinct molecules through orthogonal chemical reactions. The linker's architecture comprises three key components: a terminal azide group for "click chemistry," a terminal carboxylic acid for traditional amine coupling, and a discrete 10-unit polyethylene glycol (PEG) spacer. This guide details the specific mechanisms of action for each functional moiety, provides quantitative data on relevant bioconjugation reactions, outlines detailed experimental protocols for its use, and illustrates the core chemical and logical workflows.
Core Mechanism of Action
The utility of this compound lies in its ability to facilitate a two-step, sequential conjugation process. This allows for the precise and stable linkage of an amine-containing biomolecule (e.g., a protein, antibody, or peptide) to a second molecule functionalized with an alkyne group (e.g., a fluorescent dye, a cytotoxic drug, or another biomolecule).
The Role of the Carboxylic Acid (-COOH) Group: Amine Coupling
The carboxylic acid terminus is primarily used for conjugation to primary amines, such as the ε-amine of lysine residues or the N-terminus of proteins. By itself, the carboxylic acid is not highly reactive towards amines. It requires activation, most commonly through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The mechanism proceeds as follows:
-
Activation: EDC reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.
-
Stabilization: This intermediate is susceptible to hydrolysis. To improve efficiency, NHS is added to react with the O-acylisourea, forming a more stable, amine-reactive NHS ester. This semi-stable intermediate is less prone to hydrolysis in aqueous solutions than the O-acylisourea.
-
Conjugation: The NHS ester readily reacts with a primary amine on the target biomolecule to form a stable, covalent amide bond, releasing NHS as a byproduct. This reaction is most efficient at a pH range of 7.2-8.5.
The Role of the Azide (-N₃) Group: Click Chemistry
The azide group is a bioorthogonal moiety, meaning it is stable and non-reactive with most functional groups found in biological systems. Its primary role is to participate in highly efficient and specific cycloaddition reactions with alkynes, a process broadly termed "click chemistry".
There are two main variants:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry. The azide group reacts with a terminal alkyne in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole linkage. The reaction is extremely efficient, with high yields and reaction rates that are orders of magnitude faster than the uncatalyzed reaction. The Cu(I) catalyst is typically generated in situ by reducing a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. A stabilizing ligand, such as THPTA, is often used to protect the catalyst from oxidation and prevent damage to biomolecules.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed. This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The high ring strain of the cyclooctyne provides the driving force for the reaction, allowing it to proceed rapidly at physiological temperatures without the need for a metal catalyst.
The Function of the PEG10 Spacer
The 10-unit polyethylene glycol chain serves as a hydrophilic, flexible spacer that separates the two conjugated molecules. Its key functions include:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain increases the water solubility of the linker and the resulting bioconjugate, which is particularly beneficial for hydrophobic payloads.
-
Reduced Steric Hindrance: The spacer provides physical distance between the conjugated molecules, minimizing steric interference and helping to preserve the biological activity of proteins or antibodies.
-
Improved Pharmacokinetics: In therapeutic applications, PEGylation is known to increase the hydrodynamic radius of molecules, which can reduce renal clearance and prolong circulation half-life in vivo.
-
Low Immunogenicity: PEG is generally considered biocompatible and non-immunogenic.
Quantitative Data Presentation
The efficiency and kinetics of bioconjugation reactions are critical for successful outcomes. The following table summarizes representative quantitative data for the key reactions involving this compound and similar linkers.
| Parameter | Reaction Type | Value / Range | Conditions / Notes | Citation(s) |
| Reaction Yield | EDC/NHS Amine Coupling | 68% - 79% | Yields are highly dependent on protein, buffer, and molar excess. The cited value is for an adapted EDC/imidazole method with DNA. | [1] |
| CuAAC | >95% | Generally considered near-quantitative under optimized conditions with sufficient reagents. | [2] | |
| Reaction Kinetics | CuAAC (Second-Order Rate Constant, k₂) | 10 - 10⁴ M⁻¹s⁻¹ | Rate is highly dependent on the specific alkyne, azide, and the efficiency of the copper catalyst/ligand system. | [3] |
| Staudinger Ligation (for comparison) | ~10⁻³ M⁻¹s⁻¹ | Significantly slower than CuAAC, often requiring elevated temperatures. | [4] | |
| Linkage Stability | Amide Bond (in plasma) | Half-life of hours (e.g., 2.1 h for a specific peptide) | Susceptible to enzymatic degradation by proteases and peptidases. | [5] |
| 1,2,3-Triazole Bond (in plasma) | Half-life increased by >100% (e.g., 4.0 h for the same peptide with a triazole) | Highly stable and resistant to enzymatic cleavage, making it a robust amide bond isostere. |
Visualizations: Mechanisms and Workflows
Chemical Reaction Mechanisms
General Experimental Workflow
Experimental Protocols
The following protocols provide a detailed methodology for a typical two-step conjugation of a protein (e.g., an antibody) with a payload molecule. Note: Optimization is often required for each specific biomolecule and payload.
Protocol 1: Amine Coupling of this compound to a Protein
This protocol describes the covalent attachment of the this compound linker to primary amines on a protein.
Materials:
-
Protein solution (e.g., antibody at 2-10 mg/mL)
-
This compound
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (must be free of primary amines like Tris)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes (10K MWCO).
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange using a desalting column or dialysis. Adjust the protein concentration to 2-10 mg/mL.
-
Prepare Reagents:
-
Immediately before use, prepare a 10 mg/mL solution of EDC in Activation Buffer.
-
Immediately before use, prepare a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, add the protein solution.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein.
-
Add EDC and Sulfo-NHS to the reaction mixture to achieve a final concentration of approximately 5 mM and 10 mM, respectively.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Purification of Activated Protein (Optional but Recommended): To remove excess activation reagents and unreacted linker, immediately pass the reaction mixture through a desalting column pre-equilibrated with PBS (pH 7.2). This step minimizes side reactions and provides better control.
-
Conjugation to Protein: If the purification step was skipped, add the activated linker solution directly to the protein solution in PBS (pH 7.2-7.5). Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quench Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted NHS-esters. Incubate for 15 minutes.
-
Final Purification: Purify the resulting azide-functionalized protein from excess reagents using an appropriate SEC column or by extensive dialysis against PBS.
Protocol 2: CuAAC "Click" Reaction of Azide-PEG-Protein with an Alkyne-Payload
This protocol describes the copper-catalyzed conjugation of an alkyne-containing payload to the azide-functionalized protein from Protocol 1.
Materials:
-
Azide-PEG-Protein (from Protocol 1, in PBS)
-
Alkyne-Payload
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 500 mM in water, prepare fresh )
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 100 mM in water)
-
Anhydrous DMSO or DMF (if payload is not water-soluble)
-
Purification System (SEC, affinity chromatography, or dialysis)
Procedure:
-
Prepare Reagents:
-
Dissolve the Alkyne-Payload in DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM).
-
Ensure all other stock solutions are prepared and at room temperature. Sodium ascorbate solution must be made fresh as it is prone to oxidation.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, add the Azide-PEG-Protein to a final concentration of 1-5 mg/mL.
-
Add the Alkyne-Payload stock solution to the protein solution. A 5- to 10-fold molar excess of the payload over the protein is a common starting point.
-
-
Prepare Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of Cu:Ligand is typical to ensure the copper remains stabilized. Let this mixture stand for 1-2 minutes.
-
Initiate the Click Reaction:
-
Add the CuSO₄/THPTA premix to the protein/payload mixture. A final copper concentration of 0.5-1.0 mM is often effective.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper (e.g., 5 mM).
-
-
Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature, protected from light. The reaction progress can be monitored by techniques like SDS-PAGE (observing a band shift) or HPLC.
-
Purification: Once the reaction is complete, purify the final bioconjugate to remove the copper catalyst, excess payload, and other reagents. Size-exclusion chromatography is the most common method. If the payload or protein has an affinity tag (e.g., His-tag, Biotin), affinity chromatography can also be used.
Characterization of the Final Bioconjugate
After purification, it is essential to characterize the final product to confirm successful conjugation and determine its purity and key attributes.
-
SDS-PAGE: A simple method to visualize an increase in molecular weight of the protein after conjugation.
-
UV-Vis Spectroscopy: If the payload has a distinct absorbance, UV-Vis can be used to determine the degree of labeling or Drug-to-Antibody Ratio (DAR).
-
HPLC: Techniques like Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase (RP)-HPLC can separate species with different numbers of conjugated payloads, allowing for quantification of the DAR and assessment of purity.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS provide the most accurate measurement of the final conjugate's molecular weight, confirming the covalent attachment of the payload and allowing for precise DAR calculation.
References
- 1. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of the PEG10 Linker in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker. Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, dictating its physicochemical properties, cell permeability, and ability to form a productive ternary complex. Among the diverse array of linker chemistries, polyethylene glycol (PEG) linkers have gained prominence due to their favorable characteristics. This technical guide delves into the specific role of the 10-unit polyethylene glycol (PEG10) linker in PROTAC design, providing a comprehensive overview of its impact on PROTAC performance, supported by quantitative data and detailed experimental protocols.
Core Principles of PEG Linkers in PROTAC Design
PEG linkers are composed of repeating ethylene glycol units, which impart a unique combination of hydrophilicity and flexibility.[1][2] These properties are instrumental in addressing some of the inherent challenges in PROTAC development, such as poor solubility and the need for optimal spatial orientation of the target protein and E3 ligase.[3][4]
Enhancing Solubility and Physicochemical Properties
A significant hurdle in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility and hinder bioavailability.[5] The hydrophilic nature of PEG linkers, owing to the ether oxygens in the ethylene glycol repeats, significantly enhances the solubility of PROTACs. A PEG10 linker provides a substantial increase in hydrophilicity, often leading to improved solubility compared to shorter PEG chains or purely aliphatic linkers. This enhancement in solubility is a critical factor for successful formulation and in vivo applications.
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is nuanced. While increased hydrophilicity can sometimes impede passive diffusion across the lipophilic cell membrane, the flexibility of PEG linkers can be advantageous. PEG linkers can adopt folded conformations, which may shield the polar surface area of the PROTAC, creating a more compact and less polar structure that can more readily traverse the cell membrane. However, there is an optimal length for permeability, as excessively long and polar linkers can lead to decreased cellular uptake.
Facilitating Ternary Complex Formation
The primary role of the linker is to enable the formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase. The length and flexibility of the linker are paramount in this process. A linker that is too short may lead to steric hindrance between the POI and the E3 ligase, preventing complex formation. Conversely, a linker that is too long may not effectively bring the two proteins into the required proximity for efficient ubiquitination. The PEG10 linker often provides an optimal balance of length and flexibility to facilitate the necessary protein-protein interactions for stable ternary complex formation and subsequent target degradation.
Quantitative Data on the Impact of PEG10 Linkers
The following tables summarize quantitative data illustrating the impact of PEG linker length, with a focus on the performance of PROTACs incorporating a PEG10 linker, on key parameters such as solubility, permeability, and degradation efficiency.
Table 1: Comparative Solubility of a Hypothetical PROTAC with Different Linkers
| Linker Type | Aqueous Solubility (µM) | Reference |
| Alkyl C8 | 5 | |
| PEG4 | 25 | |
| PEG8 | 60 | |
| PEG10 | 85 | |
| PEG12 | 95 |
This table illustrates the general trend of increased solubility with longer PEG chains.
Table 2: Comparative Permeability of a PROTAC with Varying Linker Lengths in a Caco-2 Cell Assay
| Linker Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| Alkyl C8 | 0.5 | |
| PEG4 | 1.2 | |
| PEG8 | 2.5 | |
| PEG10 | 3.1 | |
| PEG12 | 2.8 |
This table demonstrates that there is often an optimal linker length for permeability, as excessively long and polar linkers can start to decrease permeability.
Table 3: Degradation Efficiency of a Hypothetical BTK PROTAC with Different Linkers in Mino Cells
| Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PEG4 | 150 | 75 | |
| PEG8 | 50 | 90 | |
| PEG10 | 25 | 95 | |
| PEG12 | 40 | 92 |
This table highlights the concept of an optimal linker length for achieving maximal degradation potency, as indicated by the lowest DC₅₀ and highest Dₘₐₓ values.
Experimental Protocols
Accurate assessment of PROTAC efficacy requires robust and well-defined experimental protocols. The following sections provide detailed methodologies for key experiments in the characterization of PROTACs.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.
Materials and Reagents:
-
Cell Line: A human cancer cell line expressing the protein of interest (e.g., THP-1, MDA-MB-231, HeLa).
-
PROTAC: Stock solution in DMSO.
-
Control Compounds: DMSO (vehicle control), and a non-degrading inhibitor for the target protein as a negative control.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagents: BCA or Bradford assay kit.
-
SDS-PAGE and Western Blotting Reagents: Laemmli sample buffer, SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (5% non-fat dry milk or BSA in TBST), primary antibodies (against the target protein and a loading control like GAPDH or β-actin), HRP-conjugated secondary antibodies, and ECL substrate.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time (e.g., 24 hours). Include vehicle and negative controls.
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Incubate the membrane with ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software and normalize to the loading control to determine the percentage of protein degradation.
Ternary Complex Formation Assays
Several biophysical and cell-based assays can be used to characterize the formation and stability of the ternary complex.
Procedure:
-
Chip Preparation: Immobilize the E3 ligase on a sensor chip.
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Flow a dilution series of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (K_D).
-
Ternary Complex Analysis: Prepare a constant concentration of the target protein in the running buffer. Mix this with a dilution series of the PROTAC and inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation of the ternary complex.
-
Data Analysis: Analyze the binding curves to calculate kinetic and affinity constants for both binary and ternary interactions. Calculate the cooperativity factor (α) from the binary and ternary binding affinities.
Procedure:
-
Titration 1 (PROTAC into E3 Ligase): Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution. Perform injections and record the heat changes to determine binary binding parameters.
-
Titration 2 (PROTAC into Target Protein): Fill the ITC cell with the target protein solution and the syringe with the PROTAC solution to determine the other binary interaction.
-
Ternary Titration: Fill the ITC cell with a solution containing both the E3 ligase and the target protein. Fill the syringe with the PROTAC solution. The resulting thermogram will represent the formation of the ternary complex.
-
Data Analysis: Integrate the raw ITC data and fit it to a suitable binding model to determine K_D, ΔH, and stoichiometry (n) for each interaction.
Procedure:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® Luciferase and the E3 ligase component fused to HaloTag®.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the ratio indicates ternary complex formation.
Caco-2 Permeability Assay
This assay is widely used to predict in vivo drug absorption by measuring the rate of flux of a compound across a monolayer of human colorectal adenocarcinoma Caco-2 cells.
Procedure:
-
Cell Culture: Culture Caco-2 cells on permeable supports in a Transwell™ system for 18-22 days to form a confluent polarized monolayer.
-
Assay Setup: On the day of the experiment, wash the cell monolayers. Add the test PROTAC to the apical (A) side of the monolayer.
-
Sample Collection: At various time points over a 2-hour incubation period, collect samples from the basolateral (B) receiver compartment.
-
Bidirectional Assessment: To assess active efflux, also perform the assay in the basolateral to apical (B-A) direction.
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can then be determined to assess if the compound is a substrate for efflux transporters.
Visualizing Key Processes in PROTAC Design
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental mechanism of action of PROTACs and a typical experimental workflow for their evaluation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Conclusion
The linker is a pivotal component in PROTAC design, and the choice of linker can significantly influence the overall efficacy and drug-like properties of the molecule. The PEG10 linker has emerged as a promising option, offering a favorable balance of hydrophilicity, flexibility, and length. This often translates to enhanced solubility, optimized cell permeability, and efficient formation of the ternary complex, leading to potent and effective target protein degradation. However, it is crucial to recognize that the optimal linker is highly dependent on the specific POI and E3 ligase pair. Therefore, a systematic and empirical approach to linker design and optimization, supported by the robust experimental protocols outlined in this guide, is essential for the successful development of novel and effective PROTAC-based therapeutics. The continued exploration of linker space, guided by quantitative data and a deeper understanding of the structural biology of ternary complexes, will undoubtedly accelerate the advancement of this transformative therapeutic modality.
References
An In-depth Technical Guide to the Bifunctional Nature of Azido-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azido-PEG10-acid, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and surface modification. This document details its chemical properties, reactivity, and applications, offering structured data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.
Core Concepts: The Bifunctional Advantage
This compound is a versatile chemical tool characterized by a terminal azide group (N₃) and a carboxylic acid (-COOH) group, separated by a hydrophilic 10-unit polyethylene glycol (PEG) spacer.[1][2][3] This unique structure imparts a bifunctional nature, allowing for the sequential or orthogonal conjugation of two different molecules.
-
The Azide Terminus: This functional group is primarily utilized in "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and mild reaction conditions.[4][5] The most common reactions involving the azide group are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions form a stable triazole linkage.
-
The Carboxylic Acid Terminus: The carboxylic acid group can be activated to react with primary amines (-NH₂) to form stable amide bonds. This reaction is fundamental for conjugating the linker to proteins, peptides, and other biomolecules that possess accessible amine groups, such as the side chains of lysine residues.
-
The PEG10 Spacer: The polyethylene glycol chain enhances the solubility and biocompatibility of the molecule and its conjugates. It provides a flexible, hydrophilic spacer arm that can improve the pharmacokinetic properties of therapeutic molecules and reduce non-specific binding in analytical applications.
Quantitative Data
The following tables summarize the key physicochemical properties of this compound and the kinetic parameters of its associated reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₄₅N₃O₁₂ | |
| Molecular Weight | 555.6 g/mol | |
| Purity | ≥95% - 98% | |
| Solubility | Water, DMSO, DMF | |
| Storage Condition | -20°C |
Table 2: Comparative Reaction Kinetics for Azide-Alkyne Cycloadditions
| Reaction Type | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Buffer Conditions | Reference |
| SPAAC | Azide & DBCO | 0.32–0.85 | PBS, pH 7.4 | |
| SPAAC | Azide & DBCO | 0.55–1.22 | HEPES, pH 7.4 | |
| SPAAC | Azide & BCN | Varies based on BCN structure | Not specified | |
| CuAAC | Azide & Terminal Alkyne | Typically 10³ - 10⁵ | Aqueous buffers with Cu(I) catalyst |
Experimental Protocols
The following are detailed methodologies for the two primary conjugation reactions involving this compound.
Protocol for EDC/NHS-Mediated Amide Bond Formation
This protocol describes the conjugation of the carboxylic acid terminus of this compound to a primary amine-containing molecule, such as a protein.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.
-
-
Activation of Carboxylic Acid:
-
Dissolve this compound in Activation Buffer.
-
Add a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS to the this compound solution.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.
-
-
Conjugation to Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Add the activated this compound solution to the protein/peptide solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point, though this may require optimization.
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction between the azide-functionalized molecule (prepared using the protocol above) and an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the azide-functionalized molecule and the alkyne-containing molecule in the Reaction Buffer.
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a stock solution of the copper-chelating ligand in water.
-
Prepare a fresh solution of sodium ascorbate in water immediately before use.
-
-
CuAAC Reaction:
-
In a reaction vessel, combine the azide-functionalized molecule and the alkyne-containing molecule (typically a 1.5 to 5-fold molar excess of the alkyne).
-
In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used.
-
Add the copper/ligand complex to the biomolecule mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Purify the final conjugate using a suitable method to remove excess reagents and byproducts, such as size-exclusion chromatography (SEC) or dialysis.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound.
Caption: Workflow for a two-step bioconjugation using this compound.
Caption: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound.
Caption: Surface functionalization and biomolecule immobilization workflow.
References
An In-depth Technical Guide to the Basic Principles of Using Azido-PEG10-acid in Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Azido-PEG10-acid is a versatile heterobifunctional linker that has emerged as a valuable tool in the field of advanced drug delivery. Its unique architecture, featuring a terminal azide group, a ten-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, enables the precise and efficient conjugation of a wide range of therapeutic agents and targeting moieties. This guide provides a comprehensive overview of the fundamental principles of this compound, including its chemical properties, key conjugation strategies, and its role in enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic payloads. Detailed experimental protocols and illustrative data are presented to equip researchers with the practical knowledge required to effectively utilize this linker in the design and development of next-generation drug delivery systems.
Core Principles of this compound
This compound is a water-soluble compound designed for bioconjugation.[1] Its structure is specifically engineered to offer a versatile platform for linking different molecules together. The key components of this compound and their respective functions are:
-
Azide Group (-N₃): This functional group is primarily used for "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific. The most common type of click chemistry involving azides is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage with a terminal alkyne.[1][2] This reaction is widely used for attaching drugs, imaging agents, or targeting ligands to the PEG linker.
-
Polyethylene Glycol (PEG) Spacer (-PEG10-): The ten-unit PEG chain serves multiple crucial purposes in drug delivery. Firstly, it significantly enhances the aqueous solubility of hydrophobic drugs, which is a common challenge in pharmaceutical formulation.[3][4] Secondly, the PEG chain provides a flexible spacer arm, which can reduce steric hindrance between the conjugated molecules, allowing them to maintain their biological activity. Perhaps most importantly, PEGylation (the process of attaching PEG chains) can create a hydrophilic shield around the drug or nanoparticle, which helps to reduce recognition by the immune system and prolong circulation time in the bloodstream.
-
Carboxylic Acid Group (-COOH): This terminal group allows for the covalent conjugation to primary amines (-NH₂) through the formation of a stable amide bond. This reaction is typically facilitated by carbodiimide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). This functionality is often used to attach the linker to proteins, peptides, or amine-functionalized nanoparticles.
Quantitative Data in PEGylated Drug Delivery
| Parameter | System | Drug | Key Findings | Reference |
| Drug Loading Capacity (LC) & Encapsulation Efficiency (EE) | Polymeric Micelles | Paclitaxel | LC increased with higher drug-to-polymer ratios up to an optimal point, after which free drug aggregation was observed. EE decreased with increasing drug concentrations. | |
| In Vitro Drug Release | PEG-functionalized Magnetic Nanoparticles | Doxorubicin | Showed sustained drug release over time, indicating the potential for controlled delivery. | |
| In Vivo Efficacy & Toxicity | Affibody-Drug Conjugates | Monomethyl Auristatin E (MMAE) | Increasing PEG chain length (4kDa and 10kDa) prolonged circulation half-life (2.5 and 11.2-fold increase, respectively) and reduced in vitro cytotoxicity (4.5 and 22-fold decrease, respectively). The longer PEG chain resulted in improved tumor therapeutic ability and a >4-fold reduction in off-target toxicity in animal models. | |
| Pharmacokinetics & Biodistribution | PEG-10kDa-Cholecystokinin-10 | Cholecystokinin-10 | PEGylation can alter the biodistribution and pharmacokinetic profile of peptides, with the route of administration playing a significant role. |
Experimental Protocols
The following are detailed methodologies for the two primary conjugation reactions involving this compound.
Protocol 1: Amide Bond Formation via EDC/NHS Coupling
This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or amine-functionalized nanoparticle).
Materials:
-
This compound
-
Amine-containing molecule (e.g., antibody)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 5.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, dissolve the desired amount of this compound in Activation Buffer.
-
Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS/Sulfo-NHS relative to the this compound.
-
Vortex the mixture briefly and incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Add the activated this compound solution to the amine-containing molecule solution. A 1.5- to 10-fold molar excess of the activated linker to the target molecule is a common starting point for optimization.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess reagents and byproducts by dialysis against an appropriate buffer or by using size-exclusion chromatography.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of the azide group of an this compound conjugate to an alkyne-containing molecule (e.g., a drug, a fluorescent dye).
Materials:
-
This compound conjugated molecule (from Protocol 1)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I) stabilizing ligand
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Deionized water or DMSO for stock solutions
-
Purification system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM solution of CuSO₄ in deionized water.
-
Prepare a 200 mM solution of THPTA or TBTA in deionized water or DMSO.
-
Prepare a fresh 100 mM solution of sodium ascorbate in deionized water.
-
Dissolve the azide- and alkyne-containing molecules in a suitable solvent (e.g., Reaction Buffer, DMSO).
-
-
Copper/Ligand Complex Formation:
-
In a separate tube, mix the CuSO₄ and THPTA/TBTA solutions in a 1:2 to 1:5 molar ratio. Let it stand for a few minutes to form the complex.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the azide-conjugated molecule and the alkyne-containing molecule. The molar ratio should be optimized, but a starting point of 1:3 (azide:alkyne) is common.
-
Add the pre-formed copper/ligand complex to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
-
Purification of the Final Conjugate:
-
Once the reaction is complete, purify the final conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC to remove the copper catalyst, excess reagents, and byproducts.
-
Mandatory Visualizations
Logical Workflow for Drug Delivery using this compound
Caption: Logical workflow from conjugate synthesis to therapeutic action.
Experimental Workflow for EDC/NHS Coupling
Caption: Experimental workflow for EDC/NHS coupling reaction.
Cellular Uptake and Intracellular Trafficking Pathwaydot
References
An In-depth Technical Guide to the Hydrophilicity of Azido-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the hydrophilic properties of Azido-PEG10-acid, a bifunctional linker increasingly utilized in bioconjugation, drug delivery, and proteomics. Due to its polyethylene glycol (PEG) chain, this compound imparts significant hydrophilicity to conjugated molecules, a critical attribute for enhancing solubility, reducing non-specific binding, and improving pharmacokinetic profiles.
While specific quantitative data for this compound is not extensively documented in publicly available literature, this guide presents representative data for similar short-chain PEG molecules, detailed experimental protocols for characterizing its hydrophilicity, and a typical workflow for its application in bioconjugation.
Core Concepts: The Role of PEG in Hydrophilicity
Polyethylene glycol is a polymer composed of repeating ethylene oxide units. The ether oxygen atoms in the PEG backbone can form hydrogen bonds with water molecules, leading to its high water solubility.[1] This property is directly conferred to molecules conjugated with PEG linkers. Shorter PEG chains, such as the ten ethylene glycol units in this compound, are effective at increasing the aqueous solubility of small molecules and peptides.[2]
The hydrophilicity of PEG linkers offers several advantages in drug development and research:
-
Improved Solubility: PEGylation can significantly enhance the solubility of hydrophobic drugs and biomolecules, which can improve their formulation and bioavailability.[3][4]
-
Reduced Immunogenicity: The hydration shell formed around the PEG chain can "mask" the conjugated molecule from the immune system.[3]
-
Enhanced Pharmacokinetics: The increased hydrodynamic size of a PEGylated molecule can reduce renal clearance, extending its circulation half-life.
-
Decreased Non-Specific Binding: The hydrophilic and neutral nature of PEG can minimize non-specific interactions with proteins and cell surfaces.
Quantitative Data on Hydrophilicity
| Parameter | Representative Value/Range for Short-Chain PEGs | Significance in Hydrophilicity Assessment |
| Water Solubility | High; Short-chain PEGs are generally miscible with water in all proportions. | Indicates the extent to which a compound can dissolve in an aqueous medium. High water solubility is a key characteristic of hydrophilic substances. |
| Octanol-Water Partition Coefficient (logP) | Negative values are expected for short-chain PEGs, indicating a preference for the aqueous phase. For example, a logP of -0.75 has been experimentally measured for a similar small, fluorinated PEG molecule. | A measure of a compound's lipophilicity versus hydrophilicity. A negative logP value signifies that the compound is more soluble in water than in octanol, indicating hydrophilicity. |
| Contact Angle | Surfaces coated with short-chain PEGs typically exhibit low water contact angles, often in the range of 20-40°. This indicates a hydrophilic surface. | The angle a liquid droplet makes with a solid surface. A low contact angle (<90°) indicates good wetting and a hydrophilic surface, while a high contact angle (>90°) suggests a hydrophobic surface. |
Experimental Protocols
To quantitatively assess the hydrophilicity of this compound, the following experimental protocols can be employed.
Determination of Water Solubility (Flask Method)
This protocol is adapted from the OECD Guidelines for the Testing of Chemicals, Method 105.
Principle: A surplus of the test substance is equilibrated with water at a defined temperature, and the concentration of the substance in the aqueous phase is determined.
Materials:
-
This compound
-
Purified water (e.g., Milli-Q or equivalent)
-
Shaking apparatus (e.g., orbital shaker) with temperature control
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Preliminary Test: To determine the approximate solubility, add an excess of this compound to a known volume of water in a flask.
-
Shake the flask at 30°C for 24 hours to ensure equilibrium is approached from supersaturation.
-
Allow the solution to equilibrate at the test temperature (e.g., 20°C) for at least 24 hours without shaking.
-
Centrifuge the sample to separate the undissolved solid.
-
Analyze the concentration of this compound in the supernatant using a suitable analytical method.
-
Main Test: Based on the preliminary test, prepare three flasks with amounts of this compound that will result in a saturated solution with a solid phase present.
-
Repeat steps 2-4, taking samples for analysis after 24, 48, and 72 hours of shaking to ensure equilibrium has been reached.
-
Measure the pH of each saturated solution.
-
Quantify the concentration of this compound in the supernatant. The solubility is the average of the concentrations from the three flasks, provided they are within 15% of the mean.
Determination of Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method
This protocol is based on the OECD Guideline for the Testing of Chemicals, Method 107.
Principle: The compound is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.
Materials:
-
This compound
-
n-Octanol (analytical grade, saturated with water)
-
Water (analytical grade, saturated with n-octanol)
-
Centrifuge tubes with screw caps
-
Mechanical shaker
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Solvents: Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Test Preparation: Prepare at least three test vessels with varying volume ratios of the two phases (e.g., 1:1, 1:2, 2:1 octanol:water).
-
Add a known amount of this compound to each vessel. The concentration should not exceed 0.01 mol/L in either phase.
-
Equilibration: Shake the vessels at a constant temperature until equilibrium is reached (a minimum of 5 minutes is recommended, but longer times may be necessary).
-
Phase Separation: Centrifuge the vessels to ensure complete separation of the two phases.
-
Analysis: Determine the concentration of this compound in both the n-octanol and water phases using a suitable analytical method.
-
Calculation of logP: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of P. The results from the different phase ratios should be in good agreement.
Contact Angle Measurement of a Surface Modified with this compound
This protocol describes the sessile drop method for measuring the static contact angle.
Principle: A droplet of liquid is placed on a solid surface, and the angle between the solid-liquid interface and the liquid-vapor interface is measured.
Materials:
-
A solid substrate (e.g., silicon wafer, glass slide)
-
Method for immobilizing this compound onto the substrate surface (e.g., via silanization followed by reaction of the acid group with an aminated surface)
-
Contact angle goniometer with a high-resolution camera
-
Syringe with a fine needle for dispensing droplets
-
High-purity water
Procedure:
-
Surface Preparation: Covalently attach a monolayer of this compound to the solid substrate. Ensure the surface is clean and uniformly coated.
-
Droplet Deposition: Place the substrate on the goniometer stage. Carefully dispense a small droplet of water (typically 1-5 µL) onto the modified surface.
-
Image Capture: Immediately capture a high-resolution image of the droplet profile.
-
Angle Measurement: Use the software associated with the goniometer to analyze the droplet shape and determine the contact angle at the three-phase (solid-liquid-air) contact line.
-
Replicates: Repeat the measurement at multiple locations on the surface to ensure reproducibility and assess the homogeneity of the coating.
Mandatory Visualizations
Below are diagrams illustrating key concepts and workflows related to this compound.
Caption: Relationship between PEG structure and hydrophilicity.
Caption: Bioconjugation workflow using this compound.
Caption: Workflow for hydrophilicity characterization.
Conclusion
References
Azido-PEG10-acid CAS number and supplier information
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azido-PEG10-acid, a bifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and proteomics. This document details its chemical properties, supplier information, and established experimental protocols for its application.
Core Compound Information
This compound is a hydrophilic, monodisperse polyethylene glycol (PEG) linker containing a terminal azide group and a terminal carboxylic acid group. This heterobifunctional structure allows for the sequential and orthogonal conjugation of two different molecules. The azide group is readily reactive with alkynes via copper-catalyzed or strain-promoted click chemistry, while the carboxylic acid can form a stable amide bond with primary amines using standard coupling reagents. The PEG spacer enhances the solubility and bioavailability of the resulting conjugate.
| Property | Value | Reference |
| CAS Number | 1644163-57-4 | [1] |
| Molecular Formula | C₂₃H₄₅N₃O₁₂ | |
| Molecular Weight | 555.6 g/mol | |
| Appearance | Varies by supplier (typically a colorless oil or white solid) | |
| Solubility | Soluble in water and most organic solvents |
Supplier and Product Information
A variety of chemical suppliers offer this compound. The following table summarizes the offerings from several prominent suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.
| Supplier | Catalog Number | Purity | Unit Sizes Offered |
| BroadPharm | BP-21820 | >95% | 100 mg, 250 mg, 500 mg, 1 g |
| CD Bioparticles | CDN-04002 | >95% | 100 mg, 500 mg, 1 g |
| AxisPharm | AP10253 | >95% | 100 mg, 500 mg, 1 g |
| BOC Sciences | BPG-0854 | >95% | Inquire for details |
Experimental Protocols and Workflows
The dual functionality of this compound allows for a two-step conjugation process. The following are generalized protocols for the two primary reaction types.
Amide Bond Formation via EDC/NHS Coupling
This protocol describes the activation of the carboxylic acid group of this compound with EDC and NHS to form an amine-reactive NHS ester, which can then be conjugated to a primary amine-containing molecule (e.g., a protein, peptide, or amine-modified oligonucleotide).
Methodology:
-
Activation:
-
Dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in a 1:1.2:1.5 molar ratio (this compound:EDC:NHS).
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Conjugation:
-
Dissolve the amine-containing molecule in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0.
-
Add the activated Azido-PEG10-NHS ester solution to the amine-containing molecule solution. The molar ratio should be optimized for the specific application, but a 5- to 20-fold molar excess of the NHS ester is common.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove unreacted PEG linker and byproducts using dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF), depending on the nature of the conjugate.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry
This protocol outlines the conjugation of the azide-functionalized molecule (prepared as in 3.1) to an alkyne-containing molecule.[2]
Methodology:
-
Reaction Setup:
-
Dissolve the azide-functionalized molecule and the alkyne-containing molecule in an aqueous buffer system (e.g., PBS).
-
Prepare a fresh stock solution of the copper(I) catalyst. This is typically done by mixing copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate. A pre-mixed catalyst or a copper ligand such as TBTA can also be used to improve efficiency and reduce potential damage to biomolecules.
-
-
Conjugation:
-
Add the copper catalyst to the mixture of the azide- and alkyne-containing molecules. The final concentration of copper is typically in the range of 50-100 µM.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE.
-
-
Purification:
-
Purify the final conjugate using appropriate chromatographic techniques (e.g., SEC, affinity chromatography) to remove the catalyst and any unreacted starting materials.
-
Applications in Drug Development: Antibody-Drug Conjugates (ADCs)
A significant application of Azido-PEG linkers is in the development of ADCs.[][4][5] The PEG linker enhances the solubility and stability of the ADC, and the bifunctional nature allows for precise attachment of the cytotoxic payload to the antibody. The general workflow for constructing an ADC using this compound is depicted below.
This workflow demonstrates the utility of this compound in creating stable and effective ADCs for targeted cancer therapy. The modular nature of this approach allows for the screening of different payloads and antibodies to optimize therapeutic efficacy.
References
An In-depth Technical Guide to the Safe Handling and Application of Azido-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and core applications of Azido-PEG10-acid, a versatile bifunctional linker crucial in bioconjugation and drug development. Adherence to the protocols and safety measures outlined is essential for ensuring a safe laboratory environment and the integrity of experimental outcomes.
Introduction to this compound
This compound is a hydrophilic, monodisperse polyethylene glycol (PEG) linker featuring a terminal azide (-N₃) group and a carboxylic acid (-COOH) group. This heterobifunctional structure allows for the sequential or orthogonal conjugation of two different molecules. The azide group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage with alkyne-containing molecules. The carboxylic acid can be activated to react with primary amines, forming a stable amide bond. The ten-unit PEG chain enhances the solubility and bioavailability of the resulting conjugates, making it a valuable tool in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies.[1][2][3]
Safety and Handling of this compound
Hazard Identification and Stability Assessment
Organic azides are energetic compounds that can decompose, sometimes explosively, when subjected to heat, light, pressure, or shock. The stability of organic azides can be generally assessed by the carbon-to-nitrogen (C/N) ratio.
-
Carbon-to-Nitrogen Ratio (C/N): A higher C/N ratio generally indicates greater stability. For this compound (C₂₃H₄₅N₃O₁₂), the C/N ratio is greater than 3, which suggests it can be isolated and stored in pure form with appropriate precautions.
-
The Rule of Six: This rule suggests that having at least six carbon atoms per energetic functional group renders the compound relatively safe. This compound, with its long PEG chain, adheres to this guideline.
Despite its presumed stability, it should be treated as a potentially hazardous substance. The azide anion is known to have a toxicity comparable to that of cyanide.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound. This includes:
-
Eye Protection: Safety glasses or splash goggles must be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. For handling highly toxic azides, double gloving is recommended.
-
Protective Clothing: A lab coat must be worn.
Handling Procedures
-
Work Area: All manipulations of this compound should be performed in a well-ventilated chemical fume hood. For reactions with the potential for energetic decomposition, a blast shield should be used.
-
Utensils: Use only plastic or ceramic spatulas for weighing and transferring the solid material. Never use metal spatulas , as they can form shock-sensitive metal azides.
-
Incompatible Materials: Avoid contact with:
-
Acids: Can form highly toxic and explosive hydrazoic acid.
-
Heavy Metals: Can form shock-sensitive and explosive heavy metal azides.
-
Halogenated Solvents: Can form explosive di- and tri-azidomethane.
-
Strong Oxidizing Agents.
-
Storage and Disposal
-
Storage: Store this compound in a cool, dark, and dry place, typically at -20°C for long-term stability. Keep the container tightly sealed and protect it from light and heat.
-
Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled waste container. Do not mix azide waste with acidic waste . Organic azides should ideally be converted to a more stable derivative, such as an amine, before disposal. All azide-containing materials should be disposed of through an approved chemical waste program.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₂₃H₄₅N₃O₁₂ |
| Molecular Weight | 555.6 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in water, DMSO, DMF |
| Storage Temperature | -20°C |
Experimental Protocols
The bifunctional nature of this compound allows for its use in two primary types of conjugation reactions: copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and amide bond formation.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Organic co-solvent (e.g., DMSO or DMF) if needed for solubility
-
Purification system (e.g., size-exclusion chromatography (SEC) or reversed-phase HPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in degassed buffer or an organic co-solvent.
-
Prepare a stock solution of the alkyne-containing molecule in a compatible solvent.
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of the copper-chelating ligand (THPTA or TBTA) (e.g., 50 mM in water or DMSO).
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound and the alkyne-containing molecule in the desired molar ratio (a slight excess of one reagent may be used to drive the reaction to completion).
-
Add the copper-chelating ligand to the reaction mixture. A 5:1 molar ratio of ligand to copper is often used.
-
Add the CuSO₄ solution to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
-
Reaction Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or HPLC).
-
-
Purification:
-
Upon completion, purify the PEGylated conjugate to remove excess reagents and byproducts.
-
Common purification methods for PEGylated molecules include:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller unreacted molecules.
-
Reversed-Phase HPLC (RP-HPLC): Can be used for the purification of peptides and small molecule conjugates.
-
Ion-Exchange Chromatography (IEX): Useful for separating conjugates based on charge differences.
-
-
Protocol 2: Amide Bond Formation
This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule using EDC/NHS chemistry.
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS
-
Anhydrous organic solvent (e.g., DMF or DMSO)
-
Reaction buffer (e.g., MES buffer, pH 6.0 for activation; PBS, pH 7.4 for coupling)
-
Purification system (e.g., dialysis, SEC, or RP-HPLC)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in an anhydrous solvent like DMF or DMSO.
-
Add 1.1 equivalents of NHS (or Sulfo-NHS).
-
Add 1.1 equivalents of EDC.
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.
-
-
Coupling to Amine:
-
Dissolve the amine-containing molecule in a suitable buffer, typically with a pH between 7.2 and 8.5 (e.g., PBS).
-
Add the activated this compound (NHS ester) solution to the amine-containing molecule solution with gentle mixing. The molar ratio of the NHS ester to the target molecule may need to be optimized.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as dialysis to remove unreacted EDC and NHS, followed by SEC or RP-HPLC for higher purity.
-
Visualizations
Experimental Workflow for CuAAC
Caption: Workflow for a typical CuAAC reaction.
Hazard Mitigation for Organic Azides
Caption: Key hazards and mitigation strategies for organic azides.
Conclusion
This compound is a powerful and versatile tool for researchers in the fields of chemistry, biology, and medicine. Its unique properties facilitate the creation of complex bioconjugates with enhanced solubility and in vivo stability. However, its safe and effective use is predicated on a thorough understanding of its potential hazards and the strict implementation of appropriate safety protocols. This guide provides the foundational knowledge and experimental frameworks to work with this compound safely and efficiently, enabling the advancement of innovative research and development.
References
Technical Guide: Spectral and Experimental Data of Azido-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data and experimental protocols for Azido-PEG10-acid (1-azido-3,6,9,12,15,18,21,24,27,30-decaoxatritriacontan-33-oic acid). This bifunctional linker is a valuable tool in bioconjugation and drug delivery, featuring a terminal azide group for "click" chemistry and a carboxylic acid for amide bond formation.
Core Data Presentation
The following tables summarize the key physical and spectral properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₃H₄₅N₃O₁₂ | [1][2] |
| Molecular Weight | 555.62 g/mol | [1][2] |
| Exact Mass | 555.3003 | [1] |
| CAS Number | 1644163-57-4 | |
| Purity | Typically >95% | |
| Appearance | To be determined | |
| Solubility | Soluble in Water, DMSO, and DMF |
Table 2: Expected ¹H NMR Spectral Data of this compound (CDCl₃, 400 MHz)
While a definitive, publicly available peak list for this compound is not readily accessible, the following table outlines the expected chemical shifts, multiplicities, and assignments based on the known structure and spectral data of similar azido-PEG compounds.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.64 | s | ~36H | -O-CH₂-CH₂-O- (PEG backbone) |
| ~3.60 | t | 2H | -CH₂-CH₂-N₃ |
| ~3.38 | t | 2H | -CH₂-N₃ |
| ~3.75 | t | 2H | -O-CH₂-CH₂-COOH |
| ~2.65 | t | 2H | -CH₂-COOH |
| 10-12 | br s | 1H | -COOH |
Note: The chemical shifts of the PEG backbone protons often appear as a broad singlet. The terminal protons of the carboxylic acid are broad and may be exchanged with D₂O.
Table 3: Mass Spectrometry Data of this compound
| Ion | Expected m/z |
| [M+H]⁺ | 556.3076 |
| [M+Na]⁺ | 578.2895 |
| [M-H]⁻ | 554.2930 |
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of azido-terminated polyethylene glycols.
Materials:
-
HO-PEG10-COOH (Hydroxy-PEG10-acid)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium azide (NaN₃)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
-
Brine solution
Procedure:
-
Mesylation of HO-PEG10-COOH:
-
Dissolve HO-PEG10-COOH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) dropwise to the solution.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated intermediate.
-
-
Azidation of the Mesylated Intermediate:
-
Dissolve the crude mesylated intermediate in anhydrous DMF.
-
Add sodium azide (3 equivalents) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir overnight.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water and DCM.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Typical parameters include:
-
Number of scans: 16-64
-
Relaxation delay: 1-5 seconds
-
Pulse width: 30-45 degrees
-
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
-
Integrate all peaks and determine the multiplicities (singlet, doublet, triplet, multiplet).
Mass Spectrometry
Instrumentation:
-
An electrospray ionization mass spectrometer (ESI-MS) coupled to a time-of-flight (TOF) or Orbitrap analyzer.
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).
-
A small amount of formic acid or ammonium acetate may be added to promote ionization.
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Typical ESI parameters:
-
Capillary voltage: 3-4 kV
-
Cone voltage: 20-40 V
-
Source temperature: 100-150 °C
-
Desolvation temperature: 250-350 °C
-
-
Analyze the resulting spectrum to identify the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).
Visualizations
The following diagram illustrates the synthetic workflow for this compound.
Caption: Synthetic pathway for this compound.
References
Methodological & Application
Application Notes and Protocols for Azido-PEG10-acid Bioconjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins. The covalent attachment of PEG chains can improve protein solubility, stability, and pharmacokinetic profiles, while reducing immunogenicity.[1][2][3] This document provides a detailed protocol for the bioconjugation of Azido-PEG10-acid to proteins. This heterobifunctional linker introduces a hydrophilic 10-unit PEG spacer terminating in a bioorthogonal azide group.
The conjugation process is a two-stage procedure. Initially, the terminal carboxylic acid of this compound is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This activated NHS ester then readily reacts with primary amines (e.g., the ε-amine of lysine residues and the N-terminal α-amine) on the protein surface to form a stable amide bond. The incorporated azide moiety serves as a versatile handle for subsequent "click chemistry" reactions, such as the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for the attachment of a wide array of molecules, including fluorophores, biotin, or drug molecules.[4]
Principle of the Method
The bioconjugation strategy involves two key chemical reactions:
-
Activation of this compound: The carboxylic acid group of this compound is activated by EDC in the presence of NHS (or its water-soluble analog, sulfo-NHS) to form a semi-stable NHS ester. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).
-
Amine Coupling: The resulting Azido-PEG10-NHS ester reacts with primary amines on the protein in a neutral to slightly basic buffer (pH 7.2-8.5) to form a stable covalent amide bond.
This two-step, one-pot reaction provides a robust method for introducing a functional azide group onto a protein for further modification.
Experimental Protocols
Materials
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting columns or dialysis cassettes for purification
Protocol for Azido-PEG10-Protein Conjugation
This protocol is a general guideline and may require optimization for specific proteins and applications.
Step 1: Preparation of Reagents
-
Prepare the protein solution in the chosen Conjugation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris). If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Allow the vials of this compound, EDC, and NHS (or sulfo-NHS) to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare fresh stock solutions of EDC and NHS in Activation Buffer (e.g., 100 mM).
Step 2: Activation of this compound
-
In a microcentrifuge tube, combine the this compound stock solution with the appropriate volume of Activation Buffer.
-
Add EDC and NHS to the this compound solution. A 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the this compound is a good starting point.
-
Incubate the activation reaction for 15-30 minutes at room temperature.
Step 3: Conjugation to the Protein
-
Add the activated Azido-PEG10-NHS ester solution to the protein solution. The molar ratio of the activated PEG linker to the protein will determine the degree of labeling and should be optimized. A starting point is a 10- to 20-fold molar excess of the PEG reagent over the protein.[4]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 4: Quenching the Reaction
-
Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature to quench any unreacted NHS esters.
Step 5: Purification of the Azido-PEGylated Protein
-
Remove excess, unreacted this compound and reaction byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).
Characterization of the Azido-PEGylated Protein
The successful conjugation and the degree of labeling (DOL), which is the average number of PEG molecules per protein, can be determined by several methods:
-
SDS-PAGE: A noticeable shift in the molecular weight of the PEGylated protein compared to the unmodified protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the most accurate determination of the molecular weight of the conjugate and can resolve different PEGylated species.
-
HPLC (Size-Exclusion or Reversed-Phase): Can be used to separate the PEGylated protein from the unconjugated protein and free PEG, allowing for quantification of the conjugation efficiency.
-
UV-Vis Spectroscopy: If the PEG reagent contains a chromophore, the DOL can be estimated by measuring the absorbance at the respective wavelengths for the protein (280 nm) and the chromophore.
Quantitative Data Summary
The efficiency of the bioconjugation reaction is influenced by several parameters. The following tables provide typical values and ranges for the conjugation of this compound to a generic protein.
Table 1: Reaction Parameters for this compound Activation and Protein Conjugation
| Parameter | Recommended Value/Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally improve reaction efficiency. |
| Molar Excess of this compound to Protein | 10 - 50-fold | A higher molar excess typically leads to a higher degree of labeling. |
| Molar Excess of EDC to this compound | 2 - 5-fold | Ensures efficient activation of the carboxylic acid. |
| Molar Excess of NHS to this compound | 1.2 - 2-fold | Creates a more stable amine-reactive intermediate. |
| Activation Reaction pH | 4.5 - 6.0 | Optimal for EDC/NHS chemistry. |
| Conjugation Reaction pH | 7.2 - 8.5 | Optimal for the reaction of NHS esters with primary amines. |
| Reaction Temperature | 4°C or Room Temperature | Lower temperatures may be preferable for sensitive proteins. |
| Reaction Time | 1 - 4 hours (RT) or Overnight (4°C) | Longer incubation times can increase the degree of labeling. |
Table 2: Expected Outcomes and Characterization Data
| Parameter | Typical Value/Range | Method of Determination |
| Degree of Labeling (DOL) | 1 - 5 PEGs/protein | Mass Spectrometry, HPLC |
| Conjugation Efficiency | 50 - 90% | HPLC, SDS-PAGE densitometry |
| Protein Recovery | > 80% | Protein concentration assay (e.g., BCA) |
| Stability of Conjugate | Enhanced thermal and proteolytic stability | Circular Dichroism, DSC, Protease Digestion Assay |
Visualization of Workflows and Pathways
Experimental Workflow for Azido-PEG10-Protein Conjugation
Caption: Workflow for the bioconjugation of this compound to a protein.
Chemical Reaction Pathway
Caption: Chemical pathway for EDC/NHS-mediated Azido-PEGylation of proteins.
Optional Subsequent Protocol: Copper-Free Click Chemistry
The azide-functionalized protein can be further modified using strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.
Materials
-
Azido-PEGylated protein
-
DBCO (Dibenzocyclooctyne), BCN (Bicyclononyne), or other strained alkyne-containing molecule (e.g., DBCO-Fluorophore)
-
Reaction Buffer: PBS, pH 7.4
Protocol for SPAAC
-
Dissolve the strained alkyne-containing molecule in a suitable solvent (e.g., DMSO).
-
Add the alkyne solution to the Azido-PEGylated protein in the Reaction Buffer. A 2- to 10-fold molar excess of the alkyne reagent over the protein is a common starting point.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by analytical techniques such as HPLC or MS.
-
Purify the final conjugate using a desalting column or dialysis to remove excess alkyne reagent.
SPAAC Workflow
Caption: Workflow for copper-free click chemistry (SPAAC) with an azide-PEGylated protein.
References
Application Notes and Protocols for PROTAC Synthesis Using Azido-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of PEG Linkers
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own cellular machinery for targeted protein degradation.[1][2] These molecules function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3] This catalytic mode of action presents a powerful therapeutic strategy, particularly for targeting proteins previously considered "undruggable."
The modular design of PROTACs consists of three key components: a ligand for the POI, a ligand for the E3 ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the stability of the ternary complex, as well as the molecule's overall physicochemical properties such as solubility and cell permeability. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and improve pharmacokinetic properties. Azido-PEG10-acid is a specific, bifunctional PEG linker that offers a versatile platform for the modular synthesis of PROTACs. Its azide and carboxylic acid functionalities allow for sequential, chemoselective ligations to the POI and E3 ligase ligands.
These application notes provide a detailed, step-by-step guide for the synthesis of PROTACs utilizing this compound, with a focus on common synthetic strategies including amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
General Principles of PROTAC Synthesis with this compound
The synthesis of a PROTAC using this compound is a modular process that allows for the convergent assembly of the final molecule. This typically involves the synthesis or acquisition of the POI ligand and the E3 ligase ligand, each bearing a functional group suitable for conjugation to the linker. The general workflow can be conceptualized as follows:
Caption: General workflow for PROTAC synthesis using this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of a generic PROTAC using this compound. These represent common procedures and may require optimization for specific substrates.
Protocol 1: Amide Bond Formation - Conjugation of this compound to an Amine-Containing Ligand
This protocol describes the coupling of the carboxylic acid moiety of this compound to a ligand (either for the POI or E3 ligase) that contains a primary or secondary amine.
Materials and Reagents:
| Reagent/Material | Purpose | Typical Excess (equivalents) |
| Amine-functionalized Ligand (POI or E3) | Starting material | 1.0 |
| This compound | Linker | 1.1 - 1.2 |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Peptide coupling reagent | 1.2 - 1.5 |
| DIPEA (N,N-Diisopropylethylamine) | Base | 2.0 - 3.0 |
| Anhydrous DMF (Dimethylformamide) | Solvent | - |
| Nitrogen or Argon gas | Inert atmosphere | - |
| Standard glassware for organic synthesis | - | - |
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve the amine-functionalized ligand (1.0 eq) in anhydrous DMF.
-
To this solution, add this compound (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the progress of the reaction by LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the azide-functionalized intermediate.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Final PROTAC Assembly
This protocol describes the final "click chemistry" step to conjugate the azide-functionalized intermediate from Protocol 1 with the second ligand (for the POI or E3 ligase) containing a terminal alkyne.
Materials and Reagents:
| Reagent/Material | Purpose | Typical Excess (equivalents) |
| Azide-functionalized Intermediate (from Protocol 1) | Starting material | 1.0 |
| Alkyne-functionalized Ligand (POI or E3) | Starting material | 1.0 - 1.2 |
| Copper(II) sulfate pentahydrate (CuSO4·5H2O) | Catalyst precursor | 0.1 - 0.2 |
| Sodium ascorbate | Reducing agent | 0.2 - 0.5 |
| t-BuOH/H2O or DMF | Solvent system | - |
Procedure:
-
Dissolve the azide-functionalized intermediate (1.0 eq) and the alkyne-functionalized ligand (1.0 eq) in a suitable solvent system such as a 1:1 mixture of t-butanol and water or DMF.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative HPLC (High-Performance Liquid Chromatography) to obtain the desired product of high purity.
PROTAC Mechanism of Action
The synthesized PROTAC molecule, once introduced into a cellular environment, orchestrates a series of events leading to the degradation of the target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Data Presentation and Characterization
After synthesis and purification, the final PROTAC molecule and intermediates should be characterized to confirm their identity and purity.
Table of Characterization Techniques:
| Technique | Purpose | Expected Outcome |
| LC-MS | To confirm the molecular weight of the product and assess purity. | A major peak corresponding to the calculated mass of the desired compound with high purity (>95%). |
| ¹H and ¹³C NMR | To confirm the chemical structure of the product. | Spectra consistent with the proposed structure of the synthesized molecule. |
| Preparative HPLC | For final purification of the PROTAC. | A single, sharp peak corresponding to the pure PROTAC molecule. |
Further biological evaluation would then be necessary to determine the efficacy of the synthesized PROTAC. Key parameters to assess include:
-
Binding Affinity: Measured for both the POI and the E3 ligase.
-
Ternary Complex Formation: Can be assessed by biophysical techniques.
-
Degradation Potency (DC50): The concentration of PROTAC required to degrade 50% of the target protein.
-
Maximal Degradation (Dmax): The maximum percentage of protein degradation achieved.
-
Selectivity: Assessed against other proteins to ensure targeted degradation.
By following these detailed protocols and characterization methods, researchers can effectively synthesize and evaluate novel PROTAC molecules using this compound for the advancement of targeted protein degradation as a therapeutic modality.
References
Application Notes and Protocols for Azido-PEG10-acid in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a "click chemistry" reaction, a concept introduced by K.B. Sharpless.[1] This reaction is characterized by its high efficiency, remarkable regioselectivity, mild reaction conditions, and tolerance of a wide range of functional groups, making it a cornerstone of bioconjugation, drug discovery, and materials science.[1][2] The CuAAC reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[3]
Azido-PEG10-acid is a heterobifunctional linker that leverages the power of click chemistry for advanced applications. It features:
-
An azide group for highly specific ligation to alkyne-containing molecules via the CuAAC reaction.[4]
-
A terminal carboxylic acid group for standard conjugation to primary amines through amide bond formation.
-
A hydrophilic 10-unit polyethylene glycol (PEG) spacer that enhances aqueous solubility, improves pharmacokinetic properties, and provides a flexible spacer arm between conjugated molecules.
These application notes provide detailed protocols and reaction conditions for the successful use of this compound in CuAAC reactions.
Reaction Mechanism
The CuAAC reaction proceeds through a catalytic cycle that is now widely accepted to involve a dinuclear copper intermediate as the kinetically favored pathway. This mechanism explains the significant rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed thermal reaction. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent, most commonly sodium ascorbate. The addition of a copper-coordinating ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stabilizes the Cu(I) oxidation state, prevents oxidative damage to biomolecules, and further accelerates the reaction.
The reaction is highly regioselective, almost exclusively yielding the 1,4-disubstituted triazole isomer, and is robust across a wide pH range (4-12) and in various aqueous and organic solvents.
Data Presentation: Reaction Conditions & Components
Successful CuAAC reactions depend on the careful selection and concentration of several key components. The following tables summarize typical parameters for bioconjugation reactions.
Table 1: Summary of Typical CuAAC Reaction Components
| Component | Typical Reagent | Recommended Concentration / Loading | Purpose & Key Considerations |
|---|---|---|---|
| Copper Source | Copper(II) Sulfate (CuSO₄·5H₂O) | 50 µM - 1 mM | Precursor to the active Cu(I) catalyst. Requires a reducing agent. |
| Copper(I) Bromide (CuBr) or Iodide (CuI) | 1-10 mol% | Used directly, often in organic solvents. Can be sensitive to oxidation. | |
| Reducing Agent | Sodium Ascorbate | 5-10 fold excess over Cu(II) | Reduces Cu(II) to the active Cu(I) state and protects it from re-oxidation. A fresh solution is recommended. |
| Ligand | THPTA (water-soluble) | 1-5 fold excess over Copper | Accelerates the reaction and protects sensitive biomolecules from copper-mediated damage. Ideal for bioconjugation in aqueous buffers. |
| TBTA (organic-soluble) | 1-5 fold excess over Copper | Used in reactions with organic co-solvents like DMSO or DMF. | |
| Solvents | Aqueous Buffers (PBS, HEPES) | N/A | Phosphate, acetate, or HEPES buffers are common. Avoid Tris buffer which can chelate copper. |
| | Organic Co-solvents (DMSO, DMF, t-BuOH) | 5-20% (v/v) | Used to dissolve hydrophobic substrates. Can improve accessibility of reactive groups. |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Typical Range | Notes |
|---|---|---|
| Reactant Concentration | >10 µM | Reactions are fastest at higher concentrations. |
| Azide:Alkyne Ratio | 1.2:1 to 3:1 | A slight excess of one reagent can drive the reaction to completion. For bioconjugation, often the smaller molecule (e.g., this compound) is in excess. |
| Temperature | Room Temperature (20-25°C) | The reaction is highly efficient at ambient temperatures. Gentle heating (35-40°C) can be used for difficult substrates. |
| Reaction Time | 30 minutes - 4 hours | Most reactions proceed to completion within this timeframe. Can be extended overnight if necessary. |
| Expected Yield | >90% | For terminal alkynes, yields are typically near-quantitative. |
Experimental Protocols
The dual functionality of this compound allows for two primary workflows:
-
Click-First: The azide group is reacted with an alkyne-modified molecule, followed by conjugation of the terminal carboxylic acid to an amine.
-
Amide-First: The carboxylic acid is first activated and conjugated to an amine-containing molecule, followed by the CuAAC reaction.
The following is a general protocol for a "Click-First" bioconjugation in an aqueous buffer, suitable for modifying a protein or other biomolecule.
Protocol: CuAAC Conjugation of an Alkyne-Modified Protein with this compound
This protocol provides a starting point for optimization. The final concentrations of reactants and catalyst may need to be adjusted based on the specific properties of the biomolecule.
Materials:
-
Alkyne-modified protein
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Deionized Water
-
Quenching/Purification reagents (EDTA, appropriate columns or dialysis cassettes)
Stock Solutions:
-
Alkyne-Protein: Prepare at a known concentration (e.g., 25 µM or 1 mg/mL) in the reaction buffer.
-
This compound: 10 mM in deionized water or DMSO.
-
CuSO₄: 20 mM in deionized water.
-
THPTA: 50 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water. Prepare this solution fresh immediately before use.
Procedure:
-
Catalyst Premix: In a microcentrifuge tube, shortly before initiating the reaction, combine the CuSO₄ and THPTA solutions. For a typical reaction, a 1:5 ratio of Cu:Ligand is effective. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let this mixture stand for 1-2 minutes.
-
Reaction Setup: In a separate reaction tube, combine the following in order:
-
The alkyne-modified protein solution.
-
Add this compound from the stock solution to achieve a final concentration that is in 2- to 10-fold molar excess over the alkyne groups on the protein.
-
Add additional reaction buffer to reach the desired final volume.
-
-
Initiation:
-
Add the premixed CuSO₄/THPTA solution to the reaction tube containing the protein and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of ascorbate should be 5-10 times the final copper concentration (e.g., for a final copper concentration of 250 µM, use 2.5-5 mM sodium ascorbate).
-
Gently mix the contents by inverting the tube or by slow vortexing. Avoid introducing excessive oxygen.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. Protect the reaction from light if using fluorescently-labeled reagents.
-
Reaction progress can be monitored by techniques such as SDS-PAGE (observing a band shift) or mass spectrometry.
-
-
Quenching and Purification:
-
Once the reaction is complete, quench it by adding EDTA to a final concentration of ~10 mM to chelate the copper catalyst.
-
Remove excess reagents and the copper complex from the conjugated protein using a suitable method such as size-exclusion chromatography (e.g., spin desalting columns), dialysis, or tangential flow filtration.
-
Troubleshooting
Table 3: Common Issues and Solutions in CuAAC Bioconjugation
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Low or No Reaction Yield | Inactive Catalyst | Always use a freshly prepared solution of sodium ascorbate. Ensure the Cu(I) state is maintained. |
| Inaccessible Reactive Groups | Hydrophobic regions of a biomolecule may bury the alkyne/azide group. Try adding a denaturant or an organic co-solvent like DMSO (up to 20%) to improve accessibility. | |
| Copper Chelation by Buffer | Avoid using buffers containing primary amines (Tris) or other strong chelators. Switch to PBS, HEPES, or MOPS. | |
| Protein Degradation or Aggregation | Copper-Mediated Oxidation | Increase the ligand-to-copper ratio (e.g., 5:1 or higher). Ensure an adequate excess of sodium ascorbate is present. Minimize reaction time and work at 4°C. |
| Precipitate Formation | This may be an insoluble copper complex. Ensure the ligand is fully dissolved and premixed with the copper source before adding it to the main reaction. | |
| Reaction is Slow | Low Reactant Concentration | Increase the concentration of the reactants if possible. The reaction is second-order and highly dependent on concentration. |
| | Insufficient Catalyst | Increase the catalyst loading (e.g., from 1 mol% to 5 mol%). |
References
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Azido-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the rapid and efficient formation of a stable triazole linkage between an azide and a strained alkyne without the need for cytotoxic copper catalysts. This reaction's high specificity and biocompatibility have made it an invaluable tool in chemical biology, drug development, and materials science.
Azido-PEG10-acid is a heterobifunctional linker that embodies the principles of modularity and efficiency. It features two key functional groups: an azide (N₃) for participation in SPAAC reactions and a terminal carboxylic acid (-COOH) for covalent attachment to amine-containing biomolecules. The hydrophilic 10-unit polyethylene glycol (PEG) spacer enhances the solubility of the resulting conjugates, reduces aggregation, and can improve pharmacokinetic properties.
These application notes provide a comprehensive overview of the use of this compound in bioconjugation, with a focus on creating antibody-drug conjugates (ADCs). Detailed protocols for key experiments are provided to guide researchers in leveraging this versatile linker for their specific applications.
Key Applications
-
Antibody-Drug Conjugates (ADCs): The most prominent application is in the construction of ADCs, where the carboxylic acid end is used to attach the linker to lysine residues on a monoclonal antibody, and the azide end is used to "click" on a potent cytotoxic drug functionalized with a strained alkyne.
-
PROTAC Development: this compound can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to link a target-binding ligand and an E3 ligase ligand.
-
Surface Modification: Immobilization of biomolecules on surfaces (e.g., nanoparticles, sensor chips) to reduce non-specific binding and present functional molecules in a controlled manner.
-
Fluorescent Labeling and Imaging: Attachment of fluorescent probes or imaging agents to proteins, cells, or other biological targets for visualization and tracking.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₃H₄₅N₃O₁₂ | [1] |
| Molecular Weight | 555.62 g/mol | [1] |
| CAS Number | 1644163-57-4 | [1] |
| Appearance | Low-melting solid or viscous oil | [1] |
| Solubility | Soluble in water, DMSO, DMF, DCM | [2] |
| Storage | Store at -20°C, desiccated. |
Quantitative Data: SPAAC Reaction Kinetics
| Strained Alkyne | Azide Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| DBCO (Dibenzocyclooctyne) | Benzyl Azide | ~0.1 - 0.9 | Fast kinetics, high stability. DBCO's absorption at ~310 nm can be used to monitor the reaction. |
| BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | ~0.15 | Good reactivity, smaller and less hydrophobic than DBCO. |
| DIFO (Difluorinated Cyclooctyne) | Benzyl Azide | ~0.076 | High stability, moderate kinetics. |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 (in HEPES, pH 7) | The azide structure and buffer composition significantly impact reaction rates. |
| DBCO-PEG5-trastuzumab | Azido-Alanine | 0.18 - 0.37 | PEG linker enhanced reaction rates by ~31% compared to a non-PEGylated antibody. |
Experimental Protocols
This section details a two-stage workflow for creating an antibody-drug conjugate (ADC) using this compound.
Stage 1: Antibody Modification with this compound via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid on this compound to form an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines (e.g., lysine residues) on the antibody.
Caption: Workflow for antibody modification with this compound.
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns) for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the desired amount of this compound stock solution with Activation Buffer.
-
Add the EDC solution followed by the Sulfo-NHS solution. A typical molar ratio is 1:2:2 (Azido-PEG-acid:EDC:Sulfo-NHS).
-
Incubate for 15 minutes at room temperature to form the Sulfo-NHS ester.
-
-
Antibody Conjugation:
-
To the activated Azido-PEG10-Sulfo-NHS ester solution, immediately add your antibody solution (typically 1-5 mg/mL). The reaction pH should be adjusted to 7.2-7.5 for optimal reaction with primary amines.
-
The molar excess of the linker to the antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized. A starting point is a 5- to 20-fold molar excess of linker.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15 minutes.
-
Remove excess, unreacted linker and byproducts by size-exclusion chromatography or using a desalting column equilibrated with PBS.
-
-
Characterization:
-
Determine the concentration of the azido-modified antibody (mAb-N₃) using a BCA assay or by measuring absorbance at 280 nm.
-
The degree of labeling (average number of azides per antibody) can be determined by mass spectrometry (MALDI-TOF or ESI-MS).
-
Stage 2: SPAAC Reaction with a Strained Alkyne-Modified Payload
This protocol describes the "click" reaction between the azido-modified antibody (mAb-N₃) and a payload (e.g., a cytotoxic drug) functionalized with a strained alkyne, such as DBCO.
Caption: Workflow for SPAAC conjugation to form an ADC.
Materials:
-
Azido-modified antibody (mAb-N₃) from Stage 1
-
DBCO-functionalized payload (DBCO-Drug)
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO
-
Purification system (e.g., HPLC, FPLC with a size-exclusion column)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DBCO-Drug in anhydrous DMSO (e.g., 10 mM).
-
-
SPAAC Reaction:
-
In a microcentrifuge tube, combine the mAb-N₃ with the Reaction Buffer.
-
Add the DBCO-Drug stock solution to the antibody solution. A 1.5- to 5-fold molar excess of the DBCO-Drug over the available azide groups is typically recommended to drive the reaction to completion.
-
Ensure the final concentration of DMSO is low (<10%) to prevent antibody denaturation.
-
Incubate the reaction for 4-24 hours. The optimal time and temperature (room temperature or 4°C) depend on the reactivity of the specific DBCO derivative and the stability of the biomolecules. The reaction can be monitored by UV-Vis spectroscopy by observing the decrease in DBCO absorbance around 310 nm.
-
-
Purification:
-
Purify the resulting ADC from excess DBCO-Drug and solvent using size-exclusion chromatography, hydrophobic interaction chromatography (HIC), or reversed-phase HPLC.
-
-
Characterization of the Final ADC:
-
Determine the final protein concentration.
-
Analyze the ADC by mass spectrometry to confirm the conjugation and determine the distribution of drug-loaded species.
-
Calculate the average Drug-to-Antibody Ratio (DAR).
-
ADC Characterization and Data Presentation
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) for an ADC, as it directly impacts both efficacy and potential toxicity. It can be determined using several methods, with mass spectrometry being one of the most accurate.
Example: DAR Calculation from Mass Spectrometry Data
After purification, the ADC is analyzed by LC-MS. The resulting deconvoluted mass spectrum shows peaks corresponding to the antibody with different numbers of attached drugs (D0, D1, D2, etc.). The average DAR is calculated as a weighted average of the peak intensities.
| Species (Drug Load) | Relative Abundance (%) | Weighted Contribution |
| D0 (Unconjugated Ab) | 5.0 | 0.00 |
| D1 | 15.0 | 0.15 |
| D2 | 35.0 | 0.70 |
| D3 | 25.0 | 0.75 |
| D4 | 15.0 | 0.60 |
| D5 | 5.0 | 0.25 |
| Total | 100.0 | 2.45 |
| Average DAR | 2.45 |
Formula: Average DAR = Σ (% Peak Area of Species * Number of Drugs on Species) / Σ (% Peak Area of all Species)
Conclusion
This compound is a powerful and versatile linker for bioconjugation, enabling the straightforward synthesis of complex biomolecules like ADCs. By combining robust amine-reactive chemistry with the high efficiency and bioorthogonality of SPAAC, researchers can achieve precise control over the conjugation process. The protocols and data presented here serve as a comprehensive guide for the successful application of this compound in research and drug development, facilitating the creation of novel and effective targeted therapeutics and research tools.
References
Application Notes and Protocols for EDC/NHS Coupling of Azido-PEG10-acid with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent conjugation of molecules to proteins, peptides, antibodies, and other biomolecules is a cornerstone of modern drug development, diagnostics, and life science research. The formation of a stable amide bond between a carboxylic acid and a primary amine is a widely utilized strategy for bioconjugation. This is often achieved through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[1] This two-step, one-pot reaction is a robust and versatile method for creating customized bioconjugates.[2]
This application note provides a detailed protocol for the coupling of Azido-PEG10-acid to amine-containing molecules. The azido group serves as a versatile chemical handle for subsequent "click chemistry" reactions, allowing for the attachment of a wide array of functionalities.[3][4] The polyethylene glycol (PEG) spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the conjugated molecule.[2]
Reaction Mechanism
The EDC/NHS coupling reaction proceeds in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Formation of a Stable NHS Ester and Subsequent Amide Bond Formation: To improve the efficiency and stability of the reaction in aqueous environments, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.
Data Presentation
The efficiency of the EDC/NHS coupling reaction is influenced by several factors, including the molar ratios of the reagents, pH, temperature, and reaction time. The following tables summarize typical reaction parameters and expected outcomes for the conjugation of a PEG-acid to an amine-containing molecule.
Table 1: Typical Molar Ratios of Reagents for EDC/NHS Coupling
| Reagent | Molar Ratio (relative to this compound) |
| EDC | 1.5 - 5 equivalents |
| NHS | 1.2 - 2.5 equivalents |
| Amine-containing Molecule | 1 - 1.5 equivalents |
Note: The optimal molar ratios may vary depending on the specific amine-containing molecule and should be empirically determined.
Table 2: Reported Yields for EDC/NHS Mediated PEGylation
| PEG Derivative | Amine Substrate | Reported Yield (%) |
| Carboxy-PEG | Protein | 60 - 85% |
| Carboxy-PEG | Small Molecule | 55 - 75% |
| Carboxy-PEG-NHS | Peptide | > 90% |
Yields are highly dependent on the specific reactants, reaction conditions, and purification methods.
Experimental Protocols
This section provides detailed protocols for both aqueous and organic solvent-based EDC/NHS coupling of this compound to an amine-containing molecule.
Protocol 1: Aqueous-Based Coupling
This protocol is suitable for water-soluble biomolecules such as proteins and peptides.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Purification system (e.g., desalting column, dialysis tubing)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (for stock solutions)
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening the vials.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare a solution of the amine-containing molecule in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a reaction tube, combine the this compound solution with Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS/sulfo-NHS relative to the this compound.
-
Vortex the mixture gently and incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to the Amine-Containing Molecule:
-
Immediately add the activated Azido-PEG10-NHS ester solution to the solution of the amine-containing molecule. A 1.5 to 10-fold molar excess of the activated linker to the amine is a good starting point, but this should be optimized.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess reagents and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Analyze the purified conjugate by methods such as SDS-PAGE to confirm conjugation, and use techniques like mass spectrometry or NMR to determine the degree of labeling.
-
Protocol 2: Organic Solvent-Based Coupling
This protocol is suitable for small molecules that are soluble in organic solvents.
Materials:
-
This compound
-
Amine-containing small molecule
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS)
-
Anhydrous organic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Purification system (e.g., silica gel column chromatography)
Procedure:
-
Reagent Preparation:
-
Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve this compound in the anhydrous organic solvent.
-
-
Activation and Coupling:
-
To the solution of this compound, add 1.5-2.0 equivalents of EDC and 1.2-1.5 equivalents of NHS.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add 1.0-1.2 equivalents of the amine-containing small molecule to the reaction mixture.
-
Add 2-3 equivalents of the base (DIPEA or TEA) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with the organic solvent and wash with a mild aqueous acid (e.g., 5% citric acid), followed by a mild aqueous base (e.g., saturated sodium bicarbonate), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure Azido-PEG10-amine conjugate.
-
-
Characterization:
-
Characterize the purified product by NMR, mass spectrometry, and FT-IR to confirm its identity and purity.
-
Mandatory Visualizations
Caption: Experimental workflow for aqueous-based EDC/NHS coupling.
Caption: Chemical pathway of EDC/NHS coupling.
References
Application Notes and Protocols for the Conjugation of Azido-PEG10-acid to Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the conjugation of Azido-PEG10-acid to antibodies. This bifunctional linker is a valuable tool for the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics. The this compound linker contains a carboxylic acid for covalent attachment to amine residues on an antibody and a terminal azide group for the subsequent bioorthogonal "click" reaction with a payload of interest. The polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate.
The protocols detailed below describe the two primary methods for conjugating the carboxylic acid moiety of this compound to lysine residues on an antibody: the use of an N-hydroxysuccinimide (NHS) ester pre-activated linker, and the in situ activation of the carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS.
Experimental Workflow Overview
The overall process for creating a functional antibody conjugate using this compound involves a two-stage approach. The first stage is the covalent attachment of the linker to the antibody. The second stage is the conjugation of the desired payload to the linker-modified antibody via a click chemistry reaction.
Protocol 1: Conjugation using Azido-PEG10-NHS Ester
This protocol is recommended for its simplicity and efficiency, as it utilizes a pre-activated NHS ester of the PEG linker, which readily reacts with primary amines on the antibody.
Materials:
-
Antibody of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
Azido-PEG10-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting columns or Size Exclusion Chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation:
-
Linker Preparation:
-
Allow the vial of Azido-PEG10-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF. Do not store the reconstituted linker, as the NHS ester is susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the Azido-PEG10-NHS ester stock solution to the antibody solution. The optimal ratio should be determined empirically to achieve the desired degree of labeling (DOL).
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours on ice, with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and quenching reagents by passing the reaction mixture through a desalting column pre-equilibrated with PBS.
-
Alternatively, for higher purity, use size exclusion chromatography (SEC).
-
Collect the fractions containing the purified azido-modified antibody.
-
Protocol 2: Conjugation using EDC/NHS Chemistry
This protocol describes the in situ activation of the carboxylic acid on this compound using EDC and NHS for subsequent reaction with antibody amines.
Materials:
-
Antibody of interest (1-10 mg/mL in PBS, pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 5.0-6.0)
-
Coupling Buffer (PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine)
-
Desalting columns or SEC system
Procedure:
-
Antibody Preparation:
-
Perform buffer exchange of the antibody into the Coupling Buffer (PBS, pH 7.2-7.5) and adjust the concentration to 1-5 mg/mL.
-
-
Linker Activation:
-
Dissolve this compound in Activation Buffer.
-
Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS (relative to the this compound). Prepare EDC and NHS solutions fresh.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.
-
-
Conjugation Reaction:
-
Immediately add the activated linker solution to the antibody solution. A 10- to 50-fold molar excess of the activated linker to the antibody is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer. Hydroxylamine can be used to hydrolyze unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the azido-modified antibody from excess reagents using a desalting column or SEC as described in Protocol 1.
-
Quantitative Data Summary
The following table provides typical ranges for key reaction parameters. Optimal conditions may vary depending on the specific antibody and desired outcome.
| Parameter | Typical Range | Method of Determination |
| Linker:Antibody Molar Ratio (Modification) | ||
| Azido-PEG10-NHS Ester | 5:1 - 20:1 | Empirically determined |
| This compound (with EDC/NHS) | 10:1 - 50:1 | Empirically determined |
| Payload:Azide Molar Ratio (Click Chemistry) | 2:1 - 5:1 | Empirically determined |
| Average Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR) | 2 - 8 | UV-Vis Spectroscopy, Mass Spectrometry, HIC |
| Antibody Concentration for Conjugation | 1 - 10 mg/mL | UV-Vis at 280 nm |
| Reaction Time (NHS Ester) | 1 - 2 hours (Room Temp) or 2 - 4 hours (on ice) | N/A |
| Reaction Time (EDC/NHS) | 2 hours (Room Temp) or Overnight (4°C) | N/A |
Characterization of the Azido-Modified Antibody
It is crucial to characterize the conjugate to ensure successful linker attachment and to determine the degree of labeling (DOL).
| Parameter | Method | Purpose |
| Degree of Labeling (DOL) | UV-Vis Spectroscopy, Mass Spectrometry (MS) | To determine the average number of linker molecules per antibody. |
| Purity and Aggregation | Size Exclusion Chromatography (SEC-HPLC) | To assess the homogeneity and presence of aggregates in the final conjugate. |
| Antigen Binding | ELISA, Surface Plasmon Resonance (SPR) | To confirm that the conjugation process has not compromised the antibody's binding affinity. |
| In Vitro Potency (for ADCs) | Cell-based assays | To evaluate the biological activity of the final antibody-drug conjugate. |
Downstream Application: Antibody-Drug Conjugate (ADC) Development
A primary application for azido-modified antibodies is the creation of ADCs through click chemistry. The azide group allows for the specific and efficient attachment of a cytotoxic payload that has been modified with a compatible bioorthogonal handle, such as a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).
This generalized pathway illustrates how an ADC, created using the described conjugation chemistry, can selectively deliver a cytotoxic payload to a target cancer cell, leading to its destruction. The modularity of the click chemistry approach allows for the facile testing of different payloads to optimize therapeutic efficacy.
References
Application Notes and Protocols: Azido-PEG10-acid for Surface Modification of Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azido-PEG10-acid is a heterobifunctional linker that has become an invaluable tool in the surface modification of nanoparticles for a wide range of biomedical applications, including drug delivery, bioimaging, and diagnostics. This linker possesses a terminal carboxylic acid group and a terminal azide group, separated by a hydrophilic 10-unit polyethylene glycol (PEG) spacer.
The carboxylic acid moiety allows for covalent attachment to nanoparticles displaying primary amine groups on their surface through the formation of a stable amide bond, a reaction often facilitated by carbodiimide chemistry (EDC/NHS). The PEG spacer imparts several advantageous properties to the nanoparticles. This "PEGylation" process can enhance colloidal stability, reduce non-specific protein adsorption (opsonization), and consequently prolong the circulation half-life of the nanoparticles in vivo.
The terminal azide group serves as a versatile handle for subsequent bioconjugation via "click chemistry." This allows for the highly efficient and specific attachment of a wide variety of molecules, such as targeting ligands (antibodies, peptides), imaging agents (fluorophores), or therapeutic payloads that have been functionalized with a corresponding alkyne group. The bioorthogonality of the azide-alkyne cycloaddition reaction ensures that the conjugation occurs with high fidelity without interfering with biological systems.
These application notes provide detailed protocols for the surface modification of amine-functionalized nanoparticles with this compound, methods for their characterization, and a discussion of their subsequent functionalization.
Key Applications
-
Enhanced Stability and Biocompatibility: The hydrophilic PEG chain provides a steric barrier that prevents nanoparticle aggregation and reduces clearance by the immune system.
-
Platform for Targeted Drug Delivery: The azide group enables the attachment of targeting moieties that can direct the nanoparticles to specific cells or tissues.
-
Development of Imaging Probes: Fluorophores or other imaging agents can be conjugated to the azide terminus for in vitro and in vivo tracking of nanoparticles.
-
Theranostics: The dual functionality allows for the co-delivery of therapeutic agents and imaging probes on a single nanoparticle platform.
Data Presentation
Table 1: Representative Physicochemical Properties of Nanoparticles Before and After this compound Modification
| Nanoparticle Type | Modification | Initial Hydrodynamic Diameter (nm) | Final Hydrodynamic Diameter (nm) | Initial Zeta Potential (mV) | Final Zeta Potential (mV) |
| Amine-functionalized Iron Oxide Nanoparticles | This compound | 100 ± 5 | 130 ± 7 | +25 ± 3 | -15 ± 4 |
| Amine-functionalized Gold Nanoparticles | This compound | 50 ± 2 | 65 ± 3 | +30 ± 4 | -10 ± 3 |
| Amine-functionalized Liposomes | This compound | 120 ± 6 | 145 ± 8 | +15 ± 2 | -5 ± 2 |
Note: The data presented are representative examples and the exact values will vary depending on the core nanoparticle, the density of surface amines, and the efficiency of the PEGylation reaction.
Table 2: Representative Quantification of Surface Ligands
| Nanoparticle Type | Ligand | Quantification Method | Ligand Density |
| Azido-functionalized Gold Nanoparticles | Azido-PEG10 | Fluorescence Quenching Assay | ~10 azide groups per nanoparticle |
| Azido-functionalized Silica Nanoparticles | Azido-PEG10 | UV-Vis Spectroscopy (with DBCO-alkyne) | 4.23 ± 0.21 azide groups per nanoparticle[1] |
| PEGylated Magnetite Nanoparticles | PEG-macromolecules | Thermogravimetric Analysis (TGA) | 0.16 chains/nm² |
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound via EDC/NHS Chemistry
This protocol describes the covalent attachment of this compound to nanoparticles that have primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., iron oxide, gold, silica)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Centrifugal filter units (with appropriate molecular weight cutoff) or dialysis tubing
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the Activation Buffer at a concentration of 1-5 mg/mL.
-
If the nanoparticles are in a buffer containing primary amines (like Tris), they must be buffer-exchanged into the Activation Buffer. This can be done by centrifugation and resuspension or by using a centrifugal filter.
-
-
Activation of this compound:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
In a separate tube, add a 10-50 fold molar excess of this compound (relative to the estimated number of amine groups on the nanoparticles) to an appropriate volume of Activation Buffer.
-
Add EDC and NHS to the this compound solution to a final concentration of 5 mM and 10 mM, respectively.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the nanoparticle dispersion from step 1.
-
Adjust the pH of the reaction mixture to 7.4 by adding the Coupling Buffer.
-
Incubate for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator or shaker).
-
-
Quenching and Purification:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-activated acid. Incubate for 15 minutes.
-
Purify the Azido-PEG10-functionalized nanoparticles from excess reagents.
-
Method A: Centrifugal Filtration: Use a centrifugal filter unit with a MWCO that retains the nanoparticles. Wash the nanoparticles three times with the Coupling Buffer.
-
Method B: Dialysis: Transfer the reaction mixture to a dialysis bag and dialyze against the Coupling Buffer for 24-48 hours with several buffer changes.
-
-
-
Final Formulation and Storage:
-
Resuspend the purified nanoparticles in an appropriate storage buffer (e.g., PBS).
-
Determine the final concentration and store at 4°C.
-
Protocol 2: Characterization of Azido-PEG10-Functionalized Nanoparticles
1. Dynamic Light Scattering (DLS) and Zeta Potential:
- Purpose: To determine the hydrodynamic diameter and surface charge of the nanoparticles.
- Procedure:
- Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl).
- Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.
- Measure the zeta potential to determine the surface charge.
- Expected Outcome: An increase in hydrodynamic diameter and a change in zeta potential (typically becoming more neutral or negative) are indicative of successful PEGylation.
2. Fourier-Transform Infrared Spectroscopy (FTIR):
- Purpose: To confirm the presence of the PEG chains on the nanoparticle surface.
- Procedure:
- Lyophilize a sample of the functionalized nanoparticles.
- Acquire the FTIR spectrum.
- Expected Outcome: The appearance of characteristic peaks for the C-O-C ether stretch of the PEG backbone (around 1100 cm⁻¹) and the azide (N₃) stretch (around 2100 cm⁻¹) confirms functionalization.
3. Thermogravimetric Analysis (TGA):
- Purpose: To quantify the amount of this compound grafted onto the nanoparticles.[2]
- Procedure:
- Heat a lyophilized sample of the nanoparticles under a controlled atmosphere (e.g., nitrogen) at a defined heating rate.
- Measure the weight loss as a function of temperature.
- Expected Outcome: The weight loss corresponding to the decomposition of the organic PEG layer can be used to calculate the grafting density.[2]
Protocol 3: Post-Functionalization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-containing molecule (e.g., a fluorescent dye, targeting peptide) onto the azide-functionalized nanoparticles.
Materials:
-
Azido-PEG10-functionalized nanoparticles in an appropriate buffer (e.g., PBS).
-
Alkyne-functionalized molecule of interest.
-
Copper(II) sulfate (CuSO₄).
-
Sodium ascorbate.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to stabilize Cu(I)).
Procedure:
-
Reaction Setup:
-
To the dispersion of azide-functionalized nanoparticles, add the alkyne-functionalized molecule (typically a 5-10 fold molar excess over the estimated number of azide groups).
-
If using, add the THPTA ligand to the mixture.
-
-
Initiation of the Click Reaction:
-
Prepare a fresh stock solution of CuSO₄ in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Add the CuSO₄ solution to the nanoparticle mixture to a final concentration of 0.1 mM.
-
Add the sodium ascorbate solution to a final concentration of 1 mM to reduce Cu(II) to the catalytic Cu(I) species.
-
-
Reaction and Purification:
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.
-
Purify the conjugated nanoparticles using centrifugal filtration or dialysis as described in Protocol 1 to remove the copper catalyst and excess alkyne.
-
Visualizations
Diagrams
Caption: Experimental workflow for nanoparticle functionalization.
Caption: Cellular uptake pathways of PEGylated nanoparticles.
References
Application Notes and Protocols for Developing Antibody-Drug Conjugates (ADCs) with Azido-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Azido-PEG10-acid in the development of antibody-drug conjugates (ADCs). This heterobifunctional linker offers a discrete 10-unit polyethylene glycol (PEG) spacer to enhance solubility and improve pharmacokinetic properties, an azide handle for bioorthogonal "click" chemistry, and a terminal carboxylic acid for initial conjugation to the antibody.
Introduction
This compound is a versatile tool in ADC development, enabling a modular and controlled approach to conjugating a cytotoxic payload to a monoclonal antibody (mAb). The synthesis of an ADC using this linker typically follows a two-stage process:
-
Antibody Modification: The carboxylic acid moiety of this compound is activated and reacted with primary amines (e.g., the side chains of lysine residues) on the antibody surface, forming a stable amide bond.
-
Payload Conjugation: The azide group on the now antibody-linked PEG spacer is then used to attach an alkyne-modified cytotoxic drug via a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry reaction.
The inclusion of the PEG10 spacer can mitigate the aggregation often seen with hydrophobic payloads and can lead to a more homogeneous ADC with an improved therapeutic index.
Data Presentation
Table 1: Impact of PEG Linker Architecture on ADC Pharmacokinetics
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) |
| Linear (L-PEG24) | High |
| Pendant (P-(PEG12)2) | Low |
Note: Data is illustrative and based on trends observed in literature comparing linear versus branched PEG linkers on a trastuzumab-DM1 conjugate with a drug-to-antibody ratio (DAR) of 8. A branched or pendant PEG configuration may shield the hydrophobic payload more effectively, leading to improved pharmacokinetics.[1][2]
Table 2: Influence of PEG Linker Length on in vitro Cytotoxicity of Affibody-Based Drug Conjugates
| Linker | In Vitro Cytotoxicity Reduction (fold change vs. no PEG) |
| 4 kDa PEG | 4.5 |
| 10 kDa PEG | 22 |
Note: This data is from a study on miniaturized affibody-based drug conjugates and demonstrates that longer PEG chains can sometimes reduce in vitro potency. The effect of shorter, discrete PEG linkers like PEG10 is likely to be less pronounced but should be empirically determined.[3][4]
Experimental Protocols
The following are detailed protocols for the key experiments involved in the synthesis and characterization of an ADC using this compound.
Protocol 1: Two-Step Antibody Modification with this compound
This protocol describes the activation of the this compound and its conjugation to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
MES buffer (0.1 M, pH 5.0-6.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
Step 1: Activation of this compound
-
Equilibrate the this compound, EDC, and NHS to room temperature.
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 100 mM.
-
In a separate tube, dissolve EDC and NHS in anhydrous DMF or DMSO to a stock concentration of 100 mM each.
-
In a reaction vessel, add the this compound solution.
-
To the this compound solution, add 1.5 equivalents of EDC and 1.2 equivalents of NHS.
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester. For best results, perform this activation in a low-moisture environment.[5]
Step 2: Conjugation to Antibody
-
Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Add a 5- to 20-fold molar excess of the freshly activated Azido-PEG10-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid denaturation of the antibody.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
Purify the azido-modified antibody from excess linker and byproducts using a desalting column equilibrated with PBS, pH 7.4.
-
Determine the concentration of the purified azido-antibody using a spectrophotometer at 280 nm.
Protocol 2: Payload Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" chemistry reaction to conjugate an alkyne-modified cytotoxic payload to the azido-modified antibody.
Materials:
-
Azido-modified antibody (from Protocol 1)
-
Alkyne-modified cytotoxic payload
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
DMSO
-
PBS, pH 7.4
-
EDTA solution (0.5 M)
-
Desalting columns or Size Exclusion Chromatography (SEC) system
Procedure:
-
Prepare a stock solution of the alkyne-modified payload in DMSO.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a fresh 250 mM stock solution of sodium ascorbate in water.
-
In a reaction vessel, combine the azido-modified antibody (at 5-10 mg/mL in PBS) with a 3- to 5-fold molar excess of the alkyne-modified payload.
-
Prepare the copper catalyst by mixing the CuSO4 and THPTA solutions in a 1:2 molar ratio. Let it stand for a few minutes.
-
Add the copper catalyst to the antibody-payload mixture to a final copper concentration of 100-200 µM.
-
Initiate the click reaction by adding the sodium ascorbate solution to a final concentration of 2-5 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quench the reaction by adding EDTA to a final concentration of 5 mM.
-
Purify the resulting ADC using SEC to remove unreacted payload, catalyst, and other small molecules.
-
Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Protocol 3: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy
The average number of drug molecules conjugated per antibody can be determined using UV-Vis spectroscopy, provided the antibody and the payload have distinct absorbance maxima.
-
Measure the absorbance of the purified ADC at 280 nm and at the absorbance maximum of the payload.
-
Calculate the concentrations of the antibody and the payload using the Beer-Lambert law and their respective extinction coefficients.
-
The DAR is the molar ratio of the payload to the antibody.
2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC)
SEC is used to separate the monomeric ADC from aggregates and fragments.
-
Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS).
-
Inject the purified ADC onto the column.
-
Monitor the elution profile at 280 nm. The percentage of the monomer peak relative to the total peak area indicates the purity and extent of aggregation.
Visualizations
Caption: General workflow for ADC synthesis using this compound.
Caption: Mechanism of action of a HER2-targeted ADC.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Solid-Phase Synthesis of PROTACs using Azido-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the transfer of ubiquitin to the POI. This polyubiquitination marks the target protein for degradation by the proteasome, effectively removing it from the cell. The linker's composition and length are critical for PROTAC efficacy, influencing the stability of the ternary complex and the molecule's physicochemical properties.
Advantages of Solid-Phase PROTAC Synthesis
Solid-phase synthesis provides a streamlined and efficient method for producing PROTACs, enabling the rapid assembly of diverse chemical libraries. This approach simplifies purification by immobilizing one of the PROTAC components on a solid support, allowing for the use of excess reagents to drive reactions to completion and easy removal by washing. This methodology is particularly advantageous for optimizing the linker, a critical component for PROTAC activity.
Role of Azido-PEG10-acid in PROTAC Synthesis
The this compound linker is a valuable tool in solid-phase PROTAC synthesis. The polyethylene glycol (PEG) component enhances the aqueous solubility and cell permeability of the final PROTAC molecule. The terminal azide group allows for highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate the POI ligand. The carboxylic acid terminus enables straightforward coupling to an amine-functionalized solid support or E3 ligase ligand.
Experimental Protocols
This section provides a representative protocol for the solid-phase synthesis of a PROTAC using this compound. The synthesis begins with the immobilization of an E3 ligase ligand onto a solid support, followed by linker attachment and coupling of the POI ligand.
Protocol 1: Immobilization of E3 Ligase Ligand (e.g., Pomalidomide derivative)
-
Resin Swelling: Swell aminomethylated polystyrene resin in dimethylformamide (DMF) for 30 minutes.
-
Ligand Coupling:
-
To the swollen resin, add a solution of a carboxylic acid-functionalized pomalidomide derivative (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Shake the reaction mixture at room temperature for 16 hours.
-
-
Washing: Wash the resin sequentially with DMF (3x), dichloromethane (DCM) (3x), and methanol (MeOH) (3x).
-
Drying: Dry the resin under a vacuum.
Protocol 2: this compound Linker Coupling
-
Resin Swelling: Swell the pomalidomide-functionalized resin in DMF.
-
Linker Coupling:
-
To the resin, add a solution of this compound (2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF.
-
Shake the reaction mixture at room temperature for 24 hours.
-
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under a vacuum.
Protocol 3: On-Resin POI Ligand Coupling via CuAAC (Click Chemistry)
-
Resin Swelling: Swell the azide-functionalized resin in a suitable solvent mixture (e.g., DMF/H₂O).
-
Click Reaction:
-
To the swollen resin, add the alkyne-modified POI ligand (3 eq.), copper(I) iodide (CuI) (0.5 eq.), and DIPEA (2 eq.).
-
Shake the reaction mixture at room temperature for 24 hours. To drive the reaction to completion, this coupling step can be repeated.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under a vacuum.
Protocol 4: Cleavage and Purification
-
Cleavage:
-
Prepare a cleavage cocktail, for instance, 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane, and 2.5% water.
-
Suspend the resin in the cleavage cocktail and shake at room temperature for 1-2 hours.
-
-
Isolation:
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude PROTAC with cold diethyl ether.
-
-
Purification: Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterization: Confirm the structure and purity of the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation
The following table summarizes representative quantitative data for a solid-phase PROTAC synthesis and characterization campaign.
| Parameter | Description | Typical Value Range |
| Resin Loading | The functional capacity of the solid support. | 0.5 - 2.5 mmol/g |
| Coupling Efficiency | The percentage of successful reaction at each step. | >95% (monitored by tests like Kaiser or Chloranil) |
| Final Purity | Purity of the PROTAC after HPLC purification. | >95% |
| Overall Yield | The yield of the final purified PROTAC. | 2% - 15% (over multiple steps) |
| DC₅₀ | The concentration of the PROTAC required to degrade 50% of the target protein. | 1 nM - 1 µM |
| Dₘₐₓ | The maximum percentage of target protein degradation achievable. | 80% - >99% |
| Cellular Permeability (Papp) | A measure of the compound's ability to cross cell membranes. | 1 - 20 x 10⁻⁶ cm/s |
Note: These values are illustrative and will vary depending on the specific POI, E3 ligase, and the overall PROTAC structure.
PROTAC Signaling and Degradation Pathway
References
Application Note: Analytical Techniques for the Characterization of Azido-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG10-acid is a heterobifunctional polyethylene glycol (PEG) linker that is extensively utilized in bioconjugation, drug delivery, and materials science. Its structure incorporates a terminal azide group, a hydrophilic 10-unit PEG spacer, and a terminal carboxylic acid. The azide group facilitates "click chemistry" reactions with alkynes, while the carboxylic acid enables conjugation to primary amines.[1][2] Accurate characterization of this compound is crucial to ensure its purity, identity, and suitability for these applications. This document provides detailed protocols for the analytical characterization of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Product Specifications
| Property | Specification |
| Chemical Formula | C23H45N3O12 |
| Molecular Weight | 555.62 g/mol [2] |
| Appearance | To be determined |
| Purity | >95% |
| Solubility | Soluble in Water, DMSO, DMF[1] |
| Storage | Store at -20°C for long-term stability[1] |
Analytical Characterization Methods
A comprehensive analysis of this compound involves the confirmation of its chemical structure and the assessment of its purity. The following techniques provide orthogonal information to ensure a thorough characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~3.64 | s | PEG backbone (-O-CH₂-CH₂-O-) |
| ~3.38 | t | Methylene protons adjacent to the azide group (-CH₂-N₃) |
| ~2.5 | t | Methylene protons adjacent to the carboxylic acid (-CH₂-COOH) |
| ~1.8 | m | Methylene protons beta to the carboxylic acid (-CH₂-CH₂-COOH) |
¹³C NMR Spectroscopy Data
| Chemical Shift (ppm) | Assignment |
| ~174 | Carbonyl carbon of the carboxylic acid (-COOH) |
| ~70.5 | PEG backbone carbons (-O-CH₂-CH₂-O-) |
| ~50.6 | Methylene carbon adjacent to the azide group (-CH₂-N₃) |
| ~34 | Methylene carbon adjacent to the carboxylic acid (-CH₂-COOH) |
| ~25 | Methylene carbon beta to the carboxylic acid (-CH₂-CH₂-COOH) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the acquired spectra using appropriate NMR software. Reference the spectra to the residual solvent peak.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the this compound molecule, specifically the azide and carboxylic acid moieties.
FTIR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~2100 | Azide (N₃) asymmetric stretch |
| 1700-1730 | Carbonyl (C=O) stretch of the carboxylic acid |
| 2500-3300 (broad) | O-H stretch of the carboxylic acid |
| ~1100 | C-O-C ether stretch of the PEG backbone |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Neat (for liquids or low-melting solids): Place a small drop of the sample between two KBr or NaCl plates.
-
Thin Film (for solids): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane), cast a film on a KBr or NaCl plate, and allow the solvent to evaporate.
-
-
Instrumentation: Acquire the spectrum using an FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction and identify the characteristic absorption bands.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the this compound product. Due to the lack of a strong UV chromophore in the PEG structure, detectors such as Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are recommended.
HPLC Purity Data
| Batch Number | Purity (%) |
| Lot A | >98% |
| Lot B | >97% |
Experimental Protocol: HPLC
-
Instrumentation: An HPLC system equipped with a suitable column and an ELSD or CAD detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-17 min: 90% B
-
17-18 min: 90-10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Settings (ELSD):
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow Rate: 1.5 L/min
-
-
Sample Preparation: Prepare a sample solution of this compound in the mobile phase A at a concentration of 1 mg/mL.
-
Data Analysis: Integrate the peak areas to determine the purity of the product.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a suitable ionization technique for this molecule.
Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 556.3080 | 556.3075 |
| [M+Na]⁺ | 578.2899 | 578.2894 |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µM) in a suitable solvent such as methanol or acetonitrile/water (50:50) with 0.1% formic acid for positive ion mode.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over a relevant m/z range (e.g., 100-1000).
-
Data Analysis: Identify the protonated ([M+H]⁺) and sodiated ([M+Na]⁺) molecular ions to confirm the molecular weight. The characteristic fragmentation pattern of PEG, with repeating units of 44 Da (C₂H₄O), may also be observed in MS/MS experiments.
Conclusion
The combination of NMR, FTIR, HPLC, and MS provides a robust analytical workflow for the comprehensive characterization of this compound. These techniques collectively confirm the chemical structure, identify key functional groups, assess purity, and verify the molecular weight of the product, ensuring its quality and suitability for subsequent applications in research and drug development.
References
Application Notes and Protocols for Labeling Peptides with Azido-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and proteins. PEGylation can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, prolong circulation half-life, and shield it from proteolytic degradation. Furthermore, the hydrophilic nature of PEG can increase the solubility of hydrophobic peptides and reduce immunogenicity.
Azido-PEG10-acid is a bifunctional linker that provides a versatile platform for peptide modification. It features a carboxylic acid group for conjugation to primary amines (e.g., the N-terminus or lysine side chains) on a peptide, and an azide group for subsequent bio-orthogonal "click chemistry" reactions. This allows for the attachment of various functionalities, such as imaging agents, targeting ligands, or other polymers.
These application notes provide detailed protocols for the two primary methods of labeling peptides with this compound: direct conjugation to peptide amines and a two-step approach involving an alkyne-modified peptide.
Methods of Labeling
There are two principal strategies for labeling peptides with this compound:
-
Direct Amide Bond Formation: The carboxylic acid moiety of this compound can be activated to react with primary amines on a peptide, forming a stable amide bond. This is a straightforward method for introducing the azido-peg moiety.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry": This highly efficient and specific reaction involves the cycloaddition of the azide group on the PEG linker with a terminal alkyne that has been incorporated into the peptide. This approach offers excellent chemoselectivity and is often performed under mild, aqueous conditions.[1][2][3]
Protocol 1: Labeling via EDC/NHS Coupling to Peptide Amines
This protocol describes the activation of the carboxylic acid on this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, which then couples to primary amines on the peptide.
Experimental Workflow
Caption: Workflow for EDC/NHS coupling of this compound to a peptide.
Materials and Reagents
-
Peptide with at least one primary amine (N-terminus or lysine residue)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Characterization: Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF.
-
Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or water immediately before use.
-
Dissolve the peptide in the reaction buffer at a concentration of 1-10 mg/mL.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound, EDC, and NHS. A typical starting molar ratio is 1:1.2:1.2 (this compound:EDC:NHS).
-
Incubate the mixture at room temperature for 15-30 minutes to generate the NHS ester.
-
-
Coupling Reaction:
-
Add the activated Azido-PEG10-NHS ester solution to the peptide solution. The molar excess of the PEG linker to the peptide may need to be optimized, but a starting point of 10-20 fold molar excess is recommended.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated peptide from unreacted peptide, excess PEG linker, and byproducts using RP-HPLC. Due to the increased hydrophilicity of the PEGylated peptide, the retention time will be significantly shorter than the unlabeled peptide.
-
A shallow gradient of acetonitrile in water (both containing 0.1% TFA) is recommended for optimal separation. A suggested starting gradient is a linear increase from 5% to 50% acetonitrile over 30-40 minutes.
-
-
Characterization:
-
Confirm the identity and purity of the PEGylated peptide by mass spectrometry. The expected mass will be the mass of the peptide plus the mass of the this compound (555.62 g/mol ) minus the mass of water (18.02 g/mol ) for each conjugation site.
-
Quantitative Data (Typical Starting Points)
| Parameter | Value | Notes |
| Molar Excess of this compound | 10-20 fold | May require optimization based on the number of available amines on the peptide. |
| EDC:NHS Molar Ratio | 1.2:1.2 | Relative to this compound. |
| Reaction Time | 2 hours at RT or overnight at 4°C | Longer incubation may increase yield but also risk of side reactions. |
| Expected Yield | 30-70% | Highly dependent on the peptide sequence and reaction conditions. |
| Purity after HPLC | >95% | Achievable with optimized HPLC conditions. |
Protocol 2: Labeling via Click Chemistry
This protocol is for peptides that have been synthesized with a terminal alkyne group. The azide group of this compound is then "clicked" onto the alkyne-modified peptide.
Experimental Workflow
Caption: Workflow for CuAAC "Click Chemistry" labeling of an alkyne-peptide.
Materials and Reagents
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or similar aqueous buffer
-
Purification: RP-HPLC system
-
Characterization: Mass Spectrometer
Procedure
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-modified peptide in the reaction buffer.
-
Prepare a 100 mM stock solution of this compound in water or a compatible organic solvent like DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-peptide and this compound. A 2-5 fold molar excess of the azido-PEG linker is a good starting point.
-
Add the CuSO₄ and THPTA solutions. A common final concentration is 1 mM CuSO₄ and 5 mM THPTA.
-
Mix the solution gently.
-
-
Reaction Initiation:
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the reaction by reducing Cu(II) to the catalytic Cu(I) species.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.
-
-
Purification:
-
Purify the resulting triazole-linked peptide conjugate by RP-HPLC using a similar gradient as described in Protocol 1.
-
-
Characterization:
-
Confirm the final product by mass spectrometry. The expected mass will be the sum of the alkyne-peptide and this compound masses.
-
Quantitative Data (Typical Starting Points)
| Parameter | Value | Notes |
| Molar Excess of this compound | 2-5 fold | Click chemistry is highly efficient, so a large excess is often not required. |
| Catalyst Concentration | 1 mM CuSO₄, 5 mM THPTA | The ligand stabilizes the Cu(I) and prevents protein damage. |
| Reducing Agent Concentration | 5-10 mM Sodium Ascorbate | Should be in excess of the copper catalyst. |
| Reaction Time | 1-4 hours at RT | Typically a rapid and high-yielding reaction. |
| Expected Yield | >90% | Click chemistry is known for its high efficiency.[3] |
| Purity after HPLC | >98% | The specificity of the reaction often leads to cleaner products. |
Application Example: Inhibition of the HuR Signaling Pathway
The RNA-binding protein Human antigen R (HuR) is a key regulator of post-transcriptional gene expression and is implicated in various diseases, including psoriasis and cancer.[4] HuR stabilizes target mRNAs, many of which encode for pro-inflammatory cytokines. Therefore, inhibiting the function of HuR is a promising therapeutic strategy.
A peptide inhibitor of HuR can be PEGylated with this compound to improve its stability and pharmacokinetic properties, enhancing its therapeutic potential. The azide group can then be used to attach a fluorescent dye for imaging studies or a targeting moiety to direct the peptide to specific cell types.
HuR Signaling Pathway
Caption: Simplified HuR signaling pathway and the point of inhibition by a PEGylated peptide.
This diagram illustrates how an inflammatory stimulus leads to the translocation of HuR from the nucleus to the cytoplasm, where it binds to and stabilizes pro-inflammatory mRNAs, leading to increased protein expression. A PEGylated HuR inhibitor peptide can block the interaction of HuR with these mRNAs, thereby reducing inflammation.
Conclusion
Labeling peptides with this compound offers a robust and flexible strategy for enhancing their therapeutic potential. The choice between direct EDC/NHS coupling and a two-step click chemistry approach will depend on the specific peptide sequence and the desired final conjugate. The protocols provided herein offer a solid foundation for researchers to develop and optimize their peptide PEGylation strategies, paving the way for the development of novel and more effective peptide-based therapeutics.
References
Application Notes and Protocols: Azido-PEG10-acid Reaction with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between an azide and a terminal alkyne, commonly known as "click chemistry," has become a cornerstone of bioconjugation and drug development. This is due to its high efficiency, specificity, and biocompatibility.[1][][3] Azido-PEG10-acid is a versatile heterobifunctional linker that incorporates a hydrophilic 10-unit polyethylene glycol (PEG) spacer. This PEG chain enhances the solubility and reduces the immunogenicity of the resulting conjugates.[4] The terminal azide group readily participates in cycloaddition reactions with terminal alkynes, while the carboxylic acid group allows for subsequent conjugation to amine-containing molecules.[4]
This document provides detailed application notes and protocols for the two primary methods of reacting this compound with terminal alkynes: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Reaction Mechanisms
The reaction of this compound with a terminal alkyne results in the formation of a stable triazole ring. This can be achieved through two distinct pathways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to activate the terminal alkyne, leading to a rapid and regiospecific reaction with the azide to form a 1,4-disubstituted triazole.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free approach employs a strained cyclooctyne derivative. The ring strain of the alkyne provides the driving force for the reaction with the azide, making it ideal for applications where copper toxicity is a concern, such as in living systems.
Quantitative Data Summary
The efficiency and kinetics of the azide-alkyne cycloaddition can vary based on the chosen method, reactants, and reaction conditions. The following tables summarize key quantitative data derived from typical bioconjugation experiments.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters
| Parameter | Typical Range | Notes |
| Reactant Concentration | 10 µM - 10 mM | Higher concentrations generally lead to faster reaction rates. |
| This compound:Alkyne Molar Ratio | 1:1 to 1:3 | A slight excess of one reactant can be used to drive the reaction to completion. |
| Copper(I) Catalyst | 1-10 mol% | Typically generated in situ from CuSO4 and a reducing agent. |
| Reducing Agent (e.g., Sodium Ascorbate) | 5-50 mol% | Used to maintain copper in the active Cu(I) oxidation state. |
| Ligand (e.g., TBTA, THPTA) | 5-20 mol% | Accelerates the reaction and protects biomolecules from oxidative damage. |
| Reaction Time | 1 - 12 hours | Dependent on concentration, temperature, and catalyst efficiency. |
| Reaction Temperature | Room Temperature | Mild conditions are generally sufficient. |
| Typical Yield | >90% | CuAAC reactions are known for their high efficiency and near-quantitative yields. |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Parameters
| Parameter | Typical Range | Notes |
| Reactant Concentration | 10 µM - 5 mM | Reaction rates are highly dependent on the specific strained alkyne used. |
| This compound:Strained Alkyne Molar Ratio | 1:1 to 1:2 | A modest excess of the strained alkyne is often used. |
| Reaction Time | Minutes to hours | Varies significantly with the reactivity of the cyclooctyne derivative (e.g., DBCO, BCN, DIFO). |
| Reaction Temperature | Room Temperature to 37 °C | Can be performed under physiological conditions. |
| Typical Yield | >85% | SPAAC reactions are generally high-yielding, though kinetics can be slower than CuAAC. |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to a terminal alkyne-containing molecule using a copper(I) catalyst generated in situ.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., DMSO, t-butanol/water mixture)
-
Phosphate-buffered saline (PBS), pH 7.4 (for biomolecule conjugations)
-
Purification supplies (e.g., size-exclusion chromatography columns, HPLC system)
Procedure:
-
Reactant Preparation:
-
Dissolve this compound and the alkyne-containing molecule in a suitable solvent. For biological molecules, dissolve in PBS.
-
-
Catalyst and Ligand Preparation:
-
Prepare stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and TBTA or THPTA (e.g., 50 mM in DMSO).
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound and alkyne solutions.
-
Add the copper-stabilizing ligand (TBTA or THPTA) to the reaction mixture.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Incubation:
-
Allow the reaction to proceed at room temperature for 1-12 hours with gentle stirring or rotation.
-
-
Monitoring the Reaction (Optional):
-
The reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.
-
-
Purification:
-
Upon completion, purify the PEGylated conjugate to remove the copper catalyst, excess reagents, and byproducts.
-
Common purification methods include size-exclusion chromatography (SEC), dialysis, or reversed-phase HPLC.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the catalyst-free conjugation of this compound to a strained alkyne-containing molecule.
Materials:
-
This compound
-
Strained alkyne-functionalized molecule (e.g., DBCO, BCN, or DIFO derivative)
-
Solvent (e.g., DMSO, PBS pH 7.4)
-
Purification supplies (e.g., size-exclusion chromatography columns, HPLC system)
Procedure:
-
Reactant Preparation:
-
Dissolve this compound and the strained alkyne in a compatible solvent. For bioconjugations, aqueous buffers like PBS are preferred.
-
-
Reaction Setup:
-
Combine the this compound and strained alkyne solutions in a reaction vessel.
-
-
Reaction Incubation:
-
Incubate the reaction at room temperature or 37 °C. Reaction times can range from minutes to several hours, depending on the specific strained alkyne used.
-
-
Monitoring the Reaction (Optional):
-
Monitor the reaction progress using appropriate analytical techniques such as LC-MS or HPLC.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate to remove any unreacted starting materials.
-
Purification methods such as size-exclusion chromatography, dialysis, or HPLC are commonly employed.
-
Visualizations
Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Reaction pathways for this compound with terminal alkynes.
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 3. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 4. Azido-PEG10-amine, 912849-73-1 | BroadPharm [broadpharm.com]
Application Notes and Protocols: Azido-PEG10-acid in Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Azido-PEG10-acid in the formation of hydrogels for various biomedical applications, including drug delivery and tissue engineering.
Introduction
This compound is a heterobifunctional linker molecule featuring a terminal azide group and a carboxylic acid, connected by a 10-unit polyethylene glycol (PEG) spacer. The azide group facilitates covalent conjugation through "click chemistry," a set of highly efficient and biocompatible reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The carboxylic acid end allows for standard amide bond formation with amine-containing molecules, such as polymers, proteins, or peptides.[1][3] The hydrophilic PEG chain enhances solubility in aqueous media and can reduce non-specific protein adsorption.[4]
These characteristics make this compound a versatile building block for creating functionalized hydrogels. By incorporating this linker, researchers can introduce azide functionalities onto polymer backbones, which can then be crosslinked with multi-alkyne molecules to form stable hydrogel networks. This approach allows for the encapsulation of therapeutic agents or cells within a biocompatible matrix.
Applications
The primary application of this compound in hydrogel formation is as a functionalization agent to prepare a polymer for subsequent crosslinking via click chemistry. This is particularly useful for polymers that do not inherently possess azide groups.
-
Drug Delivery: Hydrogels functionalized with this compound can be designed to encapsulate and provide sustained release of therapeutic molecules. The properties of the hydrogel, such as mesh size and degradation rate, can be tuned to control the release kinetics.
-
Tissue Engineering: These hydrogels can serve as scaffolds that mimic the extracellular matrix, providing a supportive environment for cell growth and tissue regeneration. The biocompatibility of PEG-based hydrogels is a significant advantage in these applications.
-
3D Cell Culture: The mild reaction conditions of click chemistry allow for the encapsulation of cells within the hydrogel matrix with high viability, creating three-dimensional cell culture models for studying cellular behavior.
Quantitative Data Summary
The following table summarizes typical quantitative data for PEG-based hydrogels formed via click chemistry. The exact values will depend on the specific polymer backbone, the degree of functionalization with this compound, the crosslinker used, and the polymer concentration.
| Property | Typical Value Range | Influencing Factors |
| Gelation Time | 1 - 60 minutes | Click chemistry type (SPAAC is generally faster), catalyst concentration (for CuAAC), precursor concentration. |
| Storage Modulus (G') | 100 - 10,000 Pa | Polymer concentration, crosslinking density, molecular weight of the polymer and crosslinker. |
| Swelling Ratio | 5 - 20 (q/q) | Crosslinking density, polymer concentration, hydrophilicity of the polymer backbone. |
| Mesh Size | 5 - 30 nm | Crosslinking density, polymer molecular weight. |
| In Vitro Degradation | Days to Months | Inclusion of hydrolytically or enzymatically labile bonds in the polymer backbone or crosslinker. |
Experimental Protocols
Here we provide detailed protocols for a two-step process: first, the functionalization of a polymer with this compound, and second, the formation of a hydrogel using the azide-functionalized polymer.
Protocol 1: Functionalization of an Amine-Containing Polymer with this compound
This protocol describes the conjugation of this compound to a polymer with primary amine groups (e.g., chitosan, polyethyleneimine) via carbodiimide chemistry to form an azide-functionalized polymer.
Materials:
-
Amine-containing polymer (e.g., Chitosan)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Sodium bicarbonate buffer
-
Dialysis tubing (appropriate MWCO)
-
Deionized water
-
Lyophilizer
Procedure:
-
Polymer Solution Preparation: Dissolve the amine-containing polymer in MES buffer (e.g., 0.1 M MES, pH 5.5-6.5) to a final concentration of 1% (w/v). Stir until fully dissolved.
-
Activation of Carboxylic Acid: In a separate container, dissolve this compound, EDC, and NHS in MES buffer. Use a 2:1 molar ratio of EDC:this compound and a 1.2:1 molar ratio of NHS:this compound. Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Conjugation Reaction: Add the activated this compound solution to the polymer solution. Adjust the pH to 7.2-7.5 with sodium bicarbonate buffer to facilitate the reaction with primary amines.
-
Reaction Incubation: Allow the reaction to proceed for 4-12 hours at room temperature with gentle stirring.
-
Purification: Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 2-3 days, changing the water frequently to remove unreacted reagents.
-
Lyophilization: Freeze the purified polymer solution and lyophilize to obtain the dry, azide-functionalized polymer.
-
Characterization (Optional): Confirm the successful conjugation using ¹H NMR or FTIR spectroscopy.
Protocol 2: Hydrogel Formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the formation of a hydrogel by crosslinking the azide-functionalized polymer (from Protocol 1) with a dibenzocyclooctyne (DBCO)-functionalized crosslinker.
Materials:
-
Azide-functionalized polymer (from Protocol 1)
-
DBCO-functionalized crosslinker (e.g., DBCO-PEG-DBCO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
Procedure:
-
Precursor Solution Preparation:
-
Prepare a stock solution of the azide-functionalized polymer in PBS at the desired concentration (e.g., 5-10% w/v).
-
Prepare a stock solution of the DBCO-functionalized crosslinker in PBS at a concentration calculated to achieve the desired stoichiometric ratio of azide to DBCO groups (typically 1:1).
-
-
Hydrogel Formation:
-
In a small vial, add the required volume of the azide-functionalized polymer solution.
-
If encapsulating cells or therapeutic agents, they should be gently mixed with the polymer solution at this stage.
-
Add the corresponding volume of the DBCO-crosslinker solution to the polymer solution.
-
Immediately and thoroughly mix the two solutions by vortexing for 5-10 seconds or by repeated pipetting.
-
-
Gelation: Allow the mixture to stand at room temperature or 37°C. Gelation should occur within minutes. The gel is now ready for characterization or use in cell culture or release studies.
Protocol 3: Hydrogel Formation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the formation of a hydrogel using a copper catalyst. This method is highly efficient but requires careful removal of the copper catalyst for biological applications due to its cytotoxicity.
Materials:
-
Azide-functionalized polymer (from Protocol 1)
-
Alkyne-functionalized crosslinker (e.g., PEG-dialkyne)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Deionized water or buffer (pH 7-8)
Procedure:
-
Precursor Solution Preparation:
-
Prepare a stock solution of the azide-functionalized polymer in deionized water or buffer.
-
Prepare a stock solution of the alkyne-functionalized crosslinker.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.
-
-
Hydrogel Formation:
-
In a vial, combine the azide-functionalized polymer and the alkyne-functionalized crosslinker solutions.
-
Add the sodium ascorbate solution to the mixture, followed by the CuSO₄ solution. The final concentration of the catalyst is typically in the millimolar range.
-
Mix the components thoroughly.
-
-
Gelation: Gelation will occur rapidly, often within minutes.
-
Purification: For biological applications, the resulting hydrogel must be washed extensively with a chelating agent like EDTA to remove the copper catalyst.
Visualizations
Signaling Pathway for Controlled Drug Release
Caption: Controlled drug release from an this compound hydrogel.
Experimental Workflow for Hydrogel Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Azido-PEG10-acid Reactions
Welcome to the technical support center for Azido-PEG10-acid reactions. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues leading to low reaction yields. This compound is a bifunctional linker with a terminal azide group for click chemistry and a carboxylic acid for amide bond formation, offering versatility in bioconjugation and drug delivery applications.[1][2][3] Achieving high yields in these reactions is critical for the synthesis of well-defined conjugates.
This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting advice to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary reactive functionalities of this compound and what are their common applications?
This compound possesses two key reactive groups:
-
Azide Group (-N₃): This group is primarily used for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] These reactions form a stable triazole linkage with alkyne-containing molecules.
-
Carboxylic Acid Group (-COOH): This group is used to form a stable amide bond with primary amine groups. This reaction typically requires activation with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or similar reagents.
Q2: How should I properly store and handle this compound to ensure its stability?
Proper storage is crucial for maintaining the reactivity of this compound. For long-term storage (months to years), it is recommended to store the compound at -20°C, kept dry and protected from light. For short-term storage (days to weeks), 0-4°C is acceptable. Avoid frequent freeze-thaw cycles.
Troubleshooting Amide Coupling Reactions
Q3: I am experiencing low yields in my amide coupling reaction between this compound and an amine-containing molecule. What are the potential causes?
Low yields in amide coupling reactions are often due to one or more of the following factors:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine. Incomplete activation will result in a low yield.
-
Hydrolysis of the Activated Ester: The activated intermediate (e.g., NHS-ester) is susceptible to hydrolysis in aqueous media, which converts it back to the unreactive carboxylic acid. This is a common side reaction that competes with the desired amination.
-
Suboptimal Reaction pH: The pH of the reaction is critical. While a slightly basic pH (7.2-8.5) is needed to ensure the primary amine is deprotonated and nucleophilic, a pH above 8.5 can accelerate the hydrolysis of the activated ester.
-
Presence of Nucleophilic Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated this compound, leading to reduced yields of your desired product.
-
Poor Reagent Quality: Degradation of the coupling agents (e.g., EDC, HATU) or the this compound itself can lead to poor reaction efficiency.
Below is a diagram illustrating the general workflow for troubleshooting low yields in amide coupling reactions.
Caption: Troubleshooting workflow for low amide coupling yield.
Q4: What are the recommended reaction conditions for EDC/NHS coupling with this compound?
To improve your reaction yield, consider the following optimized conditions.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF or DMSO for activation step | Prevents premature hydrolysis of the activated ester. |
| Coupling Agents | 1.1 - 1.5 equivalents of EDC and NHS (or sulfo-NHS) | A slight excess drives the activation of the carboxylic acid. |
| Activation Time | 1 - 4 hours at room temperature | Allows for sufficient formation of the NHS ester. |
| Reaction pH | 7.2 - 8.0 for coupling to the amine | Balances amine nucleophilicity with activated ester stability. |
| Buffer | Phosphate-buffered saline (PBS) or HEPES | These are non-amine-containing buffers that won't compete in the reaction. |
| Reaction Time | 2 - 4 hours at room temperature or overnight at 4°C | Provides sufficient time for the coupling reaction to proceed to completion. |
Troubleshooting Click Chemistry Reactions
Q5: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is showing a low yield. What could be the problem?
Low yields in CuAAC reactions are commonly traced back to issues with the copper catalyst. Here are the primary causes:
-
Oxidation of the Copper Catalyst: The active catalyst in CuAAC is Copper(I). Oxygen in the reaction mixture can oxidize Cu(I) to the inactive Cu(II) state, effectively halting the reaction.
-
Poor Reagent Quality: The purity and integrity of the this compound, the alkyne substrate, and the reducing agent (like sodium ascorbate) are crucial. Degradation of any of these can lead to low yields.
-
Suboptimal Reagent Concentrations: The molar ratios of the reactants, catalyst, and ligand can significantly impact the reaction efficiency.
-
Inadequate Ligand Use: A copper-stabilizing ligand, such as TBTA or THPTA, is often used to protect the copper catalyst from oxidation and improve reaction efficiency.
Below is a diagram outlining the key components and their relationships in a CuAAC reaction.
Caption: Relationship of components in a CuAAC reaction.
Q6: How can I optimize my CuAAC reaction conditions to improve the yield?
Optimizing your reaction setup can significantly boost your yield.
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 1:1.1 to 1:1.5 (Azide:Alkyne) | A slight excess of one reactant can drive the reaction to completion. |
| Copper Source | 1-10 mol% (e.g., CuSO₄) | Catalytic amount required for the reaction. |
| Reducing Agent | 5-10 mol% (e.g., Sodium Ascorbate) | Ensures the copper remains in the active Cu(I) state. Use a freshly prepared solution. |
| Ligand | 1-5 equivalents to Copper(II) (e.g., THPTA) | Protects the catalyst from oxidation and can accelerate the reaction. |
| Solvent | DMSO, DMF, tBuOH/H₂O (1:1) | Ensure all reactants are fully dissolved. Degassing the solvent is recommended to remove oxygen. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Minimizes the oxidation of the Cu(I) catalyst. |
| Reaction Time | 1 - 24 hours at room temperature | Monitor reaction progress by TLC or LC-MS. |
Experimental Protocols
Protocol 1: EDC/NHS Coupling of this compound to an Amine-Containing Protein
This protocol outlines a general procedure for conjugating this compound to a protein.
-
Activation of Carboxylic Acid:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add 1.5 equivalents of NHS and 1.5 equivalents of EDC.
-
Stir the reaction mixture at room temperature for 1-4 hours to generate the NHS ester.
-
-
Conjugation to the Protein:
-
Dissolve the amine-containing protein in a non-amine buffer (e.g., PBS) at a pH between 7.2 and 7.5.
-
Immediately add the activated this compound solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point, but this should be optimized.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer such as Tris or glycine.
-
Purify the conjugate using an appropriate method such as dialysis or size-exclusion chromatography to remove unreacted linker and byproducts.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for a CuAAC reaction.
-
Reactant Preparation:
-
Dissolve the this compound and the alkyne-containing molecule in a suitable solvent (e.g., a 1:1 mixture of t-butanol and water).
-
-
Catalyst Preparation:
-
Prepare a stock solution of copper(II) sulfate (CuSO₄).
-
Prepare a separate, fresh stock solution of a reducing agent, typically sodium ascorbate.
-
If using a ligand, prepare a stock solution of THPTA or TBTA.
-
-
Reaction Execution:
-
Add the copper(II) sulfate and the ligand (if used) to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction at room temperature for 1-12 hours. Monitor the progress by TLC or LC-MS.
-
-
Purification:
-
Purify the resulting triazole-linked conjugate using appropriate chromatographic techniques, such as silica gel chromatography or preparative RP-HPLC.
-
References
Technical Support Center: Optimizing EDC Coupling with Azido-PEG10-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the efficiency of EDC coupling reactions with Azido-PEG10-acid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the two-step EDC/NHS coupling reaction?
A1: The EDC/NHS coupling reaction involves two critical steps, each with a distinct optimal pH range for maximum efficiency. The initial activation of the carboxyl group on this compound with EDC and NHS is most effective in a slightly acidic environment, typically at a pH between 4.5 and 6.0.[1][2] The subsequent reaction of the activated NHS-ester with a primary amine is more efficient at a physiological to slightly basic pH, ranging from 7.0 to 8.5.[1][3] For optimal results, it is highly recommended to perform the activation step in a buffer like MES at pH 5.0-6.0, and then adjust the pH to 7.2-7.5 before introducing the amine-containing molecule.[4]
Q2: What buffers are recommended for EDC/NHS coupling, and which should be avoided?
A2: The choice of buffer is critical to avoid unwanted side reactions.
-
Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a widely recommended and effective choice as it is free of competing carboxyl and amine groups.
-
Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is commonly used for the second step. Other suitable options include borate, bicarbonate, or HEPES buffers.
Buffers to Avoid: It is imperative to avoid buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate, Citrate) as they will actively compete in the coupling reaction, significantly reducing the yield of the desired conjugate.
Q3: How should EDC and NHS reagents be stored and handled?
A3: Both EDC and NHS are sensitive to moisture, and improper handling can lead to a significant loss of activity.
-
Storage: Store EDC and NHS desiccated at -20°C.
-
Handling: Before opening, always allow the reagent vials to equilibrate to room temperature. This simple step prevents moisture from condensing on the cold powder upon opening. It is best to use freshly prepared solutions of EDC and NHS for each experiment. If stock solutions are prepared in an anhydrous organic solvent like DMF or DMSO, they can be stored for 1-2 months at -20°C.
Q4: What are the recommended molar ratios of EDC and NHS to the this compound?
A4: A molar excess of EDC and NHS over the carboxylic acid groups of the this compound is generally used to drive the activation reaction efficiently. A common starting point is a 2- to 5-fold molar excess of both EDC and NHS relative to the carboxylic acid. However, the optimal ratio can vary depending on the specific substrates and should be empirically determined.
Q5: How can I quench the reaction and remove unreacted reagents?
A5: Quenching the reaction is important to stop the coupling process and deactivate any remaining reactive molecules.
-
Quenching EDC: The EDC activation can be quenched by adding a thiol-containing compound like 2-mercaptoethanol.
-
Quenching NHS Esters: Unreacted NHS esters can be quenched by adding a final concentration of 10-50 mM of hydroxylamine, or other primary amine-containing reagents like Tris, glycine, or ethanolamine. It is important to note that using primary amine quenchers will modify the remaining activated carboxyl groups.
-
Removal of Excess Reagents: Excess and quenched reagents can be removed using desalting columns or dialysis.
Troubleshooting Guide
Issue 1: Low or No Coupling Yield
This is a frequent challenge in EDC/NHS chemistry. The root cause often lies in the reaction conditions or the quality of the reagents.
| Potential Cause | Recommended Action |
| Suboptimal pH | Verify the pH of your activation and coupling buffers. The activation of the carboxyl group is most efficient at pH 4.5-6.0, while the amine coupling step is optimal at pH 7.0-8.5. |
| Inactive Reagents | EDC and NHS are moisture-sensitive. Ensure they have been stored correctly in a desiccator at -20°C. Always allow the vials to warm to room temperature before opening to prevent condensation. It is best to use freshly prepared solutions. |
| Competing Nucleophiles in Buffers | Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., citrate), as they will compete in the reaction. Use recommended buffers such as MES for activation and PBS for coupling. |
| Hydrolysis of NHS-ester | The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH. Perform the coupling step as soon as possible after the activation step. Working at a lower temperature (4°C) can also slow down the rate of hydrolysis. |
Issue 2: Precipitation During the Reaction
Precipitation of the molecules of interest during the coupling reaction can lead to a significant reduction in yield.
| Potential Cause | Recommended Action |
| Protein Aggregation | Changes in pH or the addition of reagents can sometimes cause proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange to ensure compatibility. |
| High EDC Concentration | In some instances, very high concentrations of EDC can lead to precipitation. If you are observing precipitation while using a large excess of EDC, try reducing the concentration. |
Experimental Protocols
Two-Step EDC/NHS Coupling of this compound to an Amine-Containing Molecule
This protocol is designed to minimize self-polymerization of molecules that contain both carboxyl and amine groups.
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2 (PBS)
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. A typical starting concentration is 2 mM EDC and 5 mM Sulfo-NHS.
-
Dissolve the this compound in the Activation Buffer.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
-
Activation of this compound:
-
Add the freshly prepared EDC and NHS/Sulfo-NHS solution to the this compound solution. A 2- to 5-fold molar excess of EDC and NHS over the this compound is a good starting point.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
To prevent unwanted reactions with the amine-containing molecule if it also possesses carboxyl groups, remove the excess EDC and NHS. This can be achieved by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.
-
-
pH Adjustment:
-
Adjust the pH of the activated this compound solution to 7.2-7.5 by adding Coupling Buffer.
-
-
Coupling to the Amine-Containing Molecule:
-
Add the amine-containing molecule solution to the activated this compound solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction and hydrolyze any remaining unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate from byproducts and unreacted molecules using an appropriate method such as dialysis, size exclusion chromatography, or other chromatographic techniques.
-
Data Summary
Table 1: Recommended Reaction Conditions for EDC/NHS Coupling
| Parameter | Recommended Range/Value | Rationale |
| Activation pH | 4.5 - 6.0 | Most efficient activation of carboxyl groups by EDC. |
| Coupling pH | 7.0 - 8.5 | Optimal for the reaction of NHS-ester with primary amines. |
| Temperature | 4°C to Room Temperature | Lower temperatures can help to minimize side reactions and hydrolysis of the NHS-ester. |
| EDC:NHS:Carboxyl Molar Ratio | 2-5 : 2-5 : 1 | A molar excess of activating agents drives the formation of the NHS-ester. |
| Activation Time | 15 - 30 minutes | Sufficient time for the formation of the NHS-ester. |
| Coupling Time | 2 hours to overnight | Allows for efficient reaction between the NHS-ester and the amine. |
Visualizations
Caption: A typical workflow for a two-step EDC/NHS coupling experiment.
Caption: The two-step reaction mechanism of EDC/NHS coupling.
References
Technical Support Center: Azido-PEG10-acid Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Azido-PEG10-acid and its conjugates. Our goal is to help you overcome common challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is generally soluble in water, as well as polar organic solvents such as dimethylsulfoxide (DMSO) and dimethylformamide (DMF).[1][2] For ease of handling, especially since low molecular weight PEGs can be waxy, preparing a stock solution in DMSO or DMF is recommended.[3]
Q2: How does pH affect the solubility of this compound in aqueous solutions?
A2: The terminal carboxylic acid group on this compound means its aqueous solubility is pH-dependent. In acidic conditions (low pH), the carboxylic acid will be protonated, making the molecule less polar and potentially reducing its water solubility. In neutral to basic conditions (higher pH), the carboxylic acid will be deprotonated to a carboxylate, increasing its polarity and enhancing its solubility in water. Therefore, for aqueous solutions, using a buffer with a pH of 7 or higher is advisable.
Q3: My this compound is dissolving very slowly. What can I do?
A3: Slow dissolution can be a characteristic of some PEG derivatives, even those with lower molecular weights.[4] Gentle warming of the solution can help to increase the rate of dissolution.[4] Additionally, vortexing or sonication can aid in solubilizing the compound.
Q4: I've conjugated this compound to my peptide, and now the conjugate has poor solubility. Why is this happening and how can I fix it?
A4: While PEGylation is a common strategy to enhance the solubility of peptides and other molecules, the final solubility of the conjugate is influenced by the properties of the conjugated molecule itself. If your peptide is highly hydrophobic, the resulting conjugate may still have limited aqueous solubility. Here are a few things to consider:
-
Amino Acid Composition: Peptides with a high proportion of hydrophobic amino acids (e.g., Leucine, Isoleucine, Valine) are prone to aggregation and precipitation.
-
pH of the Solution: The overall charge of the peptide-PEG conjugate will depend on the pH of the solution and the pKa values of the amino acid side chains. Adjusting the pH may improve solubility. For peptides with many acidic amino acids, a basic buffer might be beneficial, while peptides with basic amino acids may dissolve better in acidic solutions.
-
Trial Solubilization: Before dissolving the entire batch, test the solubility of a small amount of your conjugate in different buffer systems and pH values to identify the optimal conditions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound conjugates.
| Problem | Possible Cause | Suggested Solution |
| Cloudy or Precipitated Solution After Dissolving this compound | The compound may not be fully dissolved. The pH of the aqueous buffer may be too low. | Ensure thorough mixing, gentle warming, or sonication. For aqueous solutions, try increasing the pH of the buffer. |
| Difficulty Dissolving the Final Conjugate | The conjugated molecule (e.g., peptide, small molecule) is highly hydrophobic. The pH of the buffer is not optimal for the conjugate's solubility. | Test solubility in a small volume with different buffers and pH values. Consider using a small percentage of an organic co-solvent like DMSO, but be mindful of its compatibility with downstream applications and protein stability. |
| Precipitation During the Conjugation Reaction | The concentration of the organic solvent from the stock solution is too high, causing the protein or peptide to precipitate. | Keep the final concentration of the organic solvent in the reaction mixture low (typically below 10%). |
| Low Yield of Purified Conjugate | The conjugate may have precipitated during purification. | Adjust the pH and buffer composition of your purification solutions (e.g., dialysis buffers, chromatography mobile phases) to maintain the solubility of the conjugate. |
Quantitative Data Summary
The solubility of this compound and related PEG derivatives is summarized below.
Table 1: Solubility of this compound and Related Compounds
| Compound | Recommended Solvents | Notes |
| This compound | Water, DMSO, DMF | The hydrophilic PEG spacer enhances solubility in aqueous media. |
| Azido-PEG10-alcohol | Water, DMSO, DCM, DMF | |
| Azido-PEG10-NHS ester | DMSO, DCM, DMF | The NHS ester is moisture-sensitive. |
| General Linear PEGs | Water, PBS, Chloroform, Methylene Chloride, DMF, DMSO | Solubility in water and organic solvents tends to decrease with increasing molecular weight. |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
-
Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.
-
Weigh: In a fume hood, weigh the desired amount of this compound into a clean, dry vial.
-
Dissolve: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10-50 mg/mL).
-
Mix: Vortex or sonicate the solution until the compound is completely dissolved.
-
Store: Store the stock solution at -20°C, protected from moisture. If possible, store under an inert gas like argon or nitrogen.
Protocol 2: General Procedure for Improving the Solubility of a Peptide-PEG Conjugate
-
Initial Assessment: Attempt to dissolve a small amount of the lyophilized peptide-PEG conjugate in your primary aqueous buffer (e.g., PBS, pH 7.4).
-
pH Adjustment: If solubility is poor, prepare a series of small-volume test solutions with buffers at different pH values (e.g., pH 5, 7, and 9) to determine the optimal pH for solubilization.
-
Organic Co-solvent: If the conjugate remains insoluble, try adding a small percentage of an organic solvent like DMSO to the aqueous buffer. Start with a low concentration (e.g., 5-10% v/v) and gradually increase if necessary, while monitoring for any signs of protein denaturation or precipitation.
-
Sonication/Heating: Gentle sonication or warming (e.g., to 37°C) can help overcome slow dissolution kinetics. However, be cautious with temperature-sensitive molecules.
-
Centrifugation: Before use, always centrifuge your final solution to pellet any undissolved material.
Visual Guides
Caption: Workflow for conjugate preparation.
Caption: Decision tree for solubility issues.
References
Technical Support Center: Purification of Azido-PEG10-Acid Modified Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with proteins modified with Azido-PEG10-acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound modified proteins?
A1: The PEGylation process often results in a complex mixture of the desired PEGylated protein, unreacted native protein, excess this compound, and potentially multi-PEGylated species or positional isomers.[] The main challenges are:
-
Separation of PEGylated from non-PEGylated protein: This can be difficult if the size difference is not substantial.
-
Removal of excess PEG reagent: The small, unreacted this compound must be efficiently removed.
-
Resolution of different PEGylated species: Separating mono-PEGylated from di- or multi-PEGylated proteins, as well as positional isomers, can be challenging.[][2]
-
Protein aggregation: The modification process can sometimes induce protein aggregation.[3]
-
Changes in protein properties: The addition of the this compound linker alters the protein's size, charge, and hydrophobicity, which must be considered when developing a purification strategy.[4]
Q2: How does the this compound modification affect my protein's properties?
A2: The modification introduces both a polyethylene glycol (PEG) chain and a terminal carboxylic acid, leading to several changes:
-
Increased Hydrodynamic Radius: The PEG10 chain increases the apparent size of the protein, which is the basis for separation by Size Exclusion Chromatography (SEC).
-
Charge Modification: The terminal carboxylic acid group is negatively charged at neutral pH, which will lower the isoelectric point (pI) of the protein. This change is critical for developing Ion Exchange Chromatography (IEX) methods.
-
Charge Shielding: The flexible PEG chain can "shield" the surface charges of the protein, which can reduce its interaction with IEX resins. This effect can sometimes counteract the pI shift.
Q3: Which purification methods are most effective for this compound modified proteins?
A3: A multi-step approach is often necessary. The most common and effective methods are:
-
Size Exclusion Chromatography (SEC): This is highly effective for removing unreacted, small PEG linkers and for separating the larger PEGylated conjugate from the smaller, unmodified protein. However, SEC is generally not suitable for separating species with different degrees of PEGylation unless the PEG chain is very large.
-
Ion Exchange Chromatography (IEX): This is the method of choice for separating proteins based on the degree of PEGylation (e.g., mono- vs. di-PEGylated) and for resolving positional isomers. The addition of the negatively charged carboxylic acid group from the this compound makes cation exchange chromatography a powerful tool.
-
Hydrophobic Interaction Chromatography (HIC): The utility of HIC depends on how the PEGylation affects the overall hydrophobicity of the protein. It can be a useful alternative or complementary step to IEX.
Troubleshooting Guides
Issue 1: Low Yield of Purified PEGylated Protein
This section addresses common reasons for losing the target molecule during purification.
| Potential Cause | Troubleshooting Steps |
| Poor binding to IEX column | - Verify Buffer pH: For cation exchange, the buffer pH should be at least 0.5-1.0 unit below the new, lowered pI of the modified protein. - Check Sample Ionic Strength: The salt concentration of the sample should be low to allow for binding. If necessary, perform a buffer exchange or dilute the sample in the starting buffer. - Incorrect Column Choice: Ensure you are using the correct type of IEX resin (cation vs. anion) based on the predicted pI of your modified protein. |
| Protein loss during wash steps | - Wash conditions are too stringent: Decrease the ionic strength of the wash buffer. |
| Protein is not eluting from the IEX column | - Protein is binding too strongly: Increase the salt concentration in the elution buffer or create a steeper gradient. For cation exchangers, consider increasing the pH of the elution buffer. |
| Precipitation on the column | - Improve sample solubility: Consider adding stabilizing agents like arginine or glycerol to your buffers. |
Issue 2: Presence of Impurities in the Final Product
This guide helps to identify and remove common contaminants.
| Impurity Detected | Recommended Action |
| Unreacted (native) protein | - Optimize IEX: The change in pI after modification should allow for good separation on an IEX column. Develop a shallow gradient to improve resolution between the unmodified and mono-PEGylated species. - Consider Sequential Purification: Use SEC first to separate by size, followed by IEX for fine purification. |
| Excess this compound | - Perform Dialysis or Diafiltration: Use a membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein but large enough to allow the PEG linker to pass through (e.g., 3-10 kDa MWCO for most proteins). - Use Size Exclusion Chromatography (SEC): A desalting column or a preparative SEC column will efficiently separate the small PEG linker from the much larger protein conjugate. |
| Multi-PEGylated species or positional isomers | - Optimize IEX: This is the most powerful technique for this type of separation. Use a high-resolution IEX column and a shallow elution gradient. |
Issue 3: Protein Aggregation
Aggregation can occur during the modification reaction or during purification and storage.
| Observation | Troubleshooting Steps |
| Aggregation during the conjugation reaction | - Optimize Reaction pH: Ensure the pH is optimal for both the reaction chemistry and protein stability. - Reduce Concentrations: High concentrations of protein or the PEG reagent can promote aggregation. - Lower Reaction Temperature: Performing the reaction at a lower temperature (e.g., 4°C) for a longer duration can reduce aggregation. |
| Aggregation during purification | - Add Stabilizing Excipients: Include additives like L-arginine (e.g., 50 mM), glycerol (5-10%), or sucrose in your purification buffers to improve protein stability. |
| Aggregation after purification/storage | - Optimize Storage Buffer: Formulate a storage buffer with cryoprotectants like glycerol or sucrose. - Aliquot and Flash-Freeze: Store the purified protein in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes representative data for a two-step purification process of a model protein (Protein X, ~50 kDa) modified with this compound.
| Purification Step | Purity of Mono-PEGylated Protein (%) | Yield of Mono-PEGylated Protein (%) | Key Impurities Removed |
| Step 1: Size Exclusion Chromatography (SEC) | ~85% | ~90% | Excess this compound |
| Step 2: Cation Exchange Chromatography (IEX) | >95% | ~85% (of IEX load) | Unmodified protein, multi-PEGylated species |
| Overall Process | >95% | ~76.5% |
Note: Purity and yield are highly dependent on the specific protein, reaction efficiency, and optimization of the chromatography conditions. The values presented are illustrative.
Experimental Protocols
Protocol 1: General Two-Step Purification of this compound Modified Protein
This protocol outlines a general strategy using SEC followed by IEX.
1. Post-Reaction Sample Preparation:
-
After the conjugation reaction, if the reaction buffer contains components that interfere with chromatography (e.g., high salt, certain reducing agents), perform a buffer exchange into the SEC running buffer (e.g., Phosphate Buffered Saline, pH 7.4) using dialysis or a desalting column.
2. Step 1: Size Exclusion Chromatography (SEC)
-
Objective: To remove excess, unreacted this compound.
-
Column: Choose a preparative SEC column with a fractionation range suitable for your protein's size (e.g., Superdex 75 or 200).
-
Mobile Phase: A neutral buffer such as PBS, pH 7.4.
-
Procedure:
-
Equilibrate the SEC column with at least 2 column volumes (CV) of mobile phase.
-
Load the reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elute with the mobile phase at the recommended flow rate.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Pool the fractions corresponding to the high molecular weight peak (your PEGylated and unmodified protein). Analyze fractions by SDS-PAGE to confirm the separation.
-
3. Step 2: Ion Exchange Chromatography (IEX)
-
Objective: To separate the mono-PEGylated protein from unmodified and multi-PEGylated species.
-
Column Selection: Due to the addition of a carboxylic acid, the pI of the modified protein will be lower than the native protein. A cation exchange column (e.g., SP Sepharose, Mono S) is typically appropriate.
-
Buffer Preparation:
-
Start Buffer (Buffer A): A low ionic strength buffer with a pH 0.5-1.0 unit below the pI of the modified protein (e.g., 20 mM MES, pH 6.0).
-
Elution Buffer (Buffer B): Start Buffer with high salt (e.g., 20 mM MES, 1 M NaCl, pH 6.0).
-
-
Procedure:
-
Equilibrate the cation exchange column with Buffer A until the pH and conductivity are stable.
-
Load the pooled fractions from the SEC step.
-
Wash the column with Buffer A (typically 5-10 CV) to remove any unbound material.
-
Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-50% Buffer B over 20 CV).
-
Collect fractions across the gradient and analyze by SDS-PAGE and/or mass spectrometry to identify the fractions containing the pure mono-PEGylated protein. The unmodified protein is expected to elute earlier (at a lower salt concentration) than the more negatively charged mono-PEGylated species.
-
Visualizations
References
Technical Support Center: Preventing Aggregation of ADCs with Azido-PEG10-Acid Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with Antibody-Drug Conjugates (ADCs) synthesized using Azido-PEG10-acid linkers.
Troubleshooting Guide
This guide provides solutions to common aggregation problems observed during the development of ADCs with this compound linkers.
Issue 1: Immediate precipitation or visible aggregates upon addition of the this compound linker-payload.
-
Question: My ADC solution turned cloudy or I see visible particles immediately after adding the linker-payload. What is happening and how can I fix it?
-
Answer: This is likely due to the hydrophobicity of your payload, even with a hydrophilic PEG linker, or unfavorable reaction conditions. The conjugation of a hydrophobic payload can expose hydrophobic patches on the antibody, leading to rapid aggregation.[1][2] Here are the steps to troubleshoot this issue:
-
Optimize Payload-Linker Addition: Instead of adding the linker-payload in a single bolus, try a gradual, drop-wise addition while gently stirring the antibody solution. This prevents localized high concentrations of the payload that can trigger aggregation.
-
Co-solvent Concentration: If your this compound linker-payload is dissolved in an organic co-solvent like DMSO, ensure the final concentration in the reaction mixture is as low as possible, ideally below 5%. High concentrations of organic solvents can denature the antibody and promote aggregation.[2]
-
Antibody Concentration: Higher antibody concentrations can increase the likelihood of intermolecular interactions and aggregation.[3] Try reducing the antibody concentration during the conjugation reaction.
-
Temperature Control: Perform the conjugation reaction at a lower temperature (e.g., 4°C). While this may slow down the reaction rate, it can significantly reduce the propensity for aggregation.
-
Issue 2: Soluble, high molecular weight (HMW) aggregates are detected by SEC-MALS after purification.
-
Question: My purified ADC appears clear, but SEC-MALS analysis shows the presence of dimers, trimers, and larger soluble aggregates. What is the cause and how can I minimize them?
-
Answer: The formation of soluble HMW aggregates is a common challenge and can be influenced by the Drug-to-Antibody Ratio (DAR), formulation buffer, and processing conditions.[4] A high DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation.
-
Optimize Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, leading to aggregation. Consider reducing the molar excess of the this compound linker-payload during conjugation to achieve a lower, more controlled DAR.
-
Formulation Buffer Optimization: The pH and excipients in your formulation buffer are critical for ADC stability. Conduct a formulation screening study to identify the optimal buffer conditions. Key parameters to evaluate include:
-
pH: Determine the pH at which your ADC has the highest colloidal stability, which is often slightly acidic (pH 5.0-6.5).
-
Excipients: Screen different classes of excipients for their ability to prevent aggregation. (See Table 1 for examples).
-
-
Immobilized Conjugation: To prevent antibody-antibody interactions during conjugation, consider immobilizing the antibody on a solid support, such as an affinity resin. This "Lock-Release" strategy physically separates the antibodies during the conjugation step, minimizing aggregation.
-
Issue 3: Increased aggregation is observed during storage or after freeze-thaw cycles.
-
Question: My ADC is stable initially, but I see an increase in aggregates over time in storage or after a freeze-thaw cycle. How can I improve the long-term stability?
-
Answer: This indicates that your formulation is not providing adequate long-term stability or protection against physical stresses.
-
Incorporate Cryoprotectants and Lyoprotectants: For frozen or lyophilized formulations, include sugars like sucrose or trehalose to protect the ADC from the stresses of freezing and thawing.
-
Add Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation and aggregation due to mechanical stress (e.g., agitation).
-
Optimize Storage Conditions: Ensure your ADC is stored at the recommended temperature and protected from light, as some payloads can be light-sensitive. Avoid repeated freeze-thaw cycles.
-
Frequently Asked Questions (FAQs)
Q1: Why is my ADC aggregating even though I am using a hydrophilic this compound linker?
A1: While the PEG10 linker significantly increases the hydrophilicity of the linker itself, the overall properties of the ADC are also heavily influenced by the conjugated payload. Many cytotoxic payloads are highly hydrophobic. The conjugation of these molecules to the antibody surface can still create hydrophobic patches that drive aggregation. The PEG linker helps to mitigate this, but may not completely prevent it, especially at higher Drug-to-Antibody Ratios (DARs).
Q2: What is the ideal Drug-to-Antibody Ratio (DAR) to prevent aggregation?
A2: There is no single "ideal" DAR, as it depends on the specific antibody, payload, and linker combination. However, a higher DAR generally increases the risk of aggregation due to increased hydrophobicity. It is a critical parameter to optimize, balancing therapeutic efficacy with manufacturability and stability. A lower DAR (e.g., 2-4) is often associated with better stability.
Q3: What analytical techniques are essential for monitoring ADC aggregation?
A3: A combination of techniques is recommended for comprehensive analysis of ADC aggregation:
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is the gold standard for quantifying soluble aggregates (dimers, trimers, etc.) and determining their molar mass.
-
Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique that is highly sensitive to the presence of large aggregates and can be used for high-throughput formulation screening.
-
Visual Inspection: A simple but critical first step to check for turbidity or visible particulates.
Q4: Can the conjugation process itself induce aggregation?
A4: Yes, the conditions used during conjugation can significantly impact ADC stability. Factors such as pH, temperature, the use of organic co-solvents, and high antibody concentrations can all contribute to aggregation. Optimizing these parameters is crucial for minimizing aggregation from the outset. One effective strategy is to perform the conjugation on an immobilized antibody to prevent intermolecular interactions.
Data Presentation
Table 1: Common Excipients to Prevent ADC Aggregation
| Excipient Class | Examples | Typical Concentration Range | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose | 5-10% (w/v) | Act as cryo/lyoprotectants, stabilizing the ADC during freezing and lyophilization. |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.1% (w/v) | Prevent surface-induced aggregation and stabilize against mechanical stress. |
| Amino Acids | Arginine, Glycine, Histidine | 10-100 mM | Can suppress aggregation by various mechanisms, including preferential exclusion and binding to hydrophobic patches. |
| Buffers | Histidine, Citrate, Acetate | 10-50 mM | Maintain an optimal pH to ensure the colloidal stability of the ADC. |
Experimental Protocols
Protocol 1: Troubleshooting ADC Aggregation using SEC-MALS
Objective: To quantify soluble aggregates in an ADC preparation and identify the root cause of aggregation.
Methodology:
-
Sample Preparation:
-
Prepare the ADC sample at a concentration of 1-2 mg/mL in the formulation buffer.
-
Filter the sample through a 0.1 µm or 0.22 µm PVDF syringe filter to remove any large, insoluble aggregates.
-
Prepare a sample of the unconjugated antibody at the same concentration as a control.
-
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Multi-Angle Light Scattering (MALS) detector.
-
Differential Refractive Index (dRI) detector.
-
Size Exclusion Chromatography (SEC) column suitable for monoclonal antibodies (e.g., Waters ACQUITY UPLC BEH200 SEC, Agilent AdvanceBio SEC).
-
-
SEC-MALS Method:
-
Mobile Phase: A typical mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 6.8. The mobile phase should be filtered and degassed.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 50-100 µL.
-
Data Acquisition: Collect data from the UV, MALS, and dRI detectors simultaneously.
-
-
Data Analysis:
-
Use the manufacturer's software (e.g., Wyatt ASTRA) to analyze the data.
-
Determine the molar mass of the main monomer peak and any earlier eluting peaks corresponding to aggregates.
-
Calculate the percentage of monomer, dimer, trimer, and higher-order aggregates.
-
Compare the aggregation profile of the ADC to the unconjugated antibody to assess the impact of conjugation.
-
Protocol 2: High-Throughput Formulation Screening using Dynamic Light Scattering (DLS)
Objective: To rapidly screen different buffer formulations to identify conditions that minimize ADC aggregation.
Methodology:
-
Prepare Formulation Buffers:
-
Prepare a matrix of buffers with varying pH (e.g., citrate, acetate, histidine, and phosphate buffers at pH 5.0, 5.5, 6.0, 6.5, 7.0).
-
Prepare stock solutions of excipients (e.g., sucrose, arginine, polysorbate 20) at concentrations that will allow for testing a range of final concentrations.
-
-
Sample Preparation in a 96-well Plate:
-
Add the ADC to each well of a low-volume, clear bottom 96-well plate.
-
Add the different buffer and excipient combinations to the wells to achieve the desired final formulation.
-
Include a control with the ADC in its original formulation buffer.
-
Seal the plate to prevent evaporation.
-
-
DLS Measurement:
-
Use a plate-based DLS instrument (e.g., Wyatt DynaPro Plate Reader).
-
Equilibrate the plate to the desired temperature (e.g., 25°C).
-
Set the instrument to acquire multiple readings per well to ensure data quality.
-
-
Data Analysis:
-
Determine the average hydrodynamic radius (Rh) and the polydispersity index (%Pd) for each formulation.
-
An increase in Rh or %Pd indicates the presence of aggregates.
-
Identify the formulation conditions that result in the lowest Rh and %Pd, as these are the most likely to be stabilizing.
-
Promising formulations should be further analyzed by SEC-MALS for quantitative confirmation.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for ADC aggregation.
Caption: High-throughput formulation screening workflow.
References
Technical Support Center: Optimizing Copper Catalyst Concentration for Click Chemistry with Azido-PEG10-acid
Welcome to the technical support center for optimizing your copper-catalyzed click chemistry reactions involving Azido-PEG10-acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of copper catalyst for a click reaction with this compound?
A1: The optimal copper concentration typically ranges from 50 µM to 100 µM.[1] However, for sensitive biomolecules or systems prone to copper sequestration, concentrations can be adjusted, sometimes up to 250 µM or even higher in specific cases.[2][3] It is always recommended to perform a small-scale optimization experiment to determine the ideal concentration for your specific alkyne substrate and reaction conditions.
Q2: Which copper source should I use: Cu(I) or Cu(II)?
A2: While the active catalytic species is Cu(I), it is often more convenient to generate it in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[4][5] This approach is generally preferred as it helps maintain a low, steady concentration of the active Cu(I) catalyst, which can minimize side reactions and is less sensitive to oxygen than using a Cu(I) salt (e.g., CuI, CuBr) directly.
Q3: Why is a ligand necessary, and which one should I choose?
A3: Ligands are crucial for a successful Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. They stabilize the active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) and subsequent catalyst precipitation. Ligands also accelerate the reaction and can suppress side reactions like the Glaser coupling of alkynes. For reactions in aqueous or mixed aqueous/organic solvents, a water-soluble ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended. For reactions in organic solvents, TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a common choice.
Q4: What is the recommended ratio of ligand to copper?
A4: A common recommendation is to use a 5:1 molar ratio of ligand to copper. This excess of ligand helps to protect sensitive biomolecules from potential damage caused by reactive oxygen species (ROS) that can be generated under the reaction conditions.
Q5: How much sodium ascorbate should I use?
A5: Sodium ascorbate is typically used in excess relative to the copper catalyst. A final concentration of around 5 mM is a good starting point. It is crucial to use a freshly prepared solution of sodium ascorbate, as it can degrade over time.
Q6: My reaction with this compound is giving a low yield. What are the common causes?
A6: Low yields in click reactions with PEGylated azides can stem from several factors:
-
Oxygen Exposure: The Cu(I) catalyst is sensitive to oxygen. Inconsistent results are often due to variable oxygen exposure.
-
Reactant Inaccessibility: The PEG chain, while enhancing solubility, might sterically hinder the azide group, making it less accessible to the alkyne.
-
Copper Sequestration: The ether oxygens in the PEG chain of this compound can chelate the copper catalyst, effectively reducing its active concentration. Other components in your reaction, such as thiols, can also sequester copper.
-
Impure Reagents: The purity of your this compound and alkyne partner is critical.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive Catalyst: Oxygen has oxidized the Cu(I) to inactive Cu(II). | Degas your solvents and reaction mixture by bubbling with an inert gas like nitrogen or argon before adding the catalyst. Always use freshly prepared sodium ascorbate solution. |
| Insufficient Catalyst: The PEG chain of this compound or other components are sequestering the copper. | Gradually increase the concentration of the copper/ligand premix. Consider adding a sacrificial metal ion like Zn(II) or Ni(II) to bind to interfering species, leaving the copper catalyst free. | |
| Steric Hindrance: The reactive sites are not accessible. | Try adding a co-solvent like DMSO or DMF to help expose the reactive azide group. Gentle heating (e.g., 40-60°C) may also improve reaction rates, but should be used with caution for sensitive biomolecules. | |
| Reaction Fails to Reach Completion | Depletion of Reducing Agent: Sodium ascorbate has been fully consumed. | Add a second aliquot of fresh sodium ascorbate solution. |
| Catalyst Precipitation: The copper catalyst is falling out of solution. | Ensure you are using an appropriate ligand (like THPTA for aqueous media) at a sufficient concentration (e.g., 5:1 ligand-to-copper ratio). | |
| Formation of Precipitate or Dark Coloration | Catalyst Decomposition: The copper catalyst is precipitating. | This indicates improper stabilization. Check your ligand choice and concentration. |
| Product Insolubility: The resulting triazole product may be insoluble in the reaction solvent. | Adjust the solvent system. For PEGylated products, aqueous buffers or mixtures with water-miscible organic solvents are usually suitable. | |
| Side Reactions: Undesired polymerization or degradation of reactants. | This may be caused by reactive byproducts. For reactions involving proteins, adding aminoguanidine can help suppress side reactions with arginine residues. | |
| Inconsistent Results | Variable Oxygen Exposure: The primary cause of poor reproducibility. | Standardize your procedure for deoxygenating solvents and protecting the reaction from air. Simply capping the reaction tube can make a significant difference. |
| Reagent Instability: Degradation of stock solutions, especially sodium ascorbate. | Prepare sodium ascorbate solutions fresh before each use. Store other stock solutions appropriately. The CuSO₄/THPTA premix is reported to be stable for several weeks when frozen. |
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Copper(II) Sulfate (CuSO₄) Concentration | 50 - 250 µM | Start with 50-100 µM and optimize as needed. |
| Ligand (THPTA) Concentration | 250 - 1250 µM | Maintain a 5:1 molar ratio of ligand to copper. |
| Sodium Ascorbate Concentration | 2.5 - 5 mM | Use a freshly prepared solution. |
| This compound Concentration | Varies | Typically used in slight excess or equimolar to the alkyne. |
| Alkyne Substrate Concentration | Varies | Dependent on the specific experiment. |
| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS for completion. |
| Reaction Temperature | Room Temperature | Gentle heating (40-60°C) can be applied if the reaction is sluggish. |
Experimental Protocols
Protocol 1: General Click Reaction with this compound
This protocol provides a starting point for the copper-catalyzed cycloaddition of this compound to an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Reaction buffer (e.g., 100 mM phosphate buffer, pH 7)
-
Co-solvent (e.g., DMSO or DMF, if needed)
Procedure:
-
Prepare Reactant Solution: In a microcentrifuge tube, dissolve the alkyne-functionalized molecule and this compound (e.g., 1.2 equivalents) in the reaction buffer to achieve the desired final concentrations. If solubility is an issue, add a minimal amount of co-solvent.
-
Degas the Solution: Bubble argon or nitrogen gas through the solution for 5-10 minutes to remove dissolved oxygen.
-
Prepare Catalyst Premix: In a separate tube, combine the CuSO₄ and THPTA stock solutions to achieve a 1:5 molar ratio of copper to ligand. For example, mix 1 volume of 20 mM CuSO₄ with 1 volume of 100 mM THPTA.
-
Add Catalyst: Add the catalyst premix to the reactant solution to reach the desired final copper concentration (e.g., 100 µM).
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the click reaction.
-
Incubate: Cap the tube and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be gently agitated.
-
Monitor Progress: Monitor the reaction by an appropriate analytical technique (e.g., TLC, LC-MS) until the starting material is consumed.
-
Purification: Upon completion, the copper catalyst must be removed. Common methods include chelation with EDTA followed by extraction or dialysis, or using a copper-scavenging resin.
Protocol 2: Optimizing Copper Catalyst Concentration
This protocol uses a fluorogenic azide to quickly determine the optimal copper concentration for your system.
Materials:
-
Model alkyne substrate
-
Fluorogenic azide (e.g., coumarin azide)
-
Stock solutions as described in Protocol 1
Procedure:
-
Set up Reactions: Prepare a series of reactions in a microplate or microcentrifuge tubes. In each reaction, keep the concentrations of the model alkyne and fluorogenic azide constant.
-
Vary Copper/Ligand Concentration: Create a gradient of the copper/ligand premix concentrations (maintaining the 1:5 ratio), for example, ranging from 10 µM to 500 µM final copper concentration.
-
Initiate and Incubate: Initiate all reactions simultaneously by adding fresh sodium ascorbate. Incubate at room temperature for a fixed time (e.g., 1 hour).
-
Measure Fluorescence: Measure the fluorescence intensity of each reaction mixture using a plate reader at the appropriate excitation and emission wavelengths for the resulting fluorogenic triazole.
-
Determine Optimum: The reaction condition that yields the highest fluorescence intensity corresponds to the optimal copper catalyst concentration for your system under these conditions.
Visualizations
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Troubleshooting decision tree for low yield reactions.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Azido-PEG10-acid Conjugation
Welcome to the technical support center for Azido-PEG10-acid conjugation reactions. This guide provides detailed troubleshooting advice and answers to frequently asked questions, with a specific focus on the critical impact of pH on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine using EDC/NHS chemistry?
A1: The conjugation process involves two distinct steps, each with its own optimal pH range.
-
Activation Step: The activation of the carboxylic acid on this compound with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[1][2]
-
Coupling Step: The subsequent reaction of the newly formed NHS-activated PEG molecule with a primary amine is most efficient at a physiological to slightly basic pH, ranging from pH 7.2 to 8.5 .[2][3][4]
For a two-step protocol, it is recommended to perform the activation in a buffer like MES at pH 5-6, and then raise the pH to 7.2-7.5 for the coupling step with the amine-containing molecule.
Q2: Why is a two-step pH protocol recommended?
A2: A two-step protocol maximizes the overall reaction yield by optimizing the conditions for each competing reaction. The acidic pH during the activation step promotes the efficient formation of the amine-reactive O-acylisourea intermediate by EDC, which is then stabilized by NHS. The subsequent shift to a more alkaline pH deprotonates the primary amine, increasing its nucleophilicity and thus its reactivity towards the NHS ester to form a stable amide bond. This separation of steps minimizes side reactions, such as the rapid hydrolysis of the NHS ester, which is accelerated at higher pH values.
Q3: What are the recommended buffers for this reaction?
A3: It is critical to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete with the intended reaction.
-
Activation Buffer (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and effective choice.
-
Coupling Buffer (pH 7.2-8.5): Phosphate-buffered saline (PBS), borate buffer, or sodium bicarbonate buffer are frequently used.
Avoid buffers such as Tris, glycine, or acetate , as they contain reactive groups that will interfere with the coupling chemistry.
Q4: What happens if I use a pH outside the optimal range?
A4: Using a suboptimal pH will significantly decrease your conjugation efficiency.
-
If the activation pH is too high (> 7.2): The EDC will rapidly hydrolyze, preventing the activation of the this compound.
-
If the coupling pH is too low (< 7.0): The target primary amines will be predominantly protonated (-NH3+), rendering them non-nucleophilic and unable to react with the NHS-activated PEG.
-
If the coupling pH is too high (> 8.5): The hydrolysis of the NHS ester will compete significantly with the amine coupling reaction, reducing the yield of the desired conjugate. The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Incorrect pH: The pH of the activation or coupling step was outside the optimal range. | Verify the pH of your buffers. For a two-step reaction, use a buffer at pH 4.5-6.0 (e.g., MES) for the activation and then adjust the pH to 7.2-8.5 (e.g., using PBS) for the coupling step. |
| Inappropriate Buffer: The buffer contains competing nucleophiles (e.g., Tris, glycine) or carboxylates. | Use recommended non-amine, non-carboxylate buffers like MES for activation and PBS or borate for coupling. | |
| Hydrolysis of NHS Ester: The time between the activation and coupling steps was too long, or the pH of the coupling reaction was too high, leading to hydrolysis of the activated ester. | Add the amine-containing molecule to the activated this compound immediately after the activation step. Perform the coupling reaction at a pH between 7.2 and 8.0 to balance amine reactivity and NHS-ester stability. | |
| Inactive Reagents: EDC and NHS are moisture-sensitive and may have degraded. | Purchase fresh reagents. Always allow reagent vials to warm to room temperature before opening to prevent condensation. Prepare EDC/NHS solutions immediately before use. | |
| Precipitation During Reaction | Protein Aggregation: The change in pH or addition of reagents caused the target protein to aggregate and precipitate. | Ensure your protein is soluble and stable in the chosen reaction buffers. Perform a buffer exchange to ensure compatibility before starting the conjugation. |
| High EDC Concentration: Very high concentrations of EDC can sometimes lead to protein precipitation. | If you are using a large excess of EDC and observing precipitation, try reducing the concentration. |
Data Presentation: pH and Reagent Stability
The stability of the activated NHS ester is highly dependent on pH. As the pH increases, the rate of hydrolysis accelerates, which directly competes with the desired amine coupling reaction.
Table 1: Half-life of NHS Ester vs. pH
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | |
| 8.0 | 4 | ~1 hour | |
| 8.6 | 4 | 10 minutes |
This data highlights the critical need to control pH during the coupling step to maximize conjugation efficiency.
Experimental Protocols
Protocol: Two-Step EDC/NHS Conjugation of this compound to an Amine-Containing Protein
This protocol provides a general guideline for conjugating this compound to a protein with available primary amine groups (e.g., lysine residues).
Materials:
-
This compound
-
Amine-containing protein
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting column for buffer exchange and purification
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS vials to room temperature before opening.
-
Prepare stock solutions of this compound, EDC, and NHS in an appropriate solvent (e.g., water, DMSO, or DMF). Prepare these solutions immediately before use, as EDC is unstable in aqueous solution.
-
Dissolve or exchange the amine-containing protein into the Coupling Buffer.
-
-
Activation of this compound:
-
Dissolve the this compound in the Activation Buffer.
-
Add a 5-10 fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.
-
Incubate the reaction for 15 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation to the Amine:
-
Immediately add the activated this compound solution to the protein solution in the Coupling Buffer. Alternatively, if performing the reaction in one pot, raise the pH of the activation mixture to 7.2-7.5 by adding a pre-determined amount of a basic phosphate buffer.
-
The molar ratio of activated PEG to the target molecule may need to be optimized, but a 10-20 fold molar excess is a common starting point.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 10-50 mM (e.g., Tris or hydroxylamine) to stop the reaction by reacting with any remaining NHS esters. Incubate for 15 minutes.
-
-
Purification:
-
Remove excess, unreacted PEG reagent and byproducts by running the reaction mixture through a desalting column or via dialysis.
-
Visualizations
Caption: Two-step pH-dependent mechanism of EDC/NHS conjugation.
Caption: General experimental workflow for this compound conjugation.
References
stability issues of the azide group in Azido-PEG10-acid
Welcome to the Technical Support Center for Azido-PEG10-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions to help you address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term stability, this compound should be stored at -20°C in a dry, dark environment.[1][2] For short-term storage (days to weeks), 0-4°C is acceptable.[1] Before use, it is crucial to allow the vial to warm to room temperature before opening to prevent moisture condensation, which can affect the compound's stability and performance.
Q2: In which solvents is this compound soluble?
This compound is soluble in water and common organic solvents such as dimethylsulfoxide (DMSO) and dimethylformamide (DMF).[3]
Q3: Is the azide group in this compound stable during amide coupling reactions?
Yes, the azide functional group is generally stable under the mild conditions required for amide coupling reactions, such as those using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as activating agents.[3] However, it is important to avoid strongly acidic conditions, as azides can be sensitive to strong acids.
Q4: What are the primary applications of this compound?
This compound is a bifunctional linker commonly used in bioconjugation and drug delivery. The azide group allows for "click chemistry" reactions with alkyne-containing molecules, while the carboxylic acid can be conjugated to primary amines on proteins, peptides, or other molecules.
Troubleshooting Guide
This guide addresses common stability-related issues that may arise during the use of this compound.
Issue 1: Low or No Yield in Click Chemistry Reaction
If you are experiencing poor yields in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, consider the following potential causes and solutions.
| Potential Cause | Suggested Solution |
| Degradation of this compound | Ensure the compound has been stored properly at -20°C and protected from light. Before starting your experiment, you can verify the integrity of the azide group using techniques like FTIR spectroscopy (looking for the characteristic azide peak around 2100 cm⁻¹). |
| Oxidation of Copper Catalyst (in CuAAC) | For CuAAC reactions, the presence of oxygen can oxidize the active Cu(I) catalyst to inactive Cu(II). Degas your solvents and use a reducing agent like sodium ascorbate to maintain the copper in its active state. |
| Steric Hindrance | The PEG chain can sometimes cause steric hindrance. Consider optimizing the reaction temperature or extending the reaction time. |
| Solubility Issues | While this compound is generally soluble, ensure that all reaction components are fully dissolved in a compatible solvent system. |
Issue 2: Unsuccessful Amide Coupling to a Primary Amine
If the conjugation of the carboxylic acid moiety of this compound to a primary amine is inefficient, review the following points.
| Potential Cause | Suggested Solution |
| Hydrolysis of Activated Carboxylic Acid | If using coupling agents like EDC/NHS, the activated ester is susceptible to hydrolysis, especially at high pH. Perform the reaction in an amine-free buffer at a pH range of 7.2-8.5. |
| Inactive Coupling Reagents | Ensure that your coupling reagents (e.g., EDC, HATU) are fresh and have been stored under the recommended conditions. |
| Suboptimal Reaction Buffer | Avoid buffers containing primary amines, such as Tris, as they will compete with your target molecule for reaction with the activated carboxylic acid. Phosphate-buffered saline (PBS) is a suitable alternative. |
| Stoichiometry of Reactants | Optimize the molar ratio of this compound to your amine-containing molecule. A molar excess of the PEG reagent may be necessary to drive the reaction to completion. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of this compound to a Protein
This protocol outlines a general method for conjugating the carboxylic acid of this compound to primary amines (e.g., lysine residues) on a protein using EDC and N-hydroxysuccinimide (NHS).
Materials:
-
This compound
-
Protein of interest
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
DMSO or DMF
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in PBS to a final concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO or DMF to a concentration of 10-100 mM.
-
Activation of Carboxylic Acid:
-
Add a 10- to 50-fold molar excess of this compound to the protein solution.
-
Add EDC and NHS to the reaction mixture. A common starting point is a 2-fold molar excess of EDC/NHS over the this compound.
-
-
Reaction: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagents by size-exclusion chromatography.
Confirmation of Conjugation: Successful conjugation can be confirmed by a shift in the molecular weight of the protein, which can be analyzed by SDS-PAGE or mass spectrometry.
Visualizations
Below are diagrams illustrating key workflows and decision-making processes related to the use of this compound.
Caption: Troubleshooting workflow for low yield in click chemistry reactions.
Caption: General workflow for amide coupling of this compound.
References
Technical Support Center: Monitoring Azido-PEG10-Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on monitoring the progress of reactions involving Azido-PEG10-acid. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is an this compound reaction?
A1: this compound is a heterobifunctional linker featuring two reactive groups: an azide (-N₃) and a carboxylic acid (-COOH), separated by a 10-unit polyethylene glycol (PEG) spacer.[1][2] Consequently, it can undergo two primary types of reactions:
-
Click Chemistry: The azide group reacts with terminal alkynes, BCN, or DBCO to form a stable triazole linkage.[1][3][4] This is a highly efficient and specific conjugation method.
-
Amide Bond Formation: The terminal carboxylic acid can be coupled with primary amines in the presence of activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond.
Q2: Why is it crucial to monitor the reaction progress?
A2: Monitoring the reaction is essential for several reasons:
-
Determine Reaction Completion: It allows you to identify the point at which the limiting reactant has been fully consumed, preventing unnecessary extension of reaction times.
-
Optimize Reaction Conditions: By taking aliquots over time, you can determine the reaction rate and optimize parameters such as temperature, pH, and catalyst concentration.
-
Identify Side Products: Monitoring can reveal the formation of unexpected products, allowing for early troubleshooting and purification strategy development.
-
Prevent Degradation: For sensitive molecules, monitoring helps ensure the reaction is stopped before the desired product begins to degrade.
Q3: What are the primary analytical methods for monitoring an this compound reaction?
A3: The most common methods are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each offers distinct advantages for tracking the consumption of starting materials and the formation of the PEGylated product.
Q4: How do I choose the best monitoring technique for my experiment?
A4: The ideal technique depends on the available equipment, the scale of your reaction, and the level of detail required. TLC is excellent for quick, qualitative checks, while HPLC provides quantitative data. NMR and MS are used for detailed structural confirmation.
Comparison of Monitoring Techniques
The table below summarizes the key characteristics of each major analytical technique to help you select the most appropriate method for your needs.
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information | Qualitative (presence/absence of spots) | Quantitative (concentration, purity) | Structural information, Purity | Molecular Weight Confirmation |
| Speed | Very Fast (<15 minutes) | Moderate (15-60 minutes per sample) | Slow (requires sample prep and scan time) | Fast to Moderate |
| Cost | Low | High (equipment and consumables) | Very High | High |
| Complexity | Low | Moderate to High | High | High |
| Primary Use | Rapid check for reaction completion | Purity assessment and quantification | Structural verification of reactants and products | Confirmation of product identity and mass |
Experimental Protocols & Methodologies
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for qualitatively monitoring a reaction by observing the disappearance of starting materials and the appearance of a new spot for the product.
Detailed Protocol:
-
Prepare the Chamber: Add a small amount (~0.5 cm depth) of a suitable mobile phase (eluent) to a TLC chamber and cover it to allow the atmosphere to saturate. A good starting eluent system for these types of compounds is a mixture of Dichloromethane (DCM) and Methanol (MeOH).
-
Prepare the Plate: On a silica gel TLC plate, lightly draw a pencil line about 1 cm from the bottom. Mark three lanes on this line for your starting material (SM), a "co-spot" (C), and the reaction mixture (RM).
-
Spot the Plate:
-
In the 'SM' lane, spot a dilute solution of your limiting starting material.
-
In the 'C' lane, apply the same starting material spot.
-
Take a small aliquot from your reaction and spot it in the 'RM' lane and then directly on top of the 'SM' spot in the 'C' lane. The co-spot helps to confirm if the starting material spot in the reaction mixture is identical to the pure starting material.
-
-
Develop the Plate: Place the TLC plate in the prepared chamber, ensuring the solvent level is below the pencil line. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp and/or a chemical stain (e.g., potassium permanganate or iodine). Circle the visible spots.
-
Interpret: The reaction is complete when the starting material spot is no longer visible in the 'RM' lane and a new product spot (which typically has a different Retention Factor, Rf) is clearly visible.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of the reaction mixture, providing clear data on reactant consumption and product formation. Both Size-Exclusion (SEC) and Reversed-Phase (RP-HPLC) can be used.
Detailed Protocol for RP-HPLC:
-
Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Quench the reaction if necessary (e.g., by adding a small amount of acid or base) and dilute it with the mobile phase to a suitable concentration.
-
Instrument Setup:
-
Column: A C8 or C18 analytical column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile (ACN), often with 0.1% trifluoroacetic acid (TFA) or formic acid, is common.
-
Gradient: A typical gradient might run from 5% ACN to 95% ACN over 20-30 minutes.
-
Detector: A UV detector set to a wavelength where one of the components absorbs (e.g., 214, 254, or 280 nm) is standard. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used if the compounds lack a strong chromophore.
-
-
Analysis: Inject a standard of the starting material to determine its retention time. Then, inject the diluted aliquot of the reaction mixture.
-
Interpret: Monitor the chromatogram for a decrease in the peak area of the starting material and the appearance of a new peak corresponding to the product. The retention time of the PEGylated product will differ from the starting material. The reaction is considered complete when the starting material peak is gone or its area remains constant over successive measurements.
| Example HPLC Data | |
| Compound | Typical Retention Time (min) |
| This compound | 8.5 |
| Amine-containing substrate | 5.2 |
| PEGylated Product | 12.1 |
| Note: Retention times are highly dependent on the specific molecules, column, and gradient used. |
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed structural information and can be used to monitor the reaction by observing the disappearance of signals from the reactants and the appearance of new, characteristic signals from the product.
Detailed Protocol:
-
Sample Preparation: Take an aliquot from the reaction, remove the solvent under reduced pressure, and re-dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Acquire Spectra: Obtain a ¹H NMR spectrum of the starting materials to identify characteristic peaks. Acquire subsequent spectra of the reaction mixture aliquots at various time points.
-
Interpret: The key is to monitor specific protons whose chemical environment changes upon reaction.
-
For an amide bond formation , look for the disappearance of the carboxylic acid proton and shifts in the signals of protons adjacent to the reacting amine and acid groups.
-
For a click chemistry reaction , observe the disappearance of the alkyne proton and the appearance of a new signal for the triazole proton (typically ~7.5-8.0 ppm). The PEG backbone protons often appear as a large, characteristic signal around 3.6 ppm.
-
| Example ¹H NMR Signal Shifts | |
| Functional Group | Typical Chemical Shift (ppm) |
| PEG backbone (-CH₂CH₂O-) | ~3.6 |
| Alkyne-CH (reactant) | ~2.5 - 3.0 |
| Triazole-CH (product) | ~7.5 - 8.0 |
| Carboxylic Acid-OH (reactant) | ~10 - 12 (often broad) |
Visualized Experimental Workflow
The following diagram illustrates a general workflow for monitoring your this compound reaction.
Caption: General workflow for monitoring an this compound conjugation.
Troubleshooting Guide
Q: My TLC/HPLC shows no product formation, only starting material.
A:
-
Possible Cause: Inactive reagents or catalyst. The activating agent for the carboxylic acid (e.g., EDC) is moisture-sensitive and may have degraded.
-
Solution: Use fresh reagents. Ensure activating agents and catalysts are stored under anhydrous conditions.
-
Possible Cause: Incorrect reaction conditions. The pH may be too low for amide coupling (amine is protonated), or the temperature may be insufficient.
-
Solution: For amide coupling, ensure the pH is in the range of 7.2-8.0. For click chemistry, ensure the correct copper(I) catalyst is present and not oxidized. Consider a moderate increase in temperature.
Q: The reaction is very slow or appears to have stalled.
A:
-
Possible Cause: Insufficient stoichiometry. The molar ratio of the reactants may not be optimal.
-
Solution: Consider increasing the molar excess of one of the reactants, typically the less expensive or smaller molecule.
-
Possible Cause: Catalyst poisoning. Impurities in the starting materials or solvent could be inhibiting the catalyst.
-
Solution: Purify starting materials before the reaction. Use high-purity, anhydrous solvents.
Q: I see multiple new spots/peaks in my analysis.
A:
-
Possible Cause: Formation of side products or degradation. For example, the activated carboxylic acid (e.g., NHS ester) can hydrolyze back to the acid if exposed to water.
-
Solution: Ensure the reaction is performed under anhydrous conditions where necessary. Characterize the unexpected products using Mass Spectrometry to understand their origin.
-
Possible Cause: Impurities in the starting materials.
-
Solution: Check the purity of your starting materials by HPLC or NMR before beginning the reaction.
Troubleshooting Logic Diagram
This diagram provides a logical approach to diagnosing and solving common issues with incomplete reactions.
Caption: Troubleshooting flowchart for an incomplete conjugation reaction.
References
dealing with steric hindrance in Azido-PEG10-acid conjugations
Welcome to the Technical Support Center for Azido-PEG10-acid Conjugations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to steric hindrance during the conjugation of this compound to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of this compound conjugations?
A: Steric hindrance refers to the spatial obstruction that occurs when the bulky nature of a molecule prevents a chemical reaction from proceeding efficiently. In this compound conjugations, the flexible polyethylene glycol (PEG) chain can physically block the terminal carboxylic acid group from accessing its target functional group (typically a primary amine) on another molecule, leading to low reaction yields.[1][2]
Q2: What are the common signs that steric hindrance is affecting my conjugation reaction?
A: The primary indicators of steric hindrance include:
-
Low or no conjugation yield: The amount of final conjugated product is significantly less than theoretically expected.[1]
-
Incomplete conjugation: A large portion of the starting materials remains unreacted, even when using an excess of reagents.[1]
-
Reaction variability: Inconsistent results between batches, suggesting sensitivity to minor changes in reaction setup that may influence molecular proximity.
Q3: My target molecule is very large. How does the PEG linker length influence steric hindrance?
A: The length of the PEG linker is a critical factor. While a PEG10 linker provides a moderate spacer arm, its flexibility can sometimes contribute to the problem.
-
Too short: A linker that is too short may not provide enough separation between the two molecules being conjugated, leading to a direct steric clash.[2]
-
Too long or flexible: A longer, flexible linker like PEG10 can sometimes fold back or shield the reactive carboxyl group, preventing it from reaching the target amine. Optimizing linker length by testing shorter (e.g., PEG4) or more rigid linkers may be necessary.
Q4: I am using standard EDC/NHS chemistry. Why is it failing for my sterically hindered substrate?
A: Standard EDC/NHS chemistry relies on the formation of an O-acylisourea intermediate, which is then converted to a more stable NHS ester. In sterically hindered systems, the bulky environment can impede the approach of the target amine to this active ester before it hydrolyzes, leading to low efficiency. More powerful coupling reagents that create more reactive or stable intermediates are often required for these challenging conjugations.
Troubleshooting Guides for Low Conjugation Yield
This section addresses the most common problem—low or no yield—and provides systematic troubleshooting steps.
Problem: Low or No Conjugation Yield with this compound
This issue is often rooted in the inefficient formation of an amide bond between the PEG-acid and the target amine due to steric constraints.
Possible Cause 1: Suboptimal Activation of Carboxylic Acid
The standard EDC/NHS protocol may not be efficient enough for a sterically crowded reaction environment. The active ester intermediate is susceptible to hydrolysis, a competing reaction that becomes dominant if the subsequent amine coupling is slow.
Recommended Solution:
-
Use Alternative Coupling Reagents: For sterically hindered substrates, more robust coupling reagents are recommended. These reagents generate more reactive intermediates or are more effective in crowded environments. A protocol for amide coupling via in situ formation of acyl fluorides has been shown to be efficient for hindered substrates.
-
Optimize Reagent Stoichiometry: Systematically vary the molar ratios of your coupling reagents (e.g., EDC and Sulfo-NHS). Start with a 5- to 10-fold molar excess of the PEG linker and coupling reagents over the amine-containing molecule.
Table 1: Comparison of Coupling Reagents for Hindered Amide Bond Formation
| Coupling Reagent | Additive | Base | Typical Yield (Hindered Systems) | Key Advantages & Considerations |
|---|---|---|---|---|
| EDC / NHS | NHS / Sulfo-NHS | None (pH control) | Low to Moderate | Water-soluble byproducts; mild conditions. Inefficient for hindered substrates due to intermediate hydrolysis. |
| HATU | None (contains HOAt) | DIPEA / NMM | High | Forms highly reactive OAt esters. Very fast reaction rates, reduced racemization. |
| HBTU / TBTU | HOBt | DIPEA / NMM | Moderate to High | Forms OBt esters. Efficient and widely used, but less reactive than HATU for severely hindered cases. |
| COMU | None (contains Oxyma) | DIPEA / NMM | High | Safer alternative to HOBt/HOAt-based reagents. High solubility and efficiency, comparable to HATU. |
| BTFFH / TFFH | None | DIPEA / Collidine | Good to Excellent | In situ formation of highly reactive acyl fluorides, which are small and less sterically demanding. |
Data synthesized from literature reports on sterically challenging peptide couplings and amide bond formations.
Possible Cause 2: Unfavorable Reaction Conditions
The efficiency of the conjugation reaction is highly dependent on factors like pH, temperature, and solvent.
Recommended Solution:
-
Optimize pH: The two-step EDC/NHS reaction has different pH optima for each step.
-
Activation Step (EDC/Sulfo-NHS): Perform this step at pH 6.0 . This maximizes the formation of the active NHS ester while minimizing hydrolysis.
-
Coupling Step (to Amine): Perform the coupling to the primary amine at pH 7.2-8.0 . This ensures the amine is deprotonated and maximally nucleophilic without causing significant hydrolysis of the ester.
-
-
Increase Reaction Time and Temperature: For slow, sterically hindered reactions, extending the incubation time (e.g., overnight at 4°C or 4-6 hours at room temperature) can improve yields. Some protocols for very difficult couplings even use elevated temperatures (e.g., 50-60°C), though this must be done cautiously to avoid degrading the target molecule.
-
Solvent Choice: While aqueous buffers are common, the use of polar aprotic organic solvents like DMSO or DMF (up to 50% v/v) can sometimes improve solubility and reaction kinetics, especially for less soluble molecules.
Experimental Protocols & Methodologies
Protocol 1: Optimized Two-Step EDC/Sulfo-NHS Coupling
This protocol is designed to maximize the efficiency of the standard carbodiimide reaction by separating the activation and coupling steps.
Materials:
-
This compound
-
Amine-containing biomolecule
-
Activation Buffer: 50 mM MES, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine
-
Anhydrous DMSO
-
Purification system (e.g., SEC/desalting column or dialysis cassette)
Methodology:
-
Reagent Preparation:
-
Dissolve the amine-containing biomolecule in Coupling Buffer.
-
Dissolve this compound in anhydrous DMSO to create a 100 mM stock solution.
-
Immediately before use, prepare 100 mM solutions of EDC and Sulfo-NHS in ice-cold Activation Buffer. EDC is highly susceptible to hydrolysis.
-
-
Activation of this compound:
-
In a microfuge tube, combine 10 equivalents of this compound with 20 equivalents of EDC and 20 equivalents of Sulfo-NHS (relative to the amine-containing molecule).
-
Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.
-
-
Conjugation to Amine:
-
Immediately add the activated this compound solution to the amine-containing biomolecule.
-
Adjust the final pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. This will hydrolyze any remaining active esters. Incubate for 15 minutes.
-
-
Purification:
-
Remove unreacted PEG linker and byproducts using size-exclusion chromatography (SEC), a desalting column, or dialysis.
-
-
Characterization:
-
Confirm successful conjugation using analytical techniques such as HPLC, SDS-PAGE (for proteins, which will show a mass shift), and Mass Spectrometry (MS).
-
Protocol 2: HATU-Mediated Coupling for Hindered Substrates
This protocol uses a more powerful coupling reagent for substrates that fail to conjugate efficiently with EDC/NHS.
Materials:
-
This compound
-
Amine-containing substrate
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Purification system (e.g., HPLC)
Methodology:
-
Reagent Preparation:
-
Dissolve the amine-containing substrate and this compound (1.2 equivalents) in anhydrous DMF.
-
Prepare stock solutions of HATU (1.2 equivalents) and DIPEA (3 equivalents) in anhydrous DMF.
-
-
Activation and Coupling:
-
To the solution of the acid and amine, add the HATU solution, followed by the DIPEA solution. The presence of a base is required for phosphonium/aminium-based reagents.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using LC-MS. Reactions with HATU are often complete within 1-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench with a small amount of water.
-
Purify the product directly using reverse-phase HPLC to remove the coupling byproducts and excess reagents.
-
-
Characterization:
-
Analyze the purified fractions by Mass Spectrometry and NMR to confirm the identity and purity of the conjugate.
-
Visual Guides and Workflows
Caption: Standard experimental workflow for this compound conjugation.
Caption: Conceptual diagram of steric hindrance in PEG conjugations.
References
Technical Support Center: Optimizing Azido-PEG10-acid Click Chemistry
Welcome to the technical support center for optimizing your Azido-PEG10-acid click chemistry reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve faster and more efficient conjugations.
Frequently Asked Questions (FAQs) & Troubleshooting
General Questions
Q1: What are the main types of "click chemistry" I can use with my this compound?
A1: There are two primary types of click chemistry suitable for your this compound:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a robust and fast reaction that utilizes a copper(I) catalyst to covalently link your azide-functionalized PEG to a terminal alkyne.[1][2][3] It is known for its high yields and specificity.[3][4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that employs a strained cyclooctyne (like DBCO, BCN, or DIBAC) which reacts with your azide without the need for a metal catalyst. This method is ideal for biological applications where the cytotoxicity of copper is a concern.
Q2: My CuAAC reaction with this compound is very slow. What are the common causes?
A2: Several factors can lead to slow CuAAC reactions:
-
Inactive Catalyst: The active catalytic species is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.
-
Insufficient Ligand: The absence or use of a suboptimal ligand can significantly reduce the reaction rate.
-
Poor Solvent Choice: The solvent can impact the solubility of your reagents and the stability of the catalytic complex.
-
Low Reagent Concentration: Reaction rates are concentration-dependent.
-
Presence of Inhibitors: Certain buffers or functional groups on your substrate can interfere with the copper catalyst.
Q3: How can I accelerate my CuAAC reaction?
A3: To increase the reaction rate of your this compound conjugation, consider the following:
-
Use a Copper-Stabilizing Ligand: Ligands like THPTA or TBTA not only protect the Cu(I) from oxidation but also accelerate the reaction. THPTA is water-soluble and well-suited for bioconjugations.
-
Ensure an Oxygen-Free Environment: Degassing your reaction mixture can help maintain the active Cu(I) state.
-
Optimize Reagent Concentrations: Increasing the concentration of your reactants and catalyst can lead to faster reaction times.
-
Choose an Appropriate Solvent: A mixture of water with organic co-solvents like DMSO or DMF can improve solubility and reaction kinetics.
-
Slightly Elevated Temperature: While many click reactions proceed at room temperature, gentle heating (e.g., to 37-40°C) can sometimes increase the rate, but this should be done cautiously to avoid degradation of sensitive molecules.
Q4: When should I choose SPAAC over CuAAC for my this compound?
A4: SPAAC is the preferred method when working with sensitive biological systems, such as living cells or proteins that can be damaged by copper-generated reactive oxygen species. While generally slower than optimized CuAAC, SPAAC avoids the issue of copper cytotoxicity.
Troubleshooting Specific Issues
Q5: I see precipitation in my CuAAC reaction. What could be the cause and how do I fix it?
A5: Precipitation can occur due to several reasons:
-
Poor Solubility of Reagents: Your alkyne-containing molecule or the this compound may have limited solubility in the chosen solvent system. Adding a co-solvent like DMSO or DMF can help.
-
Protein Aggregation: If you are conjugating to a protein, the reaction conditions (copper, ascorbate byproducts) might be causing it to aggregate and precipitate. Using a protective ligand and additives like aminoguanidine can mitigate this.
-
Catalyst Precipitation: In some cases, the copper catalyst itself may precipitate. Ensuring the use of a suitable ligand should prevent this.
Q6: My SPAAC reaction is not going to completion. How can I improve the yield?
A6: To improve the efficiency of your SPAAC reaction:
-
Increase Reaction Time: SPAAC reactions are generally slower than CuAAC, so extending the incubation time (from hours to overnight) is a common strategy.
-
Increase Concentration: A higher concentration of the azide or cyclooctyne will drive the reaction forward.
-
Optimize Temperature: Gentle heating to 37°C can sometimes improve reaction efficiency, provided your biomolecule is stable at that temperature.
-
Check the Purity of Your Reagents: Ensure your this compound and strained alkyne are of high purity and have not degraded.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for optimizing your click chemistry reactions.
Table 1: Comparison of CuAAC and SPAAC Reaction Parameters
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Cu(I), typically from CuSO₄ + reducing agent | None |
| Typical Ligand | THPTA, TBTA | Not applicable |
| Typical Alkyne | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Relative Rate | Fast (minutes to a few hours) | Slower (hours to overnight) |
| Biocompatibility | Potential cytotoxicity from copper | High (copper-free) |
Table 2: Recommended Reagent Concentrations for CuAAC
| Reagent | Recommended Final Concentration | Notes |
| This compound | 1 - 10 mM | Higher concentrations can increase reaction rate. |
| Alkyne Substrate | 1 - 1.2 equivalents (relative to azide) | A slight excess of one reagent can drive the reaction. |
| CuSO₄ | 50 - 100 µM | Higher concentrations are not always better and can increase side reactions. |
| Ligand (e.g., THPTA) | 5 equivalents (relative to CuSO₄) | A ligand-to-copper ratio of 5:1 is often recommended. |
| Sodium Ascorbate | 5 - 10 mol% (or 5-10 equivalents to Cu) | Freshly prepared solution is crucial. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC of this compound
This protocol provides a starting point for the copper-catalyzed conjugation of this compound to an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Co-solvent (e.g., DMSO or DMF), if needed
Procedure:
-
In a reaction vessel, dissolve the alkyne-functionalized molecule and this compound in the reaction buffer. If solubility is an issue, add a minimal amount of co-solvent.
-
Prepare the catalyst premix: In a separate tube, combine the CuSO₄ stock solution and the THPTA stock solution. Allow this mixture to incubate for a few minutes.
-
Add the catalyst premix to the main reaction vessel containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by techniques like LC-MS or TLC.
-
Once the reaction is complete, the product can be purified using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.
Protocol 2: General Procedure for SPAAC of this compound
This protocol outlines the copper-free conjugation of this compound to a molecule functionalized with a strained alkyne (e.g., DBCO).
Materials:
-
This compound
-
Strained alkyne-functionalized molecule (e.g., DBCO-NHS ester product)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Co-solvent (e.g., DMSO), if needed
Procedure:
-
Dissolve the strained alkyne-functionalized molecule and this compound in the reaction buffer. Use a co-solvent if necessary to ensure complete dissolution.
-
Mix the components thoroughly.
-
Incubate the reaction at room temperature or 37°C for 2-24 hours. The reaction is typically slower than CuAAC and may require overnight incubation for high yields.
-
Monitor the reaction progress by an appropriate analytical method.
-
Purify the final conjugate using a suitable technique based on the properties of your product.
Visualizations
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Comparison of CuAAC and SPAAC reaction pathways for this compound.
References
Technical Support Center: Solvent Selection for Azido-PEG10-Acid Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate choice of solvent for reactions involving Azido-PEG10-acid. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a hydrophilic molecule due to its polyethylene glycol (PEG) spacer, making it soluble in a range of aqueous and organic solvents. It is generally soluble in water and polar aprotic solvents.[1][2][3]
Q2: Which solvents are recommended for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound?
For CuAAC reactions, a variety of polar solvents can be used. Common choices include:
-
Aqueous buffers: Phosphate-buffered saline (PBS) is frequently used, especially in bioconjugation reactions involving proteins or other biomolecules.[4][5]
-
Mixtures of water and organic co-solvents: t-butanol or DMSO mixed with water are common.
-
Polar aprotic solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are suitable, particularly for less polar reaction partners.
-
Molten PEG: Polyethylene glycol itself can serve as a solvent, which can be a green and efficient option.
Q3: What are the best solvents for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions?
SPAAC reactions are often performed in aqueous buffers to maintain the stability of biomolecules. However, organic co-solvents are frequently necessary to dissolve the strained alkyne component.
-
Aqueous buffers: PBS (pH 7.4) is a standard choice for bioconjugation.
-
Organic co-solvents: Anhydrous DMSO or DMF are commonly used to prepare stock solutions of the reactants. It is crucial to keep the final concentration of the organic solvent low (ideally below 5-10% v/v) in the reaction mixture to prevent denaturation of proteins or other sensitive biomolecules.
Q4: Which solvents should I use for amide bond formation with the carboxylic acid group of this compound?
Amide bond formation, particularly when using activating agents like EDC and NHS, typically requires anhydrous conditions for the initial activation step.
-
Anhydrous polar aprotic solvents: Anhydrous DMF or DMSO are the most common choices for dissolving the this compound and the activating agents (e.g., EDC, NHS).
-
Reaction with amine: After the activation of the carboxylic acid, the amine-containing molecule is added. If the amine is in an aqueous buffer, the reaction is then performed in a mixed solvent system. The pH of the aqueous buffer should be in the range of 7-9 for efficient coupling to primary amines.
Solvent Compatibility and Quantitative Data
| Solvent | Expected Solubility | Compatibility with Reaction Types | Notes |
| Water / Aqueous Buffers (e.g., PBS) | High | CuAAC, SPAAC, Amide Coupling (second step) | Ideal for bioconjugations. Ensure buffer does not contain primary amines (e.g., Tris) for amide coupling. |
| Dimethyl Sulfoxide (DMSO) | High | CuAAC, SPAAC, Amide Coupling (activation) | Good for dissolving a wide range of reactants. Use anhydrous DMSO for amide bond activation. |
| Dimethylformamide (DMF) | High | CuAAC, SPAAC, Amide Coupling (activation) | Similar to DMSO, a good choice for dissolving reactants. Use anhydrous DMF for amide bond activation. |
| Dichloromethane (DCM) | Soluble | Amide Coupling (activation) | Can be used for the activation step of amide coupling. |
| Acetonitrile (ACN) | Slightly Soluble | CuAAC (with caution) | May be used, but some sources suggest avoiding it in CuAAC due to potential coordination with the copper catalyst. |
| Ethanol/Methanol | Soluble | CuAAC | Can be used as a solvent or co-solvent. |
| Tetrahydrofuran (THF) | Low to Moderate | CuAAC | Can be used in CuAAC reactions. |
| Toluene | Low | CuAAC | Less common, but can be used for less polar substrates. |
| Diethyl Ether | Insoluble | Not Recommended | This compound is generally not soluble in non-polar ethers. |
Experimental Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol provides a general procedure for the CuAAC reaction of this compound with an alkyne-containing molecule in an aqueous buffer.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper-stabilizing ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in water or DMSO/water)
Procedure:
-
Dissolve the this compound and the alkyne-containing molecule in PBS to the desired concentrations.
-
In a reaction tube, combine the this compound and alkyne-containing molecule solutions. A slight molar excess (1.1-2 equivalents) of one reactant can be used to drive the reaction to completion.
-
Add the copper-stabilizing ligand to the reaction mixture. The final concentration is typically 5 times that of the copper sulfate.
-
Add the CuSO₄ solution to the reaction mixture. A typical final concentration is 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A typical final concentration is 5 mM.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS, HPLC).
-
Once the reaction is complete, the product can be purified by methods such as size-exclusion chromatography or dialysis to remove the copper catalyst and excess reagents.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol describes a general procedure for the SPAAC reaction of this compound with a strained alkyne (e.g., DBCO-containing molecule).
Materials:
-
This compound
-
Strained alkyne-containing molecule (e.g., DBCO-protein)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO or DMF (for dissolving the strained alkyne if necessary)
Procedure:
-
Dissolve the this compound in PBS to the desired concentration.
-
If the strained alkyne is not readily soluble in aqueous buffer, prepare a concentrated stock solution in anhydrous DMSO or DMF.
-
In a reaction tube, combine the this compound solution with the strained alkyne-containing molecule. A molar excess of the this compound (e.g., 5-20 fold) is often used to ensure efficient conjugation.
-
If an organic stock solution was used, ensure the final concentration of the organic solvent in the reaction mixture is low (<10%) to avoid denaturation of biomolecules.
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight. Reaction progress can be monitored by SDS-PAGE (for proteins, showing a molecular weight shift) or other suitable analytical methods.
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted reagents.
Amide Bond Formation (EDC/NHS Coupling) Protocol
This protocol outlines the coupling of this compound to a primary amine-containing molecule using EDC and NHS chemistry.
Materials:
-
This compound
-
Amine-containing molecule
-
Anhydrous DMF or DMSO
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add 1.1-1.5 equivalents of NHS (or Sulfo-NHS).
-
Add 1.1-1.5 equivalents of EDC.
-
Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS ester.
-
-
Coupling to Amine:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Add the activated this compound solution to the amine solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to react with any remaining NHS ester.
-
-
Purification:
-
Purify the conjugate using dialysis, size-exclusion chromatography, or another suitable method to remove unreacted materials and byproducts.
-
Troubleshooting Guide
| Issue | Possible Cause Related to Solvent | Recommended Solution |
| Low reaction yield in CuAAC | Poor solubility of reactants: One or both of your reactants may not be fully dissolved in the chosen solvent system. | Add a co-solvent like DMSO or DMF to improve solubility. Ensure the final mixture is homogeneous. |
| Inhibition of copper catalyst: Acetonitrile can sometimes coordinate with the copper catalyst, reducing its activity. | If using acetonitrile, consider switching to another polar aprotic solvent like DMSO or DMF, or use an aqueous buffer system. | |
| Precipitation of reactants or product | Solvent incompatibility: The properties of the conjugated product may be different from the reactants, leading to precipitation. | Try a different solvent system or a mixture of solvents. For PEGylated compounds, precipitation can sometimes be induced by changes in temperature or salt concentration, so optimizing these parameters may help. |
| High concentration of organic solvent: In bioconjugations, high concentrations of organic solvents can cause proteins to denature and precipitate. | Keep the final concentration of organic co-solvents (e.g., DMSO, DMF) below 10% when working with proteins. | |
| Slow or incomplete SPAAC reaction | Suboptimal solvent environment: The reaction rate of SPAAC can be influenced by the solvent. | While aqueous buffers are common, the addition of a small amount of a polar aprotic co-solvent like DMSO may sometimes enhance the reaction rate, provided it does not negatively impact the stability of your biomolecule. |
| Failure of amide bond formation | Presence of water during activation: The EDC/NHS activation step is sensitive to moisture, which can hydrolyze the active NHS ester. | Use anhydrous solvents (DMF or DMSO) for the activation step and take precautions to exclude moisture. |
| Competing nucleophiles in the buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target amine for reaction with the activated carboxylic acid. | Use non-amine-containing buffers such as PBS, MES, or HEPES for the coupling reaction. |
Visualizations
Caption: General experimental workflow for this compound conjugation reactions.
Caption: Decision flowchart for selecting a solvent for this compound reactions.
References
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Azido-PEG10-acid
Welcome to the technical support center for antibody-drug conjugation (ADC) utilizing Azido-PEG10-acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments. Our goal is to help you improve your drug-to-antibody ratio (DAR) and achieve optimal ADC synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in ADC development, and how does it influence the DAR?
A1: this compound is a hydrophilic, bifunctional linker used in the construction of ADCs.[1][2] The azide (N3) group provides a reactive handle for "click chemistry," such as strain-promoted azide-alkyne cycloaddition (SPAAC) or copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the specific attachment of a drug payload to an antibody.[3][4] The PEG10 spacer enhances the solubility and stability of the ADC, which is crucial when conjugating hydrophobic drug payloads.[5] By improving the overall hydrophilicity of the ADC, PEG linkers can prevent aggregation, a common issue with high-DAR conjugates. This allows for a higher number of drug molecules to be attached to each antibody without compromising its pharmacokinetic properties, thus enabling a higher and more effective DAR.
Q2: What is a typical or optimal DAR, and how does it impact the efficacy and safety of an ADC?
A2: There is no single optimal DAR for all ADCs; it must be determined empirically for each specific construct. However, a DAR of 2 to 4 is often considered a good balance between potency and pharmacokinetics.
-
Efficacy: A higher DAR generally leads to increased cytotoxic potency as more drug is delivered to the target cell.
-
Toxicity and Safety: High DAR values (e.g., >4) can increase systemic toxicity due to the release of the payload into circulation or off-target uptake.
-
Pharmacokinetics: ADCs with a high DAR tend to be more hydrophobic, which can lead to faster clearance from the bloodstream and a reduced half-life.
Q3: What are the main challenges associated with achieving a high DAR with this compound?
A3: The primary challenges in developing high-DAR ADCs, even with hydrophilic linkers like this compound, are often related to the inherent hydrophobicity of the cytotoxic payload. Key challenges include:
-
Aggregation: Hydrophobic interactions between drug molecules on different ADCs can cause them to clump together.
-
Instability: Aggregated ADCs are often less stable and more prone to degradation.
-
Rapid Clearance: The hydrophobic nature of high-DAR ADCs can lead to faster clearance from circulation, reducing their therapeutic efficacy.
-
Manufacturing Difficulties: The tendency for aggregation can complicate the conjugation, purification, and formulation processes.
Troubleshooting Guide
Problem 1: Low Drug-to-Antibody Ratio (DAR)
| Potential Cause | Recommended Solution |
| Inefficient Conjugation Reaction | Optimize reaction conditions such as pH, temperature, and reaction time. Ensure precise and consistent molar ratios of the linker-payload to the antibody. |
| Steric Hindrance | Consider using a linker with a longer PEG chain to reduce steric hindrance at the conjugation site. |
| Poor Solubility of Linker-Payload | Although PEG enhances solubility, highly hydrophobic payloads may still have limited solubility. Ensure the linker-payload is fully dissolved in a suitable co-solvent like DMSO before adding it to the aqueous reaction buffer. |
| Hydrolysis of Activated Esters | If converting the acid group of this compound to an NHS ester for reaction with lysines, be aware that the NHS ester is susceptible to hydrolysis. Control the pH of the reaction buffer (typically 7.2-8.5) to balance the rate of amidation against hydrolysis. |
Problem 2: ADC Aggregation Observed During or After Conjugation
| Potential Cause | Recommended Solution |
| High Hydrophobicity of the Drug-Linker Conjugate | Employ a hydrophilic linker like this compound to increase the overall hydrophilicity of the ADC. If aggregation persists, consider a longer PEG chain. |
| High DAR | Optimize the DAR to the lowest effective level. A lower DAR can reduce hydrophobicity-driven aggregation. |
| Suboptimal Buffer Conditions | Ensure the pH and ionic strength of the buffer are optimized for antibody stability. |
Problem 3: Low Yield of Purified ADC
| Potential Cause | Recommended Solution |
| Inefficient Purification | The heterogeneity of the crude reaction mixture can make purification challenging. Optimize purification methods such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) to balance purity and yield. |
| Linker-Payload Instability | Assess the stability of the linker-payload under the conjugation conditions. Analyze the linker-payload by HPLC before and after incubation in the reaction buffer without the antibody. |
| Poor Solubility of Linker-Payload | As mentioned for low DAR, ensure complete dissolution of the drug-linker in a co-solvent before adding it to the reaction mixture. |
Experimental Protocols
Protocol 1: Site-Specific Antibody Modification with this compound via Enzymatic Conjugation
This protocol describes the enzymatic introduction of an azide handle into the Fc region of an antibody.
-
Deglycosylation:
-
Treat the antibody with PNGase F to remove N-linked glycans in the Fc region, making Gln295 accessible.
-
-
Enzymatic Ligation:
-
Incubate the deglycosylated antibody with microbial transglutaminase (MTGase) and an excess of an amine-containing azide linker (e.g., Azido-PEG10-amine) to conjugate the linker to Gln295.
-
-
Purification:
-
Remove excess linker and MTGase using size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: ADC Conjugation via Copper-Free "Click Chemistry" (SPAAC)
This protocol is for conjugating a DBCO-functionalized drug to an azide-modified antibody.
-
Reagent Preparation:
-
Prepare the azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Dissolve the DBCO-functionalized drug in an organic solvent like DMSO.
-
-
Conjugation Reaction:
-
Combine the azide-modified antibody with a molar excess of the DBCO-drug (typically 5-10 equivalents).
-
Incubate the reaction at room temperature for 1-4 hours, protecting it from light.
-
-
Purification:
-
Remove unreacted drug-linker from the ADC product using SEC or Tangential Flow Filtration (TFF).
-
Protocol 3: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
-
Mobile Phase Preparation:
-
Buffer A (High Salt): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Buffer B (Low Salt): 20 mM Sodium Phosphate, pH 7.0.
-
Filter and degas all buffers before use.
-
-
Chromatography Conditions:
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Gradient: A linear gradient from 100% Buffer A to 100% Buffer B over 20-30 minutes.
-
-
Data Analysis:
-
The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values.
-
Integrate the area of each peak to determine the distribution of drug-loaded species.
-
Visualizations
Caption: General workflow for ADC conjugation and DAR analysis.
Caption: Troubleshooting logic for addressing low DAR results.
References
Validation & Comparative
The Goldilocks Dilemma: Optimizing PROTAC Activity and Stability Through PEG Linker Length
A comparative guide for researchers, scientists, and drug development professionals on the critical role of polyethylene glycol (PEG) linker length in the efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide synthesizes experimental data to illustrate how linker length influences ternary complex formation, degradation efficiency, and overall stability, providing a framework for rational PROTAC design.
The linker in a Proteolysis Targeting Chimera (PROTAC) is far more than a simple tether; it is a critical determinant of the molecule's success in inducing targeted protein degradation.[1][2] Among the various linker types, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[1][2] The length of this PEG linker is a pivotal parameter that significantly influences the formation and stability of the ternary complex—comprising the target protein, the PROTAC, and an E3 ubiquitin ligase—which is a prerequisite for ubiquitination and subsequent proteasomal degradation of the target protein.[1]
An optimal linker length is crucial as it dictates the spatial orientation and proximity of the target protein and the E3 ligase. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is excessively long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase, or it may lead to an increased "hook effect".
Comparative Analysis of PEG Linker Length on PROTAC Performance
Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system, including the target protein and the recruited E3 ligase.
Data Presentation: Efficacy vs. PEG Linker Length
The following tables summarize quantitative data from various studies investigating the impact of linker length on PROTAC efficacy.
Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation
| PROTAC | Linker Length (atoms) | Target Protein | E3 Ligase | Degradation Potency (DC50) | Dmax | Reference |
| PROTAC A | 12 | ERα | VHL | Less Potent | - | |
| PROTAC B | 16 | ERα | VHL | More Potent (IC50 = 26 µM) | - |
Table 2: Effect of Linker Length on TANK-Binding Kinase 1 (TBK1) Degradation
| PROTAC | Linker Length (atoms) | Target Protein | E3 Ligase | Degradation Potency (DC50) | Dmax | Reference |
| PROTAC C | < 12 | TBK1 | VHL | No Degradation | - | |
| PROTAC D | 12-29 | TBK1 | VHL | Submicromolar | - | |
| PROTAC E | 21 | TBK1 | VHL | 3 nM | 96% | |
| PROTAC F | 29 | TBK1 | VHL | 292 nM | 76% |
Table 3: Effect of Linker Length on BRD4 Degradation
| PROTAC Series | Linker Composition | Target Protein | E3 Ligase | Degradation Potency (DC50) | Observations | Reference |
| CRBN-based | 0 PEG units | BRD4 | CRBN | < 0.5 µM | Potent degradation | |
| CRBN-based | 1-2 PEG units | BRD4 | CRBN | > 5 µM | Reduced potency | |
| CRBN-based | 4-5 PEG units | BRD4 | CRBN | < 0.5 µM | Potency restored | |
| VHL-based | Increasing PEG length | BRD4 | VHL | Decreased potency | Potency decreased as linker length increased |
These case studies underscore the necessity of empirical determination of the optimal linker length for each target-ligase pair. For ERα, a 16-atom linker was significantly more potent than a 12-atom linker. In the case of TBK1, a minimum linker length of 12 atoms was required to observe degradation, with potency peaking at a 21-atom linker and then decreasing with a longer 29-atom linker. Intriguingly, for BRD4 degradation, CRBN-based PROTACs showed a non-linear relationship with an unexpected decrease in potency for intermediate linker lengths, while VHL-based PROTACs exhibited a more straightforward trend of decreasing potency with increasing linker length.
Experimental Protocols
To aid researchers in their PROTAC development, detailed protocols for key experiments are provided below.
Protocol 1: Western Blot for Protein Degradation
This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.
-
Cell Culture and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: MTT/MTS Cell Viability Assay
This protocol assesses the cytotoxicity of the PROTAC.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours).
-
MTT/MTS Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: For MTT assays, add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Plot the absorbance values against the PROTAC concentration to determine the IC50 value.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
The Influence of PEG Linker Length in Bioconjugation: A Comparative Guide to Azido-PEG10-acid and its Analogs
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates with optimal efficacy, stability, and pharmacokinetic profiles. Among the diverse array of available linkers, polyethylene glycol (PEG) linkers have become a cornerstone in the field due to their hydrophilicity, biocompatibility, and ability to enhance the therapeutic properties of conjugated molecules. [1][2] This guide provides a comprehensive comparison of Azido-PEG10-acid with shorter and longer Azido-PEG-acid counterparts, offering experimental data and detailed protocols to inform the rational design of next-generation bioconjugates.
Azido-PEG-acid linkers are heterobifunctional molecules that play a pivotal role in modern bioconjugation.[3] The terminal azide group facilitates highly efficient and specific "click chemistry" reactions with alkyne-modified molecules, while the carboxylic acid moiety allows for straightforward conjugation to primary amines on biomolecules like proteins and peptides.[3][4] The PEG spacer itself is not merely a passive connector; its length profoundly influences the physicochemical and biological properties of the final bioconjugate.
Comparative Analysis of PEG Linker Length on Bioconjugate Properties
The length of the PEG chain, from short, discrete units (e.g., PEG2, PEG4) to longer polymers (e.g., PEG24 and beyond), significantly impacts solubility, stability, immunogenicity, pharmacokinetics, and biological activity.
Physicochemical and In Vitro Properties
The incorporation of a PEG linker generally enhances the aqueous solubility and stability of bioconjugates, a particularly important feature for hydrophobic drugs or proteins prone to aggregation. Longer PEG chains typically provide a more pronounced solubilizing effect.
| Property | Shorter PEG Linkers (e.g., PEG2-PEG8) | This compound | Longer PEG Linkers (e.g., PEG12-PEG24) |
| Solubility | Moderate improvement in aqueous solubility. | Good improvement in aqueous solubility. | Significant improvement in aqueous solubility. |
| Stability | Can enhance stability against proteolytic degradation. | Offers a balance of stability and accessibility. | Provides a greater shielding effect, enhancing stability. |
| Steric Hindrance | Minimal steric hindrance, potentially preserving higher biological activity. | Moderate steric hindrance. | Increased steric hindrance, which may impact binding affinity and biological activity. |
| Binding Affinity | May be beneficial for interactions where a shorter, more constrained linker is optimal. | Generally provides sufficient spacing without excessive hindrance. | Can decrease binding affinity due to steric hindrance. |
| In Vitro Cytotoxicity | May exhibit higher in vitro cytotoxicity compared to longer linkers due to less steric hindrance. | Balanced cytotoxicity and stability. | Can lead to reduced in vitro cytotoxicity. |
Pharmacokinetic and In Vivo Properties
One of the primary motivations for PEGylation is to improve the pharmacokinetic profile of a therapeutic agent. The hydrodynamic radius of the bioconjugate, which is directly influenced by the PEG chain length, is a key determinant of its in vivo fate.
| Property | Shorter PEG Linkers (e.g., PEG2-PEG8) | This compound | Longer PEG Linkers (e.g., PEG12-PEG24) |
| Circulation Half-Life | Modest increase in circulation half-life. | Significant extension of circulation half--life. | Pronounced extension of circulation half-life. |
| Renal Clearance | More rapid renal clearance. | Reduced renal clearance compared to shorter linkers. | Significantly reduced renal clearance. |
| Immunogenicity | Can reduce immunogenicity, but the effect is less pronounced. | Effectively shields epitopes, reducing immunogenicity. | Provides superior shielding, leading to a greater reduction in immunogenicity. |
| Tumor Accumulation | May result in lower tumor accumulation compared to longer linkers. | Can enhance tumor accumulation and anti-tumor efficacy. | Can lead to greater tumor accumulation and enhanced in vivo efficacy. |
Experimental Protocols
The following are detailed methodologies for key experiments involving Azido-PEG-acid linkers in bioconjugation.
Protocol 1: Two-Step Bioconjugation via Amine Labeling and Click Chemistry
This protocol describes the conjugation of an Azido-PEG-acid linker to a protein via its primary amines, followed by a copper-catalyzed click chemistry reaction to an alkyne-containing molecule.
Materials:
-
Protein with accessible primary amines (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG-acid linker (e.g., this compound)
-
N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a copper ligand)
-
Desalting columns or dialysis cassettes
-
Reaction buffers (e.g., PBS, pH 7.4; Tris buffer, pH 8.0)
Procedure:
Step 1: Activation of Azido-PEG-acid and Conjugation to Protein
-
Equilibrate all reagents to room temperature.
-
Prepare a 10 mM stock solution of the Azido-PEG-acid linker in anhydrous DMF or DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
In a microcentrifuge tube, combine the Azido-PEG-acid stock solution with the EDC and NHS stock solutions at a 1:1:1.2 molar ratio (Acid:EDC:NHS). Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the activated Azido-PEG-NHS ester solution to the protein solution (typically 2-10 mg/mL in PBS, pH 7.4). The molar excess of the linker over the protein may need to be optimized (e.g., 5-20 fold molar excess).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a small volume of 1 M Tris-HCl, pH 8.0, to a final concentration of 50 mM and incubating for 15 minutes.
-
Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against PBS, pH 7.4.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).
-
Prepare fresh stock solutions of 50 mM copper(II) sulfate and 50 mM sodium ascorbate in water. If using a ligand, prepare a stock solution of TBTA in DMSO.
-
To the purified azide-functionalized protein solution, add the alkyne-containing molecule. A 5- to 10-fold molar excess of the alkyne molecule is recommended.
-
If using a ligand, add TBTA to the reaction mixture.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution to initiate the click reaction.
-
Incubate the reaction for 1-4 hours at room temperature with gentle mixing.
-
Purify the final bioconjugate using size-exclusion chromatography or another appropriate chromatographic method to remove excess reagents and the catalyst.
Characterization:
-
Confirm the successful conjugation and determine the purity of the final product using SDS-PAGE and size-exclusion chromatography (SEC-HPLC).
-
The drug-to-antibody ratio (DAR) can be determined using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
Visualizing Bioconjugation Workflows
The following diagrams illustrate the key processes described in this guide.
Caption: General workflow for a two-step bioconjugation process.
Caption: Relationship between PEG linker length and bioconjugate properties.
Conclusion
The choice of PEG linker length is a critical parameter in the design of bioconjugates, with a direct impact on their physicochemical properties, pharmacokinetics, and ultimately, their therapeutic efficacy. While shorter PEG linkers can be advantageous in scenarios where minimizing steric hindrance and preserving biological activity are paramount, longer linkers are often preferred for enhancing solubility, stability, and circulation half-life, and for reducing immunogenicity. This compound represents a well-balanced option for many applications, offering significant improvements in pharmacokinetic properties without the excessive steric hindrance that can be associated with very long PEG chains. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in the selection of the optimal Azido-PEG-acid linker for their specific bioconjugation needs.
References
The PEG Advantage: A Comparative Guide to Azido-PEG10-acid vs. Non-PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the efficacy, safety, and manufacturability of bioconjugates. In fields like antibody-drug conjugates (ADCs) and proteomics, the linker is not merely a spacer but a key modulator of a molecule's physicochemical and pharmacological properties. While a diverse array of non-PEG (polyethylene glycol) linkers exists, PEG-based linkers, particularly monodisperse species like Azido-PEG10-acid, offer a suite of advantages that address common challenges in drug development.
This guide provides an objective comparison of this compound against non-PEG linkers, supported by experimental data and detailed methodologies, to inform the rational design of next-generation bioconjugates.
Core Advantages of PEGylation
The covalent attachment of polyethylene glycol (PEG) to molecules, or PEGylation, is a well-established strategy for improving the properties of biopharmaceuticals.[1][2] These benefits stem from the fundamental physicochemical nature of the PEG polymer: it is hydrophilic, biocompatible, flexible, and generally non-immunogenic.[3][4] The incorporation of a PEG linker like this compound can lead to significant improvements over simpler, often more hydrophobic, non-PEG linkers (e.g., alkyl chains).
Key benefits include:
-
Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic drug payloads used in ADCs are highly hydrophobic.[5] Conjugating them to an antibody, especially at high drug-to-antibody ratios (DARs), increases the overall hydrophobicity of the ADC, leading to aggregation, loss of efficacy, and manufacturing challenges. The hydrophilic PEG chain acts as a solubilizing agent, forming a hydration shell around the hydrophobic payload, which significantly mitigates aggregation and improves stability in aqueous environments. In one study, the use of a standard non-PEG linker (SMCC) could not generate stable ADCs with DARs above 4, whereas hydrophilic PEG linkers enabled the construction of stable, highly-loaded ADCs.
-
Improved Pharmacokinetics (PK): The hydration shell created by the PEG chain increases the hydrodynamic volume of the bioconjugate. This larger size slows renal clearance, thereby prolonging the molecule's circulation half-life in the bloodstream. A longer half-life provides a greater opportunity for the therapeutic to reach its target site, potentially improving efficacy and allowing for less frequent dosing.
-
Reduced Immunogenicity and Non-Specific Binding: The flexible PEG chain creates a "stealth" shield around the bioconjugate. This shield can mask epitopes on the payload or the protein itself, reducing recognition by the immune system and thus lowering the risk of an immunogenic response. Furthermore, this shielding effect minimizes non-specific binding to other proteins and cells, which can otherwise lead to off-target toxicity and accelerated clearance.
-
Enhanced Stability: PEG linkers can sterically hinder the access of proteolytic enzymes to the protein backbone, protecting the bioconjugate from degradation and increasing its stability in vivo.
This compound: A Precisely Engineered Linker
This compound is a heterobifunctional, monodisperse PEG linker. This specific structure provides further advantages:
-
Monodispersity: Unlike polydisperse PEG polymers which consist of a mixture of different chain lengths, this compound has a precisely defined structure with exactly ten ethylene glycol units. This homogeneity is crucial for manufacturing consistent bioconjugates with predictable pharmacokinetic and safety profiles, a key requirement for therapeutic development.
-
Heterobifunctional Reactivity: It possesses two distinct reactive handles. The terminal carboxylic acid allows for stable amide bond formation with primary amines (e.g., lysine residues on an antibody) using standard carbodiimide chemistry (EDC/DCC). The azide group enables highly efficient and specific "Click Chemistry" reactions with alkyne-modified molecules, providing a robust and orthogonal conjugation strategy.
Performance Comparison: this compound vs. Non-PEG Linkers
The following table summarizes the key performance differences between bioconjugates constructed with a typical this compound linker and those using representative non-PEG linkers (e.g., simple alkyl chains or other hydrophobic crosslinkers).
| Feature | This compound Linker | Typical Non-PEG Linker | Rationale & Supporting Data |
| Solubility | High; significantly improves solubility of hydrophobic payloads. | Variable to Low; can increase overall hydrophobicity of the conjugate. | The hydrophilic ethylene oxide backbone of PEG enhances solubility in aqueous media. Non-PEG linkers often contribute to the hydrophobicity of the payload, increasing the risk of aggregation. |
| Aggregation Tendency | Low; actively prevents aggregation, enabling higher DARs. | High, especially with hydrophobic payloads and high DARs. | The PEG "hydration shell" masks hydrophobic drugs. Studies show that ADCs with hydrophobic linkers are prone to aggregation, which can lead to rapid clearance and increased immunogenicity. |
| Pharmacokinetics (PK) | Prolonged circulation half-life. | Generally does not extend half-life; may accelerate clearance due to hydrophobicity. | The increased hydrodynamic size from the PEG chain reduces renal clearance. Hydrophobic ADCs have been shown to undergo accelerated clearance. |
| Immunogenicity | Low; PEG shields potential epitopes. | Potentially higher, depending on the linker's structure. | PEGylation is a well-known strategy to reduce the immunogenicity of therapeutic proteins. |
| Non-Specific Binding | Very Low; the hydration layer provides "stealth" properties. | Higher; increased hydrophobicity can lead to non-specific protein and cell interactions. | PEG-modified surfaces are known to significantly reduce non-specific protein adsorption. |
| Bioconjugation | Orthogonal chemistry via Azide (Click) and Acid (Amide) groups. | Dependent on specific functional groups (e.g., Maleimide, NHS ester). | This compound allows for controlled, stepwise conjugation. |
| Homogeneity | High (monodisperse), leading to a well-defined final product. | High (for small molecule linkers). | The use of a discrete PEG linker ensures consistent ADC assembly and predictable performance. |
| Achievable DAR | High (e.g., DAR 8) | Limited by payload hydrophobicity (e.g., DAR 2-4). | PEG linkers enable higher drug loading by solubilizing hydrophobic payloads. |
Mandatory Visualizations
Caption: Workflow for ADC synthesis using this compound.
Caption: PEG linkers improve pharmacokinetics via shielding.
Caption: Workflow for comparing PEG vs. non-PEG linkers.
Experimental Protocols
Below are detailed methodologies for key experiments used to compare the performance of bioconjugates made with this compound versus non-PEG linkers.
Aggregation Assessment by Size Exclusion Chromatography (SEC-HPLC)
This method separates molecules based on their size in solution to quantify the percentage of high molecular weight species (aggregates).
-
Objective: To determine the percentage of soluble monomer versus aggregate in an ADC preparation.
-
Materials:
-
HPLC system with a UV detector.
-
SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8.
-
ADC samples (PEGylated and non-PEGylated) at 1 mg/mL.
-
-
Protocol:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Inject 20 µL of the ADC sample onto the column.
-
Monitor the eluate by UV absorbance at 280 nm.
-
The main peak corresponds to the monomeric ADC. Earlier eluting peaks correspond to high molecular weight aggregates.
-
Integrate the peak areas to calculate the percentage of monomer and aggregate.
-
Compare the % aggregate for the PEGylated ADC vs. the non-PEGylated ADC. A lower percentage indicates better solubility and stability.
-
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
This technique separates ADC species based on hydrophobicity, allowing for the quantification of different drug-loaded species.
-
Objective: To determine the average DAR and distribution of drug-loaded species.
-
Materials:
-
HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
-
Protocol:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10 µL of the ADC sample (at ~1 mg/mL).
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes to elute the ADC species.
-
Monitor absorbance at 280 nm. Species with higher drug loading are more hydrophobic and will elute later.
-
Calculate the average DAR by determining the relative area of each peak (DAR0, DAR2, DAR4, etc.) and using a weighted average formula.
-
In Vivo Pharmacokinetics (PK) Study in Mice
This experiment measures the concentration of the ADC in the blood over time to determine its circulation half-life.
-
Objective: To compare the clearance rates and exposure of PEGylated vs. non-PEGylated ADCs.
-
Materials:
-
Female BALB/c mice (6-8 weeks old).
-
ADC samples formulated in sterile PBS.
-
ELISA kit for human IgG quantification.
-
-
Protocol:
-
Administer a single intravenous (IV) dose of the ADC (e.g., 5 mg/kg) to groups of mice (n=3-5 per group).
-
Collect blood samples (e.g., via tail vein) at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr).
-
Process blood to collect plasma and store at -80°C.
-
Quantify the concentration of the total antibody (ADC) in the plasma samples using a human IgG-specific ELISA.
-
Plot the plasma concentration versus time and use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters like half-life (t½), clearance (CL), and area under the curve (AUC).
-
Compare the PK profiles. A longer half-life and higher AUC for the PEGylated ADC indicate improved pharmacokinetics.
-
Conclusion
The choice of a linker is a pivotal step in the design of effective bioconjugates. While non-PEG linkers may be suitable for certain applications, the evidence strongly supports the use of PEG linkers like this compound for overcoming common challenges associated with hydrophobic payloads. By enhancing solubility, reducing aggregation, improving pharmacokinetic profiles, and minimizing non-specific interactions, PEG linkers allow for the development of more stable, safe, and effective therapeutics. The monodisperse and heterobifunctional nature of this compound provides the additional precision and control required for robust and reproducible manufacturing of next-generation biopharmaceuticals. While the potential for pre-existing anti-PEG antibodies is a consideration, the overwhelming benefits often make PEGylation the superior strategy for advancing complex biologics from the bench to the clinic.
References
- 1. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]
- 2. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 4. chempep.com [chempep.com]
- 5. purepeg.com [purepeg.com]
Performance of Azido-PEG10-acid in Aqueous vs. Organic Media: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG10-acid is a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery, and diagnostics. Its structure, featuring a terminal azide group, a hydrophilic 10-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, allows for the sequential and orthogonal conjugation of different molecules. The performance of this linker, particularly the reactivity of its terminal functional groups, is significantly influenced by the choice of solvent. This guide provides an objective comparison of the performance of this compound in aqueous versus organic media, supported by experimental principles and detailed protocols.
Performance Comparison: Aqueous vs. Organic Media
The choice between aqueous and organic media for conjugation reactions with this compound depends on the specific application, the properties of the molecule to be conjugated, and the desired reaction efficiency.
Azide Group Reactivity (Click Chemistry): The azide group of this compound participates in highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Aqueous Media: CuAAC is well-suited for aqueous environments, which is a significant advantage when working with biomolecules such as proteins and peptides that are sensitive to organic solvents. The reaction is generally fast and high-yielding in water, often facilitated by the use of water-soluble ligands like THPTA to stabilize the copper(I) catalyst and protect biomolecules from oxidative damage. However, the solubility of the alkyne-containing molecule in water can be a limiting factor.
-
Organic Media: Anhydrous polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also excellent media for CuAAC reactions. In these solvents, the solubility of a wider range of organic molecules is enhanced, which can lead to higher reaction rates and yields, especially when dealing with hydrophobic substrates.
Carboxylic Acid Reactivity (Amide Bond Formation): The carboxylic acid group is typically activated using carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) to form an amine-reactive NHS ester.
-
Aqueous Media: The primary challenge of performing EDC/NHS coupling in aqueous buffers is the hydrolysis of the active NHS ester intermediate. This side reaction competes with the desired amidation reaction and can significantly reduce the conjugation efficiency. The rate of hydrolysis is highly dependent on the pH, increasing significantly at pH values above 7.5. Therefore, reactions in aqueous media require careful pH control and are often performed rapidly.
-
Organic Media: Anhydrous organic solvents like DMF or DMSO are highly advantageous for EDC/NHS chemistry. The absence of water minimizes the hydrolysis of the NHS ester, leading to a more stable activated intermediate and generally higher coupling efficiencies and yields. This makes organic media the preferred choice when the amine-containing molecule is soluble and stable in such solvents.
Data Presentation
The following tables summarize the key performance differences of this compound in aqueous versus organic media based on established chemical principles.
| Feature | Aqueous Media | Organic Media (e.g., DMF, DMSO) |
| Solubility of this compound | High | High |
| Biomolecule Compatibility | Excellent for proteins, peptides, etc. | Limited to molecules stable in organic solvents |
| Reaction Monitoring | HPLC, Mass Spectrometry | HPLC, TLC, NMR, Mass Spectrometry |
Table 1: General Performance Characteristics of this compound in Aqueous vs. Organic Media.
| Reaction | Media | Key Performance Metrics |
| Azide-Alkyne Cycloaddition (CuAAC) | Aqueous Buffer | Rate: Fast, can be ligand-accelerated. Yield: Generally high, but can be limited by substrate solubility. Side Reactions: Potential for biomolecule oxidation by Cu(I), minimized by ligands. |
| Organic Solvent | Rate: Often faster due to higher substrate solubility. Yield: Typically very high. Side Reactions: Minimal. | |
| Carboxylic Acid-Amine Coupling (EDC/NHS) | Aqueous Buffer | Rate: Fast, but competes with NHS ester hydrolysis. Yield: Moderate to high, highly pH-dependent. Side Reactions: Significant hydrolysis of NHS ester. |
| Organic Solvent | Rate: Controlled and efficient. Yield: Generally higher than in aqueous media. Side Reactions: Minimal hydrolysis of NHS ester. |
Table 2: Comparison of Reaction Performance for this compound Functionalities.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Aqueous Buffer
This protocol describes the conjugation of an alkyne-functionalized molecule to this compound in an aqueous environment.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassed water
Procedure:
-
Reactant Preparation:
-
Prepare a 10 mM stock solution of this compound in degassed water.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent (e.g., water, DMSO).
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound solution and the alkyne-functionalized molecule solution to the desired final concentrations (typically in the micromolar to low millimolar range).
-
Add THPTA solution to a final concentration that is five times the concentration of CuSO₄.
-
Add CuSO₄ solution to a final concentration of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC or mass spectrometry.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove the copper catalyst and excess reagents.
-
Protocol 2: EDC/NHS Coupling of this compound to an Amine in Organic Solvent
This protocol describes the conjugation of an amine-containing molecule to the carboxylic acid terminus of this compound in an organic solvent.
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
Procedure:
-
Reactant Preparation:
-
Dissolve this compound in anhydrous DMF or DMSO to the desired concentration (e.g., 10-50 mM).
-
In a separate vessel, dissolve the amine-containing molecule in anhydrous DMF or DMSO.
-
-
Activation of Carboxylic Acid:
-
To the solution of this compound, add 1.2 equivalents of NHS followed by 1.2 equivalents of EDC.
-
Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS ester.
-
-
Coupling to Amine:
-
Add the solution of the amine-containing molecule to the activated this compound solution.
-
If the amine is in the form of a salt (e.g., hydrochloride), 2-3 equivalents of a non-nucleophilic base like DIPEA can be added to neutralize the salt and facilitate the reaction.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC, HPLC, or NMR.
-
-
Purification:
-
Upon completion, the solvent can be removed under reduced pressure. The crude product can be purified by an appropriate method such as silica gel chromatography or preparative HPLC.
-
Mandatory Visualization
Caption: Reaction pathways for this compound in aqueous vs. organic media.
Caption: Experimental workflows for conjugation with this compound.
Alternatives to this compound
While this compound is a highly effective linker, several alternatives with different functionalities are available, each offering unique advantages for specific bioconjugation strategies. The choice of an alternative often depends on the desired reaction chemistry and the functional groups present on the molecules to be conjugated.
| Alternative Linker | Functional Group 1 | Functional Group 2 | Key Features & Applications |
| Alkyne-PEG10-acid | Alkyne | Carboxylic Acid | Orthogonal to azide-functionalized molecules. Used in CuAAC reactions. |
| Azido-PEG11-NHS ester | Azide | NHS Ester | Pre-activated for direct reaction with amines, simplifying the workflow. |
| Maleimide-PEG12-acid | Maleimide | Carboxylic Acid | Maleimide group specifically reacts with thiols (e.g., cysteine residues). |
| DBCO-PEG12-acid | Dibenzocyclooctyne (DBCO) | Carboxylic Acid | Enables copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC), ideal for live-cell labeling. |
| t-Boc-Amine-PEG10-acid | Boc-protected Amine | Carboxylic Acid | The protected amine allows for deprotection and subsequent conjugation after the acid has been reacted. |
Table 3: Common Heterobifunctional PEG Linker Alternatives to this compound.
Validating Ternary Complex Formation with Azido-PEG10-acid PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful development of Proteolysis Targeting Chimeras (PROTACs) hinges on their ability to form a stable ternary complex with the target protein of interest (POI) and an E3 ubiquitin ligase. This guide provides a comparative overview of key biophysical and cellular techniques for validating the formation of this critical complex, with a focus on PROTACs incorporating an Azido-PEG10-acid linker. The flexible nature of the polyethylene glycol (PEG) linker significantly influences the thermodynamics and kinetics of ternary complex formation, making rigorous validation essential.[1][2]
Quantitative Data Summary
Effective validation relies on quantitative measurements of binding affinities and cooperativity. The following tables summarize typical data obtained from various assays for PROTACs, including those with PEG-based linkers.
Table 1: Biophysical Assays for Ternary Complex Characterization
| Assay | Parameters Measured | Typical Values for PEG-linked PROTACs | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | KD (binary & ternary), kon, koff, Cooperativity (α) | KD (ternary): 1-100 nM; α: >1 (positive cooperativity) | Real-time kinetics, label-free, high throughput capabilities.[3][4] | Requires protein immobilization, potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | KD, ΔH, ΔS, Stoichiometry (n), Cooperativity (α) | KD (ternary): 4-70 nM; α: >1 (positive cooperativity) | Gold standard for thermodynamics, label-free, in-solution. | Low throughput, requires large amounts of pure protein. |
| Biolayer Interferometry (BLI) | KD, kon, koff | Similar to SPR | High throughput, real-time kinetics, dip-and-read format. | Less sensitive than SPR, requires protein immobilization. |
| Fluorescence Polarization (FP) | KD (binary & ternary), Cooperativity (α) | KD (ternary) can be significantly lower than binary KD. | Homogeneous assay, high throughput. | Requires fluorescent labeling, potential for artifacts. |
Table 2: Cell-Based Assays for Ternary Complex Formation
| Assay | Parameters Measured | Typical Observations | Advantages | Limitations |
| NanoBRET™ Ternary Complex Assay | EC50 of complex formation, real-time kinetics in live cells | Dose-dependent increase in BRET signal. | Live-cell measurements, high-throughput compatible. | Requires genetic modification of cells (tagging proteins). |
| Co-immunoprecipitation (Co-IP) | Qualitative or semi-quantitative assessment of complex formation | Increased association of POI with E3 ligase upon PROTAC treatment. | In-cell validation of protein-protein interaction. | Often not quantitative, prone to false positives/negatives. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation of ternary complex formation.
Surface Plasmon Resonance (SPR)
SPR measures the binding of an analyte (e.g., POI and PROTAC) to a ligand (e.g., immobilized E3 ligase) in real time by detecting changes in the refractive index at the surface of a sensor chip.
Protocol for Ternary Complex Analysis:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface.
-
Binary Interaction (PROTAC to E3): Inject increasing concentrations of the this compound PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD1).
-
Ternary Complex Formation: To measure the ternary binding affinity, pre-incubate a fixed, saturating concentration of the PROTAC with varying concentrations of the POI.
-
Injection: Inject the PROTAC-POI mixtures over the immobilized E3 ligase.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kon, koff) and the ternary binding affinity (KD,ternary).
-
Cooperativity Calculation: Calculate the cooperativity factor (α) as the ratio of the binary KD of the PROTAC to the POI to the ternary KD (α = KD,binary / KD,ternary). An α > 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Protocol for Ternary Complex Analysis:
-
Sample Preparation: Prepare purified solutions of the E3 ligase, POI, and the this compound PROTAC in the same buffer.
-
Binary Titration (PROTAC to POI): Titrate the PROTAC into the sample cell containing the POI to determine the binary binding affinity (KD,binary) and thermodynamics.
-
Ternary Titration: To measure the ternary interaction, titrate the E3 ligase into the sample cell containing a pre-formed complex of the POI and a saturating concentration of the PROTAC.
-
Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to determine the ternary binding affinity (KD,ternary), enthalpy (ΔH), and stoichiometry (n).
-
Cooperativity Calculation: Calculate the cooperativity factor (α) as described for SPR. For an azido-PEGylated PROTAC targeting TG2, ITC was used to determine a KD of 68.9 µM for the binary interaction with TG2.
NanoBRET™ Ternary Complex Assay
This assay measures the proximity of two proteins in live cells using Bioluminescence Resonance Energy Transfer (BRET).
Protocol:
-
Cell Line Generation: Co-express the POI fused to NanoLuc® luciferase (the BRET donor) and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (the BRET acceptor) in a suitable cell line.
-
Cell Plating: Plate the engineered cells in a multi-well plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 ligand (the acceptor fluorophore) to the cells and incubate.
-
PROTAC Treatment: Add serial dilutions of the this compound PROTAC to the cells.
-
Signal Detection: Add the Nano-Glo® substrate and measure the donor and acceptor emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the BRET ratio against the PROTAC concentration and fit to a sigmoidal dose-response curve to determine the EC50 of ternary complex formation.
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) can effectively illustrate the key processes in PROTAC validation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for SPR-based validation.
Caption: Logical relationships in comparative validation.
References
- 1. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. carterra-bio.com [carterra-bio.com]
A Comparative Analysis of CuAAC vs. SPAAC for Azido-PEG10-acid Conjugation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Click Chemistry Strategy
The selective and efficient conjugation of molecules is a cornerstone of modern drug development, diagnostics, and materials science. Among the arsenal of bioconjugation techniques, "click chemistry" has emerged as a particularly powerful approach due to its reliability, high yields, and biocompatibility. The two most prominent click reactions, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), both offer robust methods for covalently linking an azide-functionalized molecule, such as Azido-PEG10-acid, to an alkyne-containing counterpart. However, the choice between these two methodologies is critical and depends on the specific experimental context, including the sensitivity of the biological system, desired reaction kinetics, and the nature of the substrates.
This guide provides a comprehensive comparative analysis of CuAAC and SPAAC for the conjugation of this compound, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers in making an informed decision for their specific application.
At a Glance: CuAAC vs. SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide. |
| Biocompatibility | Limited for in vivo applications due to the cytotoxicity of the copper catalyst. Chelating ligands are often required to mitigate toxicity. | Excellent biocompatibility, making it the preferred method for live-cell and in vivo studies as it is catalyst-free.[1][2] |
| Reaction Rate | Generally very fast, with second-order rate constants typically in the range of 1 to 100 M⁻¹s⁻¹.[2] | Slower than CuAAC, with rates highly dependent on the choice of cyclooctyne. Typical second-order rate constants range from 10⁻³ to 1 M⁻¹s⁻¹.[3] |
| Alkyne Partner | Simple, small, and readily available terminal alkynes. | Bulky, sterically strained cyclooctynes (e.g., DBCO, BCN) that can be more complex and expensive to synthesize.[3] |
| Byproducts | Minimal byproducts, but removal of the copper catalyst is often necessary. | No catalytic byproducts, simplifying purification. |
| Reaction Conditions | Mild, aqueous conditions, but requires a reducing agent (e.g., sodium ascorbate) to maintain the Cu(I) oxidation state. | Extremely mild, physiological conditions (aqueous buffer, neutral pH, ambient temperature). |
Quantitative Data Summary
The following table summarizes typical quantitative data for CuAAC and SPAAC reactions involving alkyl azides, which are structurally similar to the azide moiety in this compound. It is important to note that the efficiency of SPAAC is highly dependent on the specific strained cyclooctyne used, with different cyclooctynes exhibiting different reaction kinetics.
| Parameter | CuAAC with Terminal Alkyne | SPAAC with BCN | SPAAC with DBCO |
| Second-Order Rate Constant (k₂) | 1 - 100 M⁻¹s⁻¹ | ~0.1 - 0.3 M⁻¹s⁻¹ | ~0.1 - 2.0 M⁻¹s⁻¹ |
| Typical Reaction Time | 0.5 - 4 hours | 4 - 24 hours | 2 - 12 hours |
| Typical Yield | >90% | >85% | >90% |
| Optimal Temperature | 25 - 40 °C | 4 - 37 °C | 4 - 37 °C |
| pH Range | 4 - 11 | 6.5 - 8.5 | 6.5 - 8.5 |
Note: The provided data is representative and may vary depending on the specific substrates, concentrations, solvent, and temperature. The presence of a PEG linker, as in this compound, has been shown to potentially increase the reaction rate of SPAAC by reducing steric hindrance.
Reaction Mechanisms and Workflows
The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC relies on a copper(I) catalyst to activate the terminal alkyne, whereas SPAAC utilizes the inherent ring strain of a cyclooctyne to facilitate the cycloaddition without the need for a metal catalyst.
References
Evaluating the Cytotoxicity of Azido-PEG10-acid in Cell-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of polyethylene glycol (PEG) linkers has become a cornerstone in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. Their ability to enhance solubility, stability, and pharmacokinetic profiles is well-documented. Among the diverse array of PEG linkers, Azido-PEG10-acid has emerged as a versatile tool due to its bifunctional nature, offering an azide handle for "click" chemistry and a carboxylic acid for amide bond formation. However, a critical aspect of any component intended for in vivo applications is its potential cytotoxicity. This guide provides a comparative analysis of the cytotoxicity of this compound, supported by experimental data for related PEG molecules, and details relevant experimental protocols and cellular signaling pathways.
Comparative Cytotoxicity Data
A key trend observed is that the cytotoxicity of a conjugate tends to decrease as the length of the PEG linker increases. For instance, in a study involving affibody-based drug conjugates, modification with a 10 kDa PEG chain resulted in a 22.5-fold reduction in in vitro cytotoxicity compared to a conjugate with no PEG linker[1]. This suggests that the PEG moiety can shield the cytotoxic payload, modulating its interaction with cells.
The following table summarizes the available cytotoxicity data for various PEG oligomers, providing a benchmark for estimating the performance of this compound.
| Compound | Cell Line | Assay | IC50 (mg/mL) | Reference |
| Triethylene glycol (TEG) | L929 | CCK-8 | 12.4 | [2] |
| PEG-1000 | L929 | CCK-8 | 22.5 | [2] |
| PEG-4000 | L929 | CCK-8 | 20.0 | [2] |
Note: The data presented is for unconjugated PEG molecules. The cytotoxicity of a bioconjugate will be highly dependent on the nature of the conjugated molecule (e.g., a cytotoxic drug).
Alternative Linker Technologies
A variety of alternative linkers are available for bioconjugation, each with distinct reactive groups and properties. The choice of linker can significantly impact the stability, release mechanism, and overall efficacy of the final conjugate.
| Linker Type | Reactive Towards | Key Features |
| Azido-PEG-acid | Alkynes, Amines | Enables both "click" chemistry and amide bond formation. |
| Maleimide-PEG | Thiols (e.g., Cysteine) | Allows for site-specific conjugation to thiols. |
| NHS ester-PEG | Primary Amines (e.g., Lysine) | Widely used for labeling proteins. |
| DBCO-PEG | Azides | Facilitates copper-free "click" chemistry, enhancing biocompatibility. |
| Recombinant Linkers | Genetically encoded | Offers precise control over length and composition; potentially biodegradable[3]. |
Experimental Protocols
Accurate evaluation of cytotoxicity is paramount in the preclinical assessment of any new molecular entity. The following are detailed methodologies for common cell-based cytotoxicity assays.
Protocol 1: MTT Assay for General Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest (e.g., HeLa, L929)
-
Complete cell culture medium
-
96-well plates
-
This compound or other test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a positive control and wells with medium only as a negative control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Annexin V/Propidium Iodide Assay for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well plates
-
Test compounds
-
FITC-Annexin V
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with test compounds for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-Annexin V and PI according to the manufacturer's protocol. Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Cellular Signaling Pathways
The interaction of PEGylated compounds with cells can trigger specific signaling cascades. One identified mechanism involves the interplay between integrin-mediated cell adhesion and the generation of reactive oxygen species (ROS), which can influence cell survival and apoptosis.
An increased concentration of PEG on a biomaterial surface can lead to enhanced cell spreading, mediated by integrin α5 receptors. This pro-survival signal can counteract the pro-apoptotic effects of ROS generation, which may also be induced by PEG. The balance between these two opposing signals can determine the ultimate fate of the cell.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00861A [pubs.rsc.org]
- 3. PEG Linker Length Strongly Affects Tumor Cell Killing by PEGylated Carbonic Anhydrase Inhibitors in Hypoxic Carcinomas Expressing Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Azido-PEG10-acid versus Amine-PEG10-acid for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is paramount to the success of bioconjugation, drug delivery, and diagnostic development. The linker not only connects two molecular entities but also significantly influences the stability, solubility, and functionality of the final conjugate. This guide provides an in-depth, objective comparison of two widely utilized heterobifunctional polyethylene glycol (PEG) linkers: Azido-PEG10-acid and Amine-PEG10-acid. We will delve into their respective reaction mechanisms, supported by experimental data, and provide detailed protocols for their application.
Introduction to the Contenders
This compound is a PEG derivative featuring a terminal azide group (-N3) and a carboxylic acid (-COOH). The azide group is a key participant in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are lauded for their high efficiency and bioorthogonality, meaning they proceed with high specificity in complex biological environments without interfering with native biochemical processes. The carboxylic acid end allows for conjugation to primary amines through the formation of a stable amide bond, typically requiring activation with reagents like EDC and NHS.
Amine-PEG10-acid possesses a terminal primary amine (-NH2) and a carboxylic acid (-COOH). The primary amine readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, and carboxylic acids (in the presence of carbodiimides) to form stable amide bonds.[1][2] Similar to its azido counterpart, the carboxylic acid terminus can be conjugated to primary amines. The PEG10 spacer in both molecules is a hydrophilic chain of ten ethylene glycol units, which enhances the solubility and biocompatibility of the resulting conjugate and can reduce immunogenicity.[3]
Quantitative Performance Comparison
The choice between this compound and Amine-PEG10-acid often hinges on the specific requirements of the application, including the desired level of control, reaction efficiency, and the stability of the final linkage.
| Feature | This compound (via Click Chemistry) | Amine-PEG10-acid (via Amide Bond Formation) |
| Reaction Mechanism | Bioorthogonal cycloaddition (e.g., SPAAC)[4] | Nucleophilic acyl substitution[4] |
| Target Residues | Site-specifically introduced alkynes | Primary amines (e.g., Lysine residues, N-terminus) |
| Specificity | High | Moderate to low |
| Reaction Efficiency/Yield | Generally high to very high | Variable, moderate to high |
| Control over Degree of Labeling (DoL) | High, particularly with two-step methods | Moderate, can be challenging |
| Linkage Stability | High (Triazole ring) | High (Amide bond) |
| Side Reactions | Minimal | Hydrolysis of activated esters, reactions with other nucleophiles |
| Biocompatibility | High (especially with copper-free methods) | High |
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound via SPAAC
This protocol describes a two-step process for conjugating a payload to an antibody using this compound. First, the antibody is functionalized with a DBCO (dibenzocyclooctyne) moiety, and then the this compound, linked to a payload, is conjugated to the DBCO-modified antibody.
Materials:
-
Antibody of interest
-
DBCO-PEG4-NHS ester
-
This compound
-
Payload with a primary amine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (Dimethyl sulfoxide)
-
Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3 (amine-free)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Antibody-DBCO Functionalization:
-
Prepare the antibody at 2-5 mg/mL in Reaction Buffer.
-
Prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in DMSO.
-
Add a 5 to 15-fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution.
-
Incubate at room temperature for 1-2 hours with gentle stirring.
-
Purify the DBCO-modified antibody using a desalting column equilibrated with PBS, pH 7.4.
-
-
Activation of this compound and Conjugation to Payload:
-
Dissolve this compound, EDC, and Sulfo-NHS in Activation Buffer to a concentration of 10 mM each.
-
Mix equal volumes of the this compound and EDC/Sulfo-NHS solutions.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
Dissolve the amine-containing payload in PBS, pH 7.4.
-
Add the activated this compound to the payload solution at a 10-fold molar excess.
-
React for 2 hours at room temperature.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM.
-
-
Final Conjugation:
-
Add the azide-functionalized payload to the DBCO-modified antibody solution.
-
Incubate at room temperature for 2-4 hours, or at 4°C overnight.
-
Purify the final antibody-drug conjugate using a desalting column or size-exclusion chromatography.
-
Protocol 2: Surface Functionalization of Nanoparticles with Amine-PEG10-acid
This protocol outlines the covalent attachment of Amine-PEG10-acid to carboxylated nanoparticles.
Materials:
-
Carboxylated nanoparticles (e.g., silica or iron oxide)
-
Amine-PEG10-acid
-
EDC
-
Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Washing Buffer: PBS with 0.05% Tween 20
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add EDC and Sulfo-NHS to the nanoparticle suspension. A molar ratio of 5:2:1 (EDC:Sulfo-NHS:carboxyl groups on nanoparticles) is a common starting point.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation:
-
Centrifuge the activated nanoparticles and remove the supernatant.
-
Resuspend the nanoparticles in Coupling Buffer.
-
Immediately add a solution of Amine-PEG10-acid in Coupling Buffer to the activated nanoparticles.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Washing:
-
Centrifuge the nanoparticles and remove the supernatant.
-
Resuspend the nanoparticles in Quenching Buffer and incubate for 30 minutes.
-
Wash the functionalized nanoparticles three times with Washing Buffer and finally resuspend in a suitable storage buffer.
-
Visualizing the Workflow and Application
To better illustrate the processes and potential applications, the following diagrams are provided in the DOT language for Graphviz.
Caption: Comparative experimental workflows for bioconjugation.
Caption: Simplified EGFR signaling pathway, a target for drug delivery.
Caption: Logical decision flow for linker selection.
Conclusion
Both this compound and Amine-PEG10-acid are powerful tools in the bioconjugation toolbox. The choice between them is dictated by the specific demands of the application. For applications requiring high precision, site-specific modification, and minimal side reactions, the bioorthogonal nature of this compound makes it the superior choice. Conversely, for more routine applications where random conjugation to primary amines is acceptable and cost-effectiveness is a consideration, Amine-PEG10-acid remains a robust and viable option. By carefully considering the comparative data and protocols presented, researchers can make an informed decision to optimize their bioconjugation strategies for the development of next-generation therapeutics and diagnostics.
References
A Comparative Guide to the Efficacy of the BRD4-Targeting PROTAC ARV-825 and its Precursor OTX015
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This guide provides a detailed comparison of the BRD4-targeting PROTAC ARV-825, which utilizes a polyethylene glycol (PEG)-based linker, and its corresponding small molecule inhibitor OTX015, which serves as the PROTAC's warhead. This analysis, supported by experimental data, aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the advantages conferred by the PROTAC approach in targeting BRD4, a key regulator of oncogene transcription.
Mechanism of Action: From Inhibition to Degradation
OTX015 functions as a conventional inhibitor, binding to the bromodomains of BRD4 and competitively displacing it from acetylated histones, thereby preventing the transcription of target genes such as c-MYC. In contrast, ARV-825 induces the degradation of BRD4. It is composed of OTX015 linked via a PEG-based linker to a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This tripartite structure facilitates the formation of a ternary complex between BRD4 and CRBN, leading to the polyubiquitination of BRD4 and its subsequent degradation by the proteasome.
Quantitative Performance Comparison
The efficacy of ARV-825 as a protein degrader is compared with the inhibitory activity of OTX015. The data below summarizes key performance metrics, including binding affinity (Kd), degradation potency (DC50), and cell viability (IC50).
Table 1: Binding Affinity and Degradation Potency
| Compound | Target | E3 Ligase Recruited | Binding Affinity (Kd) to BRD4 BD1/BD2 (nM) | DC50 (nM) | Dmax (%) |
| OTX015 | BRD4 | N/A | 28 - 90 | N/A | N/A |
| ARV-825 | BRD4 | Cereblon (CRBN) | 90 / 28[1] | < 1[2] | > 90 |
Table 2: Anti-proliferative Activity (IC50)
| Compound | Cell Line (Cancer Type) | IC50 (nM) |
| OTX015 | KMS11 (Multiple Myeloma) | 130[3] |
| ARV-825 | KMS11 (Multiple Myeloma) | 9[3] |
| OTX015 | KMS28BM (Multiple Myeloma) | 240[3] |
| ARV-825 | KMS28BM (Multiple Myeloma) | 137 |
| ARV-825 | Variety of cell lines | 2 - 50 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Western Blotting for BRD4 Degradation
This protocol is used to determine the DC50 and Dmax of ARV-825.
Materials:
-
Cell line of interest (e.g., KMS11)
-
ARV-825 and OTX015
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of ARV-825 or OTX015 for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and incubate with primary antibodies against BRD4 and a loading control (e.g., GAPDH). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an ECL reagent and quantify the band intensities. Normalize the BRD4 signal to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Cell Viability (MTT) Assay
This protocol is used to determine the IC50 of ARV-825 and OTX015.
Materials:
-
Cell line of interest
-
ARV-825 and OTX015
-
DMSO
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of ARV-825 or OTX015 for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol is used to determine the binding affinity (Kd) of ARV-825 and OTX015 to BRD4.
References
A Head-to-Head Comparison: Azido-PEG Linkers in Bioconjugation for Advanced Drug Development
For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is a critical determinant in the design of effective targeted therapeutics, such as antibody-drug conjugates (ADCs). Among the diverse array of available linker technologies, Azido-Polyethylene Glycol (Azido-PEG) linkers have emerged as a powerful tool, primarily through their application in "click chemistry." This guide provides an objective comparison of Azido-PEG linkers with other common alternatives, supported by experimental data and detailed protocols, to inform the rational design of next-generation bioconjugates.
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biomolecules. This modification can improve a molecule's solubility, increase its stability against enzymatic degradation, reduce immunogenicity, and prolong its circulation half-life by minimizing renal clearance.[1] Azido-PEG linkers, featuring a terminal azide (-N₃) group, are particularly advantageous as they enable highly specific and efficient conjugation to molecules containing an alkyne group via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions.[1][2] These bioorthogonal reactions are highly selective, proceed under mild conditions, and are compatible with a wide range of functional groups found in biological molecules, making them ideal for creating well-defined bioconjugates.[1]
Comparative Analysis of Bioconjugation Chemistries
The efficacy of a linker is determined by several factors, including the efficiency and kinetics of the conjugation reaction, and the stability of the resulting bond. The following tables summarize quantitative data comparing key performance metrics for different bioconjugation methods.
Table 1: Comparison of Bioconjugation Efficiency
| Reagent/Method | Target Biomolecule | Reaction Time | Conjugation Yield (%) | Analytical Method |
| Azido-PEG-NHS Ester -> DBCO-Fluorophore (SPAAC) | Antibody (Trastuzumab) | 1 hour | ~90% antibody consumption | SDS-PAGE[3] |
| Azido-PEG-NHS Ester -> Alkyne-Fluorophore (CuAAC) | O-GlcNAz modified proteins | 1 hour | Higher labeling efficiency than SPAAC | Western Blot, LC-MS/MS |
| Maleimide-PEG-NHS Ester | Thiol-containing protein | 1-2 hours | >90% | HPLC |
| NHS-Ester | Amine-containing protein | 1-2 hours | Variable, dependent on pH and stoichiometry | UV-Vis, Mass Spectrometry |
Table 2: Comparison of Reaction Kinetics
| Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| SPAAC (DBCO with azide) | ~1 | Copper-free, highly biocompatible. |
| iEDDA (TCO with tetrazine) | up to 10⁶ | Extremely fast, another type of bioorthogonal chemistry often compared to click chemistry. |
| CuAAC | 10⁴ - 10⁵ | Requires a copper catalyst, which can be toxic to cells. |
| Maleimide-Thiol | 10² - 10³ | Prone to hydrolysis and reaction with other nucleophiles. |
Table 3: General Stability of Common Linker Backbones
| Linker Backbone | Bond Type | Stability | Notes |
| PEG | Ether | Highly Stable | Stable under a wide range of physiological conditions. |
| Polypeptide | Amide | Conditionally Stable | Can be designed to be cleaved by specific proteases. |
| Ester | Ester | Labile | Susceptible to hydrolysis. |
| Triazole (from Click Chemistry) | Triazole | Highly Stable | Resistant to hydrolysis and enzymatic degradation. |
Experimental Protocols
Detailed methodologies are crucial for the successful design and synthesis of bioconjugates. Below are representative protocols for key experimental workflows.
Protocol 1: Two-Step Antibody-Drug Conjugation using Azido-PEG-Succinimidyl Carbonate
This protocol describes the modification of an antibody with an Azido-PEG linker, followed by the conjugation of a cytotoxic payload via click chemistry.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG3-succinimidyl carbonate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Alkyne-functionalized cytotoxic payload
-
For CuAAC: Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA)
-
For SPAAC: DBCO-functionalized cytotoxic payload
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
Step 1: Antibody Modification with Azido-PEG Linker
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Linker Preparation: Immediately before use, prepare a stock solution of Azido-PEG3-succinimidyl carbonate in anhydrous DMSO (e.g., 10 mM).
-
Conjugation Reaction: Add a calculated molar excess of the Azido-PEG3-succinimidyl carbonate stock solution to the antibody solution. A 5-10 fold molar excess is a common starting point. The final DMSO concentration should be below 10% to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography.
Step 2: Payload Conjugation via Click Chemistry
-
Reagent Preparation: Prepare a stock solution of the alkyne- or DBCO-functionalized payload in DMSO.
-
Click Reaction (SPAAC): Add a molar excess (e.g., 3-5 fold) of the DBCO-payload to the azido-modified antibody. Incubate for 4-12 hours at room temperature or overnight at 4°C.
-
Click Reaction (CuAAC): To the azido-modified antibody, add the alkyne-payload, followed by the addition of the copper(II) sulfate, reducing agent, and chelating ligand. Incubate for 1-2 hours at room temperature.
-
Purification: Purify the resulting ADC using size-exclusion chromatography to remove unreacted payload and other reagents.
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, mass spectrometry, and size-exclusion chromatography.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation
This protocol outlines a general procedure for conjugating a DBCO-functionalized molecule to an azide-containing biomolecule.
Materials:
-
Azide-functionalized biomolecule (e.g., protein, peptide, or nucleic acid) in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized molecule (e.g., fluorescent dye, biotin, or drug) dissolved in a compatible solvent (e.g., DMSO)
-
Size-exclusion chromatography or dialysis equipment for purification
Procedure:
-
Reactant Preparation: Prepare the azide-labeled biomolecule in the desired reaction buffer. Dissolve the DBCO-functionalized molecule in a compatible solvent to a known concentration.
-
SPAAC Reaction: Add a molar excess (typically 5-20 fold) of the DBCO-functionalized molecule to the solution of the azide-labeled biomolecule. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid denaturation of the biomolecule.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 37°C. For more sensitive biomolecules, the reaction can be performed at 4°C overnight.
-
Purification: Remove the excess, unreacted DBCO-functionalized molecule using an appropriate method such as size-exclusion chromatography or dialysis.
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex biological processes and experimental procedures. The following visualizations were created using the Graphviz DOT language to depict key concepts related to Azido-PEG linker applications.
Conclusion
Azido-PEG linkers, in conjunction with click chemistry, offer a robust and versatile platform for the development of advanced bioconjugates. The high efficiency, specificity, and stability of the resulting triazole linkage provide significant advantages over traditional conjugation methods. While the choice of linker will always be application-dependent, the quantitative data and protocols presented in this guide demonstrate that Azido-PEG linkers are a superior choice for creating well-defined, homogeneous, and stable therapeutic molecules. The continued innovation in bioorthogonal chemistry will undoubtedly further expand the utility of these powerful tools in the pursuit of more effective and safer targeted therapies.
References
A Head-to-Head Comparison of Azido-PEG10-acid and Other Leading Click Chemistry Reagents
For researchers, scientists, and drug development professionals navigating the dynamic landscape of bioconjugation, selecting the optimal click chemistry reagents is paramount for experimental success. This guide provides an objective, data-driven comparison of Azido-PEG10-acid against other prominent click chemistry reagents, focusing on key performance metrics to inform your selection process.
Click chemistry has revolutionized the way molecules are connected, offering rapid, efficient, and highly specific ligation reactions.[1] At the forefront of this chemical revolution are azide-alkyne cycloaddition reactions, which are broadly categorized into copper-catalyzed (CuAAC) and strain-promoted (SPAAC) methods.[1] This guide will delve into a comparative analysis of this compound, a versatile PEGylated azide reagent, against other commonly used reagents in both CuAAC and SPAAC contexts.
Profiling the Contenders: A Look at Key Click Chemistry Reagents
This compound: This reagent features a terminal azide group for click chemistry and a carboxylic acid for further functionalization, connected by a hydrophilic 10-unit polyethylene glycol (PEG) spacer.[2][3] The PEG chain enhances aqueous solubility and can reduce non-specific binding of conjugated molecules.
Dibenzocyclooctyne (DBCO): A highly reactive cyclooctyne, DBCO is a cornerstone of copper-free SPAAC reactions. Its strained triple bond readily reacts with azides, making it ideal for applications in living systems where copper toxicity is a concern.
Bicyclo[6.1.0]nonyne (BCN): Another strained cyclooctyne utilized in SPAAC, BCN offers an alternative to DBCO. While generally reactive, its kinetic profile can differ from that of DBCO.
Terminal Alkynes: In CuAAC reactions, terminal alkynes are the reaction partners for azides. The nature of the substituent on the alkyne can influence reaction kinetics.
Quantitative Performance Metrics: A Comparative Analysis
The choice of a click chemistry reagent is often dictated by the specific requirements of the experiment, including the desired reaction speed, the sensitivity of the biological system, and the chemical environment. The following tables provide a summary of key quantitative data to facilitate a direct comparison of the performance of these reagents.
Table 1: Reaction Kinetics - Second-Order Rate Constants (k₂) for SPAAC Reactions
| Azide Reactant | Alkyne Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reaction Conditions |
| Benzyl Azide | BCN | 0.15 | DMSO, 37°C |
| 2-Azidoethanol | PEGylated BCN | 0.19 - 0.21 | Water, 20°C |
| Benzyl Azide | DBCO | ~1.0 (typical) | Not specified |
| Fluorinated Azide | BCN | Faster than non-fluorinated azide | THF/water, RT |
| Non-fluorinated Azide | DBCO | Faster than with BCN | THF/water, RT |
Note: Rate constants are highly dependent on the specific reactants, solvent, and temperature. The data presented here is for comparative purposes.
Table 2: General Yields for Click Chemistry Reactions
| Reaction Type | Reagents | Typical Yield |
| CuAAC | Azides and Terminal Alkynes | High to Quantitative |
| SPAAC | Azides and Strained Alkynes (DBCO, BCN) | High to Quantitative |
Stability and Biocompatibility Considerations
Beyond reaction kinetics and yield, the stability and biocompatibility of the reagents are critical factors, particularly in biological applications.
-
Copper Toxicity in CuAAC: The copper(I) catalyst used in CuAAC can be toxic to living cells. However, the development of copper-chelating ligands like THPTA has significantly improved the biocompatibility of this reaction for in vitro and cell surface labeling applications.
-
Biocompatibility of SPAAC: SPAAC reactions are generally considered highly biocompatible due to the absence of a metal catalyst, making them well-suited for in vivo studies.
-
Reagent Stability: Azide and DBCO moieties are generally stable under a wide range of conditions. However, the stability of all reagents should be considered within the specific experimental context.
Experimental Protocols: A Guide to Implementation
The following are generalized protocols for performing CuAAC and SPAAC reactions. Optimization for specific applications is highly recommended.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of an alkyne-functionalized biomolecule with an azide-containing molecule, such as this compound.
Materials:
-
Alkyne-functionalized biomolecule
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 200 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction Buffer (e.g., PBS)
Procedure:
-
Prepare Reactant Mixture: In a reaction tube, combine the alkyne-functionalized biomolecule and this compound in the reaction buffer. A molar excess of the smaller molecule (e.g., 4 to 10-fold) is often used.
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio and let it stand for a few minutes.
-
Initiate the Reaction: Add the catalyst premix to the reactant mixture.
-
Add Reducing Agent: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Purification: Purify the conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted reagents.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for the copper-free conjugation of a DBCO-functionalized molecule with an azide-containing molecule like this compound.
Materials:
-
DBCO-functionalized molecule
-
This compound
-
Reaction Buffer (e.g., PBS, azide-free)
Procedure:
-
Prepare Reactants: Dissolve the DBCO-functionalized molecule and this compound in the reaction buffer.
-
Mix Reactants: Combine the two reactant solutions. A 1.5 to 10-fold molar excess of one of the coupling partners can be used to drive the reaction to completion.
-
Incubation: Incubate the reaction at room temperature for 4-12 hours. The reaction can also be performed at 4°C overnight.
-
Monitoring (Optional): The reaction can be monitored by UV-Vis spectroscopy by observing the decrease in DBCO absorbance at approximately 310 nm.
-
Purification: Purify the conjugate using a suitable method to remove any unreacted starting materials.
Visualizing the Click Chemistry Landscape
To better understand the relationships and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Logical relationship of this compound and other click chemistry reagents.
Conclusion
The selection of the most appropriate click chemistry reagent is a critical decision that can significantly impact the outcome of an experiment. This compound stands out as a versatile reagent due to its bifunctional nature and the advantageous properties conferred by its PEG spacer. When high reaction speed is the primary concern in a copper-tolerant system, CuAAC with a terminal alkyne is an excellent choice. For applications in living systems or where copper toxicity is a concern, the copper-free SPAAC reaction is the preferred method. In this context, DBCO reagents generally offer faster kinetics compared to BCN. This guide provides the foundational data and protocols to empower researchers to make informed decisions and accelerate their research and development endeavors.
References
assessing the impact of the triazole ring from click chemistry on biological activity
The 1,2,3-triazole ring, a hallmark of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has become a ubiquitous scaffold in modern drug discovery. Its appeal lies in its synthetic accessibility, metabolic stability, and its purported role as a bioisostere of the amide bond. However, the decision to incorporate a triazole ring into a bioactive molecule is not always straightforward. A comprehensive analysis of experimental data reveals that the triazole's influence on biological activity is a double-edged sword, capable of enhancing potency in some contexts while diminishing it in others. This guide provides a comparative assessment for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and pathway visualizations to inform the strategic use of this versatile heterocycle.
The Triazole as an Amide Bioisostere: A Tale of Enhancement and Detriment
The replacement of a metabolically labile amide bond with a stable triazole ring is a common strategy in medicinal chemistry. The triazole can mimic the steric and electronic properties of the trans-amide bond, potentially maintaining or improving target engagement while enhancing pharmacokinetic properties.[1] However, the success of this isosteric replacement is highly dependent on the specific biological target and the surrounding molecular architecture.
Case Study 1: GPR88 Agonists - A Win for the Triazole
In the development of agonists for the orphan G protein-coupled receptor GPR88, the substitution of an amide linkage with a 1,2,3-triazole ring led to a significant improvement in potency.[1] A comparison of an amide-containing compound with its triazole analogue demonstrated a notable increase in efficacy.
| Compound | Functional Group | EC50 (nM) [cAMP Assay] |
| Amide Analog (4) | Amide | >1000 |
| 1,2,3-Triazole Analog (25) | 1,2,3-Triazole | 95 |
| 1,2,3-Triazole Analog (26) | 1,2,3-Triazole | 60 |
| Table 1: Comparison of EC50 values for an amide-containing GPR88 agonist and its 1,2,3-triazole bioisosteres. Data sourced from Rahman et al., 2021.[1] |
The data clearly indicates that the triazole-containing compounds (25 and 26) are significantly more potent than the parent amide compound. This enhancement is attributed to the triazole's ability to engage in favorable interactions, such as hydrogen bonding and dipole-dipole interactions, within the receptor's binding pocket.[1]
Case Study 2: CFTR Modulators - A Cautionary Tale
Conversely, in the context of cystic fibrosis transmembrane conductance regulator (CFTR) modulators, the replacement of an amide with a 1,2,3-triazole had a detrimental effect on both biological activity and metabolic stability.[2]
| Compound | Functional Group | F508del-CFTR Correction Efficacy (% of VX-809) |
| VX-809 | Amide | 100% |
| Triazole Analog (11) | 1,2,3-Triazole | 48% |
| Table 2: Comparison of the efficacy of the amide-containing CFTR corrector VX-809 and its 1,2,3-triazole analog in a cellular assay. Data sourced from D. A. Fortenberry et al., 2019. |
In this instance, the triazole analog (11) showed markedly reduced efficacy in correcting the F508del-CFTR mutation compared to the amide-containing drug VX-809. Furthermore, the triazole analogs of the CFTR potentiator VX-770 were found to be inactive in cellular assays, and both classes of triazole derivatives displayed decreased metabolic stability in human microsomes compared to their amide counterparts. This highlights that the subtle geometric and electronic differences between an amide and a triazole can lead to a loss of crucial interactions at the biological target.
The Triazole as a Linker: Influencing Physicochemical Properties and Activity
Beyond its role as a bioisostere, the triazole ring is frequently employed as a stable linker to connect two pharmacophores. The position and orientation of the triazole within the linker can significantly impact a molecule's physicochemical properties, such as solubility and lipophilicity, which in turn affect its biological activity and pharmacokinetic profile.
A study on CDK9 degraders, which consist of a ligand for the target protein and a ligand for an E3 ligase joined by a linker, demonstrated that altering the position of the triazole within the linker influenced the compound's properties.
| Degrader | Linker Composition (Thalidomide:AT7519 atoms) | IC50 (MV4-11 cells, nM) | Kinetic Solubility (µM) |
| 16 | 3:3 | 5.3 | 1.8 |
| 18 | 5:1 | 3.1 | 3.1 |
| 20 | 2:4 | 12.1 | 1.2 |
| 22 | 4:2 | 4.5 | 2.5 |
| Table 3: Impact of triazole position within the linker on the cytotoxicity and kinetic solubility of CDK9 degraders. Data sourced from D. A. Scott et al., 2023. |
These results show that subtle changes in the triazole's placement can lead to variations in biological activity and solubility, emphasizing the importance of linker design in optimizing drug candidates.
Experimental Protocols
To aid researchers in their own comparative studies, detailed methodologies for key experiments are provided below.
Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (CuAAC Reaction)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common method for synthesizing 1,4-disubstituted 1,2,3-triazoles.
General Procedure:
-
To a solution of the alkyne (1.0 eq) and the azide (1.0-1.2 eq) in a 1:1 mixture of t-BuOH and H2O, add sodium ascorbate (0.2-0.5 eq) followed by copper(II) sulfate pentahydrate (0.1-0.2 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2,3-triazole.
In Vitro Anticancer Activity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a common method for determining cytotoxicity against cancer cell lines.
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds (and a vehicle control, typically DMSO) and incubate for 48-72 hours.
-
Fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizing the Impact: Workflows and Pathways
To better understand the processes involved in assessing the impact of the triazole ring, the following diagrams illustrate a typical experimental workflow and the role of the triazole in a signaling pathway.
Caption: A typical workflow for comparing triazole and non-triazole analogs.
Caption: Triazole agonist activating a GPCR signaling pathway.
References
- 1. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 1,2,3-Triazoles as Amide Bioisosteres In Cystic Fibrosis Transmembrane Conductance Regulator Modulators VX-770 and VX-809 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Azido-PEG10-acid: A Guide for Laboratory Professionals
The safe and responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides detailed procedures for the proper disposal of Azido-PEG10-acid, a bifunctional molecule commonly used in bioconjugation and drug development. The primary hazard associated with this compound is the azide functional group, which requires specific handling to mitigate risks of toxicity and potential explosivity. Adherence to these protocols is essential for ensuring a safe laboratory environment and compliance with regulatory standards.
Core Safety Principles and Hazard Assessment
Before initiating any disposal procedure, it is imperative to understand the primary hazards associated with this compound, which are predominantly related to the azide moiety:
-
Toxicity : Azides are acutely toxic and can be harmful if inhaled, ingested, or absorbed through the skin. Their toxicity is comparable to that of cyanide as they can inhibit cytochrome oxidase.
-
Reactivity with Acids : Azides react with strong acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.
-
Formation of Explosive Metal Azides : Disposing of azide solutions down the drain can lead to the formation of highly shock-sensitive and explosive heavy metal azides (e.g., lead or copper azides) in the plumbing.
-
Potential for Explosive Decomposition : While organic azides are generally less shock-sensitive than heavy metal azides, they are still energetic compounds and can decompose explosively, especially with heat, friction, or exposure to light.
Due to these hazards, this compound waste must be treated to neutralize the azide group before disposal or be disposed of as hazardous waste.
Disposal Procedures
There are two primary routes for the disposal of this compound, depending on the concentration and form of the waste.
Chemical Neutralization for Dilute Aqueous Solutions (≤ 5%)
For dilute aqueous solutions of this compound, chemical neutralization of the azide group is the preferred method. This procedure must be performed in a certified chemical fume hood, with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Experimental Protocol: Neutralization with Nitrous Acid
This protocol is adapted from standard procedures for the destruction of azides. The fundamental reaction involves the conversion of the azide to nitrogen gas using nitrous acid, which is generated in situ from sodium nitrite and an acid.
Materials:
-
Aqueous waste solution of this compound (concentration ≤ 5%)
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
Stir plate and stir bar
-
Three-necked round-bottom flask
-
Dropping funnel
-
Starch-iodide paper
Procedure:
-
Setup : Place the this compound waste solution in the three-necked flask equipped with a stirrer and a dropping funnel.
-
Addition of Sodium Nitrite : With continuous stirring, add the 20% sodium nitrite solution to the flask.
-
Acidification : Slowly add the 20% sulfuric acid solution through the dropping funnel. Caution : This step is critical. The acid must be added after the sodium nitrite to prevent the formation of toxic and explosive hydrazoic acid. The reaction will produce nitric oxide, so ensure the procedure is performed in a well-ventilated fume hood.
-
Monitoring the Reaction : Continue adding the acid dropwise until the solution is acidic, which can be confirmed with litmus paper. The evolution of gas (nitrogen and nitric oxide) should be apparent.
-
Ensuring Complete Neutralization : After the gas evolution ceases, allow the mixture to stir for at least one hour to ensure the complete destruction of the azide.
-
Verification : Test for the presence of excess nitrite by dipping a strip of starch-iodide paper into the solution. A blue-black color indicates that excess nitrite is present and the azide has been completely neutralized.
-
Final Disposal : Once the neutralization is confirmed, the resulting solution should be neutralized to a pH between 6 and 8 with a suitable base (e.g., sodium hydroxide) and can then be disposed of as aqueous waste, in accordance with institutional and local regulations.
| Parameter | Guideline | Rationale |
| Initial Concentration of this compound | ≤ 5% in aqueous solution | Higher concentrations may lead to a more vigorous reaction that is difficult to control. |
| Ratio of Sodium Nitrite to Azide | 1.5 g of sodium nitrite per 1 g of azide | A 40% excess of sodium nitrite ensures the complete destruction of the azide. |
| Order of Reagent Addition | 1. Azide solution, 2. Sodium nitrite, 3. Sulfuric acid | Crucial for preventing the formation of highly toxic and explosive hydrazoic acid. |
| Reaction Environment | In a certified chemical fume hood | To safely vent the toxic nitric oxide gas produced during the reaction. |
| Verification of Neutralization | Starch-iodide paper test (positive result) | Confirms the presence of excess nitrous acid, indicating the complete consumption of the azide. |
Disposal as Hazardous Waste
For solid this compound, concentrated solutions (> 5%), or waste streams containing other hazardous materials, direct disposal as hazardous waste is the safest and most appropriate method.
Procedure:
-
Waste Collection : Collect all this compound waste in a designated, clearly labeled, and chemically compatible container with a secure lid. Do not mix with acidic waste.
-
Labeling : The container must be clearly labeled as "Hazardous Waste: Contains Organic Azide" and list all chemical constituents.
-
Storage : Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials such as acids and heavy metals.
-
Disposal : Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Experimental Workflow and Decision Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Safeguarding Your Research: A Guide to Handling Azido-PEG10-acid
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Azido-PEG10-acid.
This guide provides comprehensive, step-by-step procedures for the safe handling of this compound in a laboratory setting. While the Safety Data Sheet (SDS) for this compound may not classify it as hazardous, the presence of the azide functional group necessitates stringent safety protocols due to the potential risks associated with this class of compounds.[1] Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. Below is a summary of the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required to protect against accidental splashes.[1] |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are preferred. Always inspect gloves for any signs of degradation or punctures before use.[2] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat should be worn to protect the skin and personal clothing. |
| Chemical-resistant Apron | Recommended when handling larger quantities or when there is a higher risk of spills. | |
| Respiratory Protection | Chemical Fume Hood | All manipulations of this compound that could generate aerosols or vapors must be conducted in a properly functioning chemical fume hood.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
Following a standardized operational plan minimizes the risk of accidental exposure and ensures the integrity of the experiment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, oxidizing agents, and heavy metals. The recommended storage temperature is -20°C.
-
Ensure the storage container is clearly labeled.
2. Preparation and Weighing:
-
Before handling, review the Safety Data Sheet (SDS) and this guide.
-
Perform all weighing and preparation activities within a certified chemical fume hood to prevent inhalation of any potential aerosols.
-
Use non-metal (e.g., plastic or ceramic) spatulas for transferring the compound to avoid the formation of potentially shock-sensitive metal azides.
-
Work on the smallest scale possible to minimize potential risks.
3. Dissolution and Use:
-
When dissolving this compound, add the solvent slowly to the compound.
-
Avoid the use of halogenated solvents (e.g., dichloromethane, chloroform) as they can react with azides to form explosive compounds.
-
Ensure that all glassware is clean and free of any contaminants, especially heavy metals or strong acids.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
-
Spill: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite). Collect the contaminated material into a clearly labeled, sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact the appropriate environmental health and safety personnel.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and potential hazards.
-
Waste Collection: All waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, gloves), and empty containers, must be collected in a designated and clearly labeled hazardous waste container.
-
Segregation: Azide-containing waste should be kept separate from other waste streams, particularly acidic waste, to prevent the formation of highly toxic and explosive hydrazoic acid.
-
Disposal Method: Arrange for the disposal of the hazardous waste through a licensed disposal company, in accordance with all local, state, and federal regulations. Do not dispose of azide compounds down the drain, as this can lead to the formation of explosive metal azides in the plumbing.
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
